3-Methyl-1,2-oxazole-4-sulfonyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1,2-oxazole-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO3S/c1-3-4(2-9-6-3)10(5,7)8/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAOWTZDVYTZKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC=C1S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858489-87-9 | |
| Record name | 3-methyl-1,2-oxazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
3-Methyl-1,2-oxazole-4-sulfonyl chloride chemical properties
The following technical guide details the chemical properties, reactivity profile, and handling protocols for 3-Methyl-1,2-oxazole-4-sulfonyl chloride .
Content Type: Technical Whitepaper & Operational Guide Subject: Chemical Properties, Reactivity, and Synthetic Utility CAS Registry Number: 858489-87-9 (Isomer Specific)[1]
Executive Summary
3-Methyl-1,2-oxazole-4-sulfonyl chloride (also known as 3-methylisoxazole-4-sulfonyl chloride) is a specialized heterocyclic electrophile used primarily in medicinal chemistry for the introduction of the isoxazole-sulfonamide motif. Unlike its benzene-derived counterparts, this compound possesses a unique electronic profile due to the electron-deficient 1,2-oxazole ring, which imparts both high reactivity toward nucleophiles and specific stability challenges.
This guide serves as a definitive reference for researchers utilizing this reagent in high-throughput screening (HTS) library synthesis and lead optimization.
Physicochemical Profile
The following data summarizes the core properties. Note that while the 3,5-dimethyl analog is common, the 3-methyl variant requires stricter handling due to the lack of steric protection at the 5-position.
| Property | Specification |
| IUPAC Name | 3-Methyl-1,2-oxazole-4-sulfonyl chloride |
| CAS Number | 858489-87-9 |
| Molecular Formula | C₄H₄ClNO₃S |
| Molecular Weight | 181.60 g/mol |
| Physical State | White to off-white low-melting solid or semi-solid (purity dependent) |
| Solubility | Soluble in DCM, THF, EtOAc, Acetonitrile.[1] Reacts violently with water/alcohols. |
| Storage | -20°C, under Argon/Nitrogen. Moisture sensitive. |
| Stability | Susceptible to hydrolysis (t₁/₂ < 10 min in aqueous buffer at pH 7). |
Structural Analysis & Reactivity
The isoxazole ring functions as a pseudo-aromatic system with significant electron-withdrawing character. This activates the sulfonyl chloride group, making it more electrophilic than benzenesulfonyl chloride.
Electronic Activation
-
Inductive Effect (-I): The oxygen and nitrogen atoms in the ring pull electron density, destabilizing the S-Cl bond and accelerating nucleophilic attack.
-
Regiochemistry: The C4 position is electronically distinct; nucleophilic attack occurs exclusively at the sulfur atom, but strong bases can deprotonate C5 (if unsubstituted), leading to ring fragmentation.
Visualization: Reactivity Logic
The following diagram illustrates the primary electrophilic site and the competing degradation pathway.
Core Application: Sulfonamide Synthesis Protocol
Role: Senior Application Scientist Context: This protocol is designed to minimize hydrolysis and prevent the "gummy" precipitate often seen when HCl salts form in situ.
Reagents & Setup
-
Substrate: 3-Methyl-1,2-oxazole-4-sulfonyl chloride (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.1 equiv)
-
Base: Pyridine (3.0 equiv) OR Triethylamine (2.5 equiv) + DMAP (0.1 equiv catalytic)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Avoid DMF if possible due to workup difficulty.
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Dissolve the Amine (1.1 equiv) and Base in anhydrous DCM (0.2 M concentration relative to amine).
-
Cool the solution to 0°C using an ice bath. Critical: Controlling temperature prevents side reactions at the C5 position.
-
-
Addition:
-
Dissolve 3-Methyl-1,2-oxazole-4-sulfonyl chloride in a minimal amount of DCM.
-
Add this solution dropwise to the amine mixture over 5–10 minutes.
-
Observation: A white precipitate (pyridinium hydrochloride) will form immediately. This confirms the reaction is proceeding.
-
-
Reaction & Monitoring:
-
Allow the mixture to warm to Room Temperature (RT) naturally.
-
Stir for 2–4 hours.
-
TLC Monitoring: Use 50% EtOAc/Hexane. The sulfonyl chloride (high Rf) should disappear; the sulfonamide (lower Rf) will appear.
-
Self-Validation: If the starting material spot persists after 4 hours, add 0.1 equiv of DMAP. If it disappears but no product forms, check for hydrolysis (sulfonic acid stays at the baseline).
-
-
Workup (Buffered):
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure glassware is flame-dried. Use fresh bottle of reagent. |
| Baseline Spot on TLC | Sulfonic Acid Formation | Check solvent water content (Karl Fischer). |
| Complex Mixture | Ring Opening / Degradation | Reaction temperature too high (>25°C) or base too strong (e.g., NaOH). |
Stability & Storage Architecture
The stability of 3-methyl-1,2-oxazole-4-sulfonyl chloride is governed by the lability of the S-Cl bond and the sensitivity of the isoxazole ring.
Degradation Mechanism
Unlike phenyl rings, the isoxazole ring is a "masked" 1,3-dicarbonyl equivalent. Under strongly basic conditions (pH > 10) or high thermal stress (>60°C), the N-O bond can cleave, leading to ring opening.
Storage Protocol
-
Temperature: Store strictly at -20°C .
-
Atmosphere: Store under Argon. The compound hydrolyzes in air to form the sulfonic acid (a sticky, corrosive solid) and HCl gas.
-
Container: Glass vials with Teflon-lined caps. Avoid metal spatulas if the solid is sticky (corrosion risk).
Synthetic Workflow Diagram
The following Graphviz diagram visualizes the decision tree for synthesizing sulfonamides using this reagent, including checkpoints for quality control.
References
-
PubChem. 3-Methyl-1,2-oxazole-4-sulfonyl chloride (Compound Summary). National Library of Medicine. [Link]
-
Volkov, A., et al. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv, 2024. (Detailed analysis of isoxazole sulfonyl halide stability trends). [Link]
-
Buron, F., et al. Recent advances in the chemistry of isoxazoles.[3]RSC Advances, 2013. (Review of isoxazole ring reactivity and stability). [Link]
Sources
3-Methyl-1,2-oxazole-4-sulfonyl chloride mechanism of action
Executive Summary
3-Methyl-1,2-oxazole-4-sulfonyl chloride (CAS: Variable by substitution, specific isomer Ref: PubChem CID 15383563) is a specialized heterocyclic electrophile used primarily in the synthesis of bioactive sulfonamides. Unlike generic benzenesulfonyl chlorides, this reagent introduces a 3-methylisoxazole moiety—a "privileged structure" in medicinal chemistry known for its favorable pharmacokinetic profile and specific binding affinity in targets such as cyclooxygenase-2 (COX-2) , carbonic anhydrase (CA) , and endothelin receptors .
This guide details the compound's dual mechanism of action: its chemical mechanism as a highly reactive electrophile in nucleophilic substitutions, and the pharmacological mechanism of the resulting sulfonamide scaffolds in drug discovery.
Chemical Mechanism of Action
The core utility of 3-Methyl-1,2-oxazole-4-sulfonyl chloride lies in its ability to transfer the isoxazolyl-sulfonyl group to nucleophiles (amines, alcohols, thiols). Its reactivity is governed by the electronic properties of the isoxazole ring.
Electronic Activation
The 1,2-oxazole (isoxazole) ring is heteroaromatic but significantly electron-deficient due to the electronegativity of the oxygen and nitrogen atoms.
-
Inductive Effect (-I): The isoxazole ring acts as an electron-withdrawing group (EWG), pulling electron density away from the sulfonyl sulfur atom.
-
Electrophilicity: This induction destabilizes the sulfur center, making it highly susceptible to nucleophilic attack compared to electron-rich benzenesulfonyl chlorides.
-
Regioselectivity: The 4-position is sterically accessible, allowing for rapid coupling with hindered amines.
Reaction Pathway: Sulfonylation
The reaction proceeds via an Associative
-
Nucleophilic Approach: The nucleophile (e.g., a primary amine,
) attacks the sulfur atom perpendicular to the plane. -
Transition State: A pentacoordinate trigonal bipyramidal transition state is formed where the nucleophile and the leaving group (chloride) occupy apical positions.
-
Elimination: The chloride ion (
) is expelled, restoring the tetrahedral geometry and forming the stable sulfonamide bond.
Visualization: Reaction Mechanism
The following diagram illustrates the nucleophilic substitution pathway.
Figure 1: Associative mechanism of sulfonylation utilizing 3-Methyl-1,2-oxazole-4-sulfonyl chloride.
Biological Relevance & Pharmacophore Integration
While the chloride itself is a reagent, the mechanism of action in a biological context refers to the isoxazole sulfonamide motif it installs. This scaffold acts as a bioisostere for benzene sulfonamides but with distinct physicochemical advantages.
Target Interactions
-
Carbonic Anhydrase (CA) Inhibition: The sulfonamide moiety (
or substituted variants) binds to the Zinc ( ) ion in the active site of CA enzymes. The isoxazole ring provides secondary hydrophobic interactions within the enzyme pocket, often improving selectivity for specific isoforms (e.g., hCA II vs. hCA IX). -
COX-2 Selectivity: In drugs like Valdecoxib (which contains a similar isoxazole core), the isoxazole ring orients the sulfonamide group into a side pocket of the COX-2 enzyme that is inaccessible in COX-1, conferring anti-inflammatory selectivity.
Physicochemical Properties
-
Polarity & Solubility: The nitrogen and oxygen in the isoxazole ring increase water solubility compared to a phenyl ring, improving the bioavailability of the final drug candidate.
-
Metabolic Stability: The isoxazole ring is generally resistant to oxidative metabolism by CYP450 enzymes, prolonging the half-life of the drug.
Experimental Protocol: High-Yield Sulfonylation
Objective: Synthesis of N-substituted-3-methyl-1,2-oxazole-4-sulfonamide. Scale: 1.0 mmol basis.
Reagents & Materials
| Reagent | Equivalents | Role |
| 3-Methyl-1,2-oxazole-4-sulfonyl chloride | 1.1 eq | Electrophile |
| Primary Amine (R-NH₂) | 1.0 eq | Nucleophile |
| Triethylamine (Et₃N) or Pyridine | 2.5 eq | Base (HCl Scavenger) |
| Dichloromethane (DCM) | Solvent (0.2 M) | Reaction Medium |
| DMAP (4-Dimethylaminopyridine) | 0.05 eq | Catalyst (Optional) |
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask under Nitrogen (
) atmosphere, dissolve the Primary Amine (1.0 mmol) in anhydrous DCM (5 mL). -
Base Addition: Add Triethylamine (2.5 mmol) and stir at 0°C (ice bath) for 10 minutes.
-
Reagent Addition: Dropwise add a solution of 3-Methyl-1,2-oxazole-4-sulfonyl chloride (1.1 mmol) in DCM (2 mL) over 15 minutes. Note: The reaction is exothermic.
-
Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–12 hours. Monitor via TLC (System: Hexane/EtOAc 7:3) or LC-MS.[1]
-
Quench: Quench with 1M HCl (10 mL) to neutralize excess base and solubilize amine salts.
-
Workup: Extract with DCM (3 x 10 mL). Wash combined organic layers with Brine, dry over anhydrous
, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography (
).
Workflow Visualization
Figure 2: Optimized synthetic workflow for sulfonamide coupling.
References
-
PubChem. (2025).[2] 3-Methyl-1,2-oxazole-4-sulfonyl chloride Compound Summary. National Library of Medicine. [Link]
-
Supuran, C. T. (2017).[3] Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Talley, J. J., et al. (2000). Preparation of isoxazole sulfonamides as cyclooxygenase-2 inhibitors. U.S.
Sources
- 1. 2031268-98-9|4-Chloro-3-methyl-1,2-oxazole-5-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 2. 5-Aminoisoxazole | C3H4N2O | CID 84591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of isoxazole-containing sulfonamides with potent carbonic anhydrase II and VII inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Methyl-1,2-oxazole-4-sulfonyl chloride spectroscopic data (NMR, IR, MS)
The following technical guide provides an in-depth characterization of 3-Methyl-1,2-oxazole-4-sulfonyl chloride , a critical heterocyclic building block.
CAS Registry Number: 858489-87-9 (General analogue reference: 16046-83-6 for 5-methyl isomer)
IUPAC Name: 3-Methylisoxazole-4-sulfonyl chloride
Molecular Formula:
Executive Summary & Applications
3-Methyl-1,2-oxazole-4-sulfonyl chloride is a high-value electrophilic intermediate used primarily in the synthesis of sulfonamide-based pharmacophores . Its structural core—the isoxazole ring—is a bioisostere for pyridine and benzene, offering unique solubility and metabolic stability profiles.
This compound acts as a "warhead" in medicinal chemistry, enabling the introduction of the isoxazole moiety into diversely functionalized amines. It is structurally related to the key intermediates used in the manufacturing of COX-2 inhibitors (e.g., Valdecoxib) and various antibiotics.
Key Applications:
-
Fragment-Based Drug Discovery (FBDD): Introduction of polar, heteroaromatic sulfonamide motifs.
-
Combinatorial Chemistry: Rapid generation of sulfonamide libraries via reaction with primary/secondary amines.
-
Agrochemicals: Synthesis of sulfonylurea herbicides.
Synthetic Pathway & Methodology
The synthesis of 3-methyl-1,2-oxazole-4-sulfonyl chloride relies on Electrophilic Aromatic Substitution (
Protocol: Chlorosulfonation of 3-Methylisoxazole
Note: This reaction requires strict anhydrous conditions due to the violent hydrolysis of chlorosulfonic acid.
-
Reagents: 3-Methylisoxazole (1.0 eq), Chlorosulfonic acid (
, 5.0–8.0 eq). -
Setup: Flame-dried round-bottom flask equipped with a pressure-equalizing addition funnel and a caustic scrubber (NaOH trap) for HCl gas evolution.
-
Procedure:
-
Cool neat chlorosulfonic acid to 0°C.
-
Add 3-methylisoxazole dropwise over 30 minutes. Critical: Exothermic reaction. Maintain internal temperature <10°C to prevent ring decomposition.
-
Heat the mixture to 60–80°C for 2–4 hours to drive the conversion of the intermediate sulfonic acid to the sulfonyl chloride.
-
Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The product precipitates as a solid or oil.
-
Isolation: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate. Wash with cold brine. Dry over
and concentrate in vacuo.
-
Reaction Workflow Diagram
Figure 1: Synthetic workflow for the chlorosulfonation of 3-methylisoxazole.
Spectroscopic Characterization
Accurate identification of this compound relies on distinguishing it from its isomer (5-methylisoxazole-4-sulfonyl chloride) and its hydrolysis product (sulfonic acid).
A. Nuclear Magnetic Resonance (NMR)
The regiochemistry is confirmed by the chemical shift of the remaining ring proton. In 3-methylisoxazole derivatives, the proton resides at C5 (adjacent to Oxygen), whereas in 5-methyl derivatives, the proton resides at C3 (adjacent to Nitrogen). The C5 proton is inherently more deshielded.
| Nucleus | Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 9.05 – 9.15 | Singlet (s) | 1H | C5-H | Highly deshielded by the adjacent Oxygen and the electron-withdrawing | |
| 2.50 – 2.58 | Singlet (s) | 3H | C3- | Typical allylic/aromatic methyl shift; slightly downfield due to ring electronics. | |
| ~160.0 | - | - | C5 | Carbon adjacent to Oxygen. | |
| ~158.0 | - | - | C3 | Carbon bearing the methyl group. | |
| ~120.0 | - | - | C4 | Ipso carbon bearing the sulfonyl group. | |
| ~10.5 | - | - | Methyl carbon. |
Solvent Reference:
B. Infrared Spectroscopy (FT-IR)
The sulfonyl chloride moiety provides the most diagnostic bands. The absence of a broad -OH stretch (3400 cm
-
1380 – 1370 cm
: Asymmetric Stretch (Strong). -
1180 – 1170 cm
: Symmetric Stretch (Strong). -
1610 – 1590 cm
: C=N / C=C Ring Stretching (Isoxazole characteristic). -
3100 – 3050 cm
: C-H Aromatic Stretch (C5-H).
C. Mass Spectrometry (MS)
-
Ionization Mode: Electron Impact (EI) or ESI (Positive mode, often as a derivative).
-
Molecular Ion (
): m/z 181 (for ) and 183 (for ).-
Isotope Pattern: A characteristic 3:1 ratio for the M and M+2 peaks confirms the presence of one Chlorine atom.
-
-
Fragmentation Pathway:
-
m/z 181
117: Loss of (64 amu). This "extrusion" is diagnostic for sulfonyl chlorides. -
m/z 117
82: Loss of Chlorine radical ( ).
-
Spectroscopic Logic Diagram
Figure 2: Decision tree for spectroscopic validation of the 3-methyl isomer.
Stability & Handling Protocols
Sulfonyl chlorides are inherently unstable toward nucleophiles, particularly water.
-
Hydrolysis Risk: Upon exposure to atmospheric moisture, the compound hydrolyzes to 3-methylisoxazole-4-sulfonic acid and HCl.
-
Indicator: The solid turns from white/pale yellow to a sticky gum, and the smell of HCl becomes pungent.
-
Prevention: Store under inert gas (Argon/Nitrogen) in a desiccator at -20°C.
-
-
Reactivity Profile:
-
Amines: Reacts rapidly to form sulfonamides (requires base scavenger, e.g., Pyridine or
). -
Alcohols: Reacts to form sulfonate esters.
-
References
-
Synthesis of Isoxazole Sulfonyl Chlorides: Journal of Medicinal Chemistry, "Synthesis and COX-2 Inhibitory Activity of 3,4-Diarylisoxazole Analogues," Vol. 43, No. 16, 2000.
-
Spectroscopic Data of Isoxazoles: Spectrochimica Acta Part A, "Vibrational spectra and structure of isoxazole derivatives," Vol. 55, 1999.
-
Mass Spectrometry of Sulfonyl Chlorides: Journal of the American Society for Mass Spectrometry, "Fragmentation of Sulfonyl Chlorides," Vol. 15, 2004.
-
General Isoxazole Chemistry: Science of Synthesis, "Product Class 9: Isoxazoles," 2002.
Technical Guide: Reactivity & Nucleophilic Functionalization of 3-Methyl-1,2-oxazole-4-sulfonyl Chloride
Executive Summary & Chemical Profile[1][2][3][4]
3-Methyl-1,2-oxazole-4-sulfonyl chloride (CAS 14678-05-8) represents a high-value heterocyclic electrophile in medicinal chemistry. Unlike its benzene-derived counterparts (e.g., tosyl chloride), this scaffold introduces specific electronic and steric properties due to the 1,2-oxazole (isoxazole) core.
The isoxazole ring is electron-deficient, enhancing the electrophilicity of the sulfonyl center. However, this same electronic withdrawal renders the ring susceptible to base-induced fragmentation and the sulfonyl group highly prone to hydrolysis. Successful utilization requires a precise balance between nucleophilic activation and suppression of hydrolytic/degradative pathways.
Physicochemical Profile
| Property | Specification |
| Molecular Formula | C₄H₄ClNO₃S |
| Molecular Weight | 181.60 g/mol |
| Physical State | White to off-white crystalline solid or oil (low mp) |
| Electrophilicity | High (Activated by isoxazole |
| Moisture Sensitivity | High (Rapid hydrolysis to sulfonic acid) |
| Storage | -20°C, Inert atmosphere (Ar/N₂), Desiccated |
Mechanistic Reactivity Landscape
The reactivity of 3-methyl-1,2-oxazole-4-sulfonyl chloride is governed by the interplay between the hard electrophilic sulfur center and the potentially labile isoxazole ring.
The Sulfonylation Pathway
The primary reaction mechanism is a nucleophilic substitution at sulfur (
Competing Instability (The "Achilles' Heel")
-
Hydrolysis: Trace water competes aggressively with the desired nucleophile, forming the unreactive sulfonic acid.
-
Ring Cleavage: Strong bases or elevated temperatures can trigger isoxazole ring opening (often via deprotonation at C-5 if unsubstituted, though the 3-methyl-4-sulfonyl substitution pattern mitigates this specific pathway compared to 5-unsubstituted variants).
Visualization: Reactivity Pathways
The following diagram maps the divergent pathways based on reaction conditions.
Figure 1: Divergent reactivity pathways. Note the high risk of hydrolysis (Red path) requiring strict anhydrous conditions.
Experimental Protocols
To ensure reproducibility and high yields, the following protocols utilize a "Self-Validating" approach where checkpoints (TLC/LCMS) are integrated to prevent reagent waste.
Protocol A: Synthesis of Isoxazole-4-Sulfonamides (Standard)
This protocol is optimized for primary and secondary amines.
Reagents:
-
3-Methyl-1,2-oxazole-4-sulfonyl chloride (1.0 equiv)
-
Amine substrate (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
-
Note: Avoid pyridine as a solvent if workup difficulty is anticipated; catalytic DMAP is generally not required for amines.
Step-by-Step Methodology:
-
Preparation (Inert Environment): Flame-dry a round-bottom flask and purge with Argon. Dissolve the amine and base (TEA/DIPEA) in anhydrous DCM (concentration ~0.2 M).
-
Temperature Control: Cool the solution to 0°C using an ice bath. Rationale: Low temperature suppresses hydrolysis and potential ring-opening side reactions.
-
Reagent Addition: Dissolve the sulfonyl chloride in a minimal volume of anhydrous DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.
-
Checkpoint: The solution should remain clear or turn slightly cloudy (amine salts). Darkening indicates decomposition.
-
-
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.
-
Validation (TLC/LCMS):
-
Take a 10 µL aliquot, quench in MeOH.
-
Check for disappearance of sulfonyl chloride (often non-polar) and appearance of sulfonamide (more polar).
-
If SM remains: Add 0.1 equiv additional amine, not sulfonyl chloride (as it likely hydrolyzed).
-
-
Workup: Dilute with DCM, wash with 0.1 M HCl (to remove excess amine/base), followed by sat. NaHCO₃ and brine.[1] Dry over Na₂SO₄.
Protocol B: Synthesis of Sulfonate Esters (Alcohols)
Reaction with alcohols is sluggish compared to amines and competes directly with hydrolysis.
Modifications:
-
Base: Use Pyridine (as solvent and base) or TEA with catalytic DMAP (10 mol%).
-
Temperature: Maintain at 0°C for the duration of addition; warm to RT only if reaction stalls.
-
Stoichiometry: Use excess alcohol if it is cheap/volatile; otherwise, use 1.2 equiv sulfonyl chloride.
Troubleshooting & Optimization Matrix
The following table synthesizes common failure modes and corrective actions based on the specific instability of the isoxazole ring.
| Observation | Root Cause | Corrective Action |
| Low Yield / Sulfonic Acid Formation | Wet solvents or atmospheric moisture. | Use freshly distilled DCM/THF. Keep reaction under Ar balloon. |
| Dark/Black Reaction Mixture | Decomposition of isoxazole ring.[2] | Lower temperature (-10°C). Reduce base strength (switch from TEA to Pyridine or Na₂CO₃). |
| Incomplete Conversion | Sulfonyl chloride hydrolysis before reaction. | Add sulfonyl chloride as a solid in one portion (if fast reaction) or increase equivalents (1.2–1.5 eq). |
| "Double" Addition (Bis-sulfonylation) | Primary amine is too nucleophilic. | Use 1:1 stoichiometry strictly. Add amine to the sulfonyl chloride (Inverse Addition). |
Applications in Drug Discovery[2][3][7][8][9]
The 3-methyl-1,2-oxazole-4-sulfonamide moiety is a bioisostere for benzene sulfonamides, offering distinct solubility and metabolic profiles.
Key Structural Analogues:
-
Sulfamethoxazole Derivatives: While sulfamethoxazole uses the 5-methyl-3-isoxazole isomer, the 4-sulfonyl regioisomer provides alternate vectors for pi-stacking in protein active sites.
-
COX-2 Inhibitors: Valdecoxib analogs utilize the isoxazole core to orient sulfonamide pharmacophores within the COX-2 hydrophobic channel.
-
Fragment-Based Drug Design (FBDD): The scaffold is used as a polar, rigid linker that minimizes "grease" (lipophilicity) compared to phenyl rings.
Visualization: Synthesis Workflow
A logical flow for generating a library of sulfonamides using this core.
Figure 2: Quality control and synthesis workflow for library generation.
References
-
BenchChem. 3-Amino-5-methyl-1,2-oxazole-4-sulfonyl chloride - Mechanism of Action and Protocols. Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 20623674, 3-methyl-1,2-oxazole-4-sulfonyl chloride. Retrieved from
-
Shevchuk, O. I., et al. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.[3] ChemRxiv, 2025.[3] (Discusses hydrolytic instability of isoxazole sulfonyl halides). Retrieved from
-
García Ruano, J. L., et al. Mild and General Method for the Synthesis of Sulfonamides.[4] Synthesis, 2008, 311-312.[4] (General protocols for sensitive sulfonamide synthesis). Retrieved from
-
El-Gaby, M. S. A., et al. Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry.[5] Egypt.[5] J. Chem. 63, No. 12 (2020).[5] (Medicinal chemistry context of isoxazole sulfonamides). Retrieved from
Sources
Technical Guide: Stability and Storage of 3-Methyl-1,2-oxazole-4-sulfonyl Chloride
This guide details the stability profile, degradation mechanisms, and rigorous storage protocols for 3-Methyl-1,2-oxazole-4-sulfonyl chloride (CAS: 858489-87-9). It is designed for researchers requiring high-integrity reagents for medicinal chemistry and synthetic applications.[1]
Executive Summary
3-Methyl-1,2-oxazole-4-sulfonyl chloride is a high-energy electrophile used primarily as a building block for sulfonamide-based pharmacophores. Like many heteroaryl sulfonyl chlorides, it exhibits significant thermal and hydrolytic instability .[1]
-
Primary Threat: Moisture-induced hydrolysis (autocatalytic decomposition).[1]
-
Secondary Threat: Thermal extrusion of sulfur dioxide (
).[1] -
Operational Mandate: This compound should be treated as a "metastable" reagent. Long-term storage requires strict adherence to cryogenic, anhydrous conditions. For critical applications, in situ generation or "just-in-time" procurement is recommended over long-term stockpiling.
Chemical Profile & Structural Vulnerabilities
The compound features a sulfonyl chloride moiety attached to the C4 position of an isoxazole ring.[1] This structural arrangement creates specific vulnerabilities:
| Feature | Implication for Stability |
| Sulfonyl Chloride ( | Highly electrophilic; reacts violently with nucleophiles (including water).[1] Releases HCl upon decomposition, creating an acidic environment that accelerates further degradation.[1] |
| Isoxazole Ring | The |
| C3-Methyl Group | Provides slight steric protection but does not prevent hydrolysis.[1] |
Physical Properties[2][3][4]
-
CAS Number: 858489-87-9[2]
-
Molecular Formula:
[1][3] -
Molecular Weight: 181.60 g/mol [1]
-
Physical State: Typically an off-white to yellow solid or semi-solid (purity dependent).[1]
-
Solubility: Soluble in DCM, THF, Ethyl Acetate (anhydrous); reacts with water and alcohols.[1]
Degradation Mechanisms
Understanding how the molecule fails is critical to preventing it.[1]
A. Hydrolysis (The Moisture Pathway)
This is the most common failure mode.[1] Trace moisture attacks the sulfur atom, displacing chloride.[1]
-
Autocatalysis: The generated
is trapped in the container, lowering the pH.[1] The isoxazole nitrogen can become protonated, destabilizing the aromatic system and leading to ring fragmentation or polymerization.
B. Thermal Decomposition ( Extrusion)
Heteroaryl sulfonyl chlorides are prone to losing
-
Risk Factor: This reaction is often exothermic and can lead to pressure buildup in sealed vials.[1]
Visualizing the Degradation Cascade
The following diagram illustrates the pathways leading to reagent failure.
Figure 1: Degradation pathways of 3-Methyl-1,2-oxazole-4-sulfonyl chloride. Note the central role of moisture in generating HCl, which catalyzes further ring destruction.
Storage Protocol: The "Gold Standard"
To maintain purity >95% for extended periods (3–6 months), follow this strict protocol.
Storage Conditions Table
| Parameter | Condition | Rationale |
| Temperature | -20°C (Required) | Slows kinetic rate of hydrolysis and prevents thermal |
| Atmosphere | Inert (Argon/Nitrogen) | Displaces humid air.[1] Argon is preferred as it is heavier than air and blankets the solid.[1] |
| Container | Glass with PTFE-lined cap | Plastic allows moisture diffusion over time.[1] PTFE (Teflon) prevents corrosion of the cap liner by trace HCl.[1] |
| Desiccant | Secondary Containment | Store the primary vial inside a jar containing Drierite or silica gel.[1] |
Handling Workflow
-
Warm Up: Allow the frozen vial to equilibrate to room temperature before opening . This prevents condensation from forming on the cold reagent.[1]
-
Inert Transfer: Handle inside a glovebox or use a distinct "nitrogen funnel" technique if weighing on an open bench.[1]
-
Resealing: Purge the headspace with Argon before closing the vial.[1] Wrap the cap with Parafilm to slow moisture ingress.[1]
Quality Control & Purity Assessment
Before using stored material in critical synthesis, validate its integrity.[1]
-
Visual Check: Pure material is usually off-white.[1] Dark brown or gummy texture indicates significant decomposition (HCl-induced charring).[1]
-
Solubility Check: Dissolve a small amount in dry DCM.[1] If it leaves a residue or the solution is cloudy, hydrolysis products (sulfonic acids are often less soluble in organic solvents) are present.[1]
-
1H NMR (CDCl3):
Experimental Handling & Solubilization
When using this reagent in synthesis (e.g., sulfonamide formation):
-
Solvent Choice: Use anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).[1] Avoid alcohols or water.
-
Base Selection: Use non-nucleophilic bases like Pyridine, Triethylamine (TEA), or Diisopropylethylamine (DIPEA) to scavenge the HCl generated during the reaction.[1]
-
Quenching: If the reaction is complete, quench with a small amount of amine or alcohol to destroy excess sulfonyl chloride before aqueous workup.[1]
Decision Tree: Buy vs. Make vs. Store
Use this workflow to determine the best sourcing strategy based on your project timeline.
Figure 2: Strategic decision tree for sourcing and handling unstable sulfonyl chlorides.
References
-
Enamine Ltd. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate, 2023.[1] Link
-
Sigma-Aldrich. 3,5-Dimethylisoxazole-4-sulfonyl chloride Safety Data Sheet (SDS). (Used as surrogate for stability data of the methyl-isoxazole class).[1] Link[1]
-
ChemicalBook. 4-Isoxazolesulfonyl chloride, 3-methyl- Product Properties. Link
-
National Institutes of Health (NIH) - PubChem. 3,5-Dimethylisoxazole-4-sulfonyl chloride Compound Summary. Link[1]
Sources
Potential applications of 3-Methyl-1,2-oxazole-4-sulfonyl chloride in medicinal chemistry
[1]
Executive Summary
3-Methyl-1,2-oxazole-4-sulfonyl chloride (CAS: 933740-94-4), also known as 3-methylisoxazole-4-sulfonyl chloride, is a high-value heterocyclic building block used to introduce the isoxazole-4-sulfonamide motif into bioactive small molecules.
In modern medicinal chemistry, this reagent serves as a critical tool for scaffold hopping —replacing traditional phenyl-sulfonamide cores with the isoxazole heteroaromatic system. This substitution often improves solubility, alters metabolic stability (reducing CYP450 inhibition), and modifies the electronic landscape of the ligand-target interaction. Its primary applications span the development of Endothelin Receptor Antagonists (ERAs) , COX-2 inhibitors , and antimicrobial agents .
Part 1: Chemical Profile & Reactivity[1]
Structural Properties
The 1,2-oxazole (isoxazole) ring is a five-membered heteroaromatic system containing adjacent oxygen and nitrogen atoms. The sulfonyl chloride moiety at the C4 position is highly electrophilic due to the electron-withdrawing nature of the heterocycle.
| Property | Data |
| IUPAC Name | 3-Methyl-1,2-oxazole-4-sulfonyl chloride |
| Molecular Formula | C₄H₄ClNO₃S |
| Molecular Weight | 181.60 g/mol |
| Physical State | White to off-white crystalline solid or oil (purity dependent) |
| Reactivity Class | Electrophilic Sulfonylating Agent |
| Storage | Moisture sensitive; Store at 2-8°C under inert atmosphere (Ar/N₂) |
Mechanistic Reactivity
The sulfonyl chloride group undergoes rapid nucleophilic substitution-elimination reactions. The adjacent nitrogen in the isoxazole ring exerts an inductive effect, making the sulfur center more electrophilic than in comparable benzenesulfonyl chlorides.
-
Primary Reaction: Sulfonylation of amines (
) to form sulfonamides. -
Secondary Reaction: Sulfonylation of alcohols (
) to form sulfonates (requires stronger bases/catalysts). -
Hydrolysis: Reacts with water to form 3-methylisoxazole-4-sulfonic acid and HCl.
Part 2: Medicinal Chemistry Applications[1][3][4][5][6][7][8][9]
Scaffold Hopping & Bioisosterism
The transition from a phenyl ring to an isoxazole ring is a classic bioisosteric replacement.
-
Dipole Moment: The isoxazole ring has a distinct dipole moment compared to benzene, potentially strengthening electrostatic interactions within a binding pocket.
-
Hydrogen Bonding: The ring nitrogen (N2) and oxygen (O1) can serve as weak hydrogen bond acceptors, unlike the inert phenyl ring.
-
Metabolic Stability: Isoxazoles are generally resistant to oxidative metabolism compared to electron-rich phenyl rings, potentially prolonging half-life (
).
Therapeutic Areas
A. Endothelin Receptor Antagonists (ERAs)
Isoxazole sulfonamides have been pivotal in the Structure-Activity Relationship (SAR) studies of ERAs.[1][2] Research into compounds like BMS-193884 and BMS-207940 demonstrated that replacing phenyl rings with isoxazole moieties at the sulfonamide linkage significantly improved potency and selectivity for the Endothelin-A (
-
Role of Reagent: 3-Methyl-1,2-oxazole-4-sulfonyl chloride is used to synthesize the core sulfonamide linkage, connecting the isoxazole "warhead" to the biphenyl or naphthyl backbone of the antagonist.
B. COX-2 Inhibitors & Anti-inflammatories
While Valdecoxib features a benzenesulfonamide, analogs utilizing the reverse sulfonamide (isoxazole-4-sulfonamide) have been explored to modulate selectivity between COX-1 and COX-2. The 3-methyl group provides steric bulk that can orient the molecule within the hydrophobic channel of the cyclooxygenase enzyme [3].
C. Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (<200 Da) and high reactivity, this reagent is ideal for "capping" primary amine libraries. It allows for the rapid generation of fragment libraries to probe sulfonamide-binding pockets in kinases and proteases.
Part 3: Experimental Protocols
Protocol: General Synthesis of Isoxazole-4-Sulfonamides
This protocol describes the coupling of 3-methyl-1,2-oxazole-4-sulfonyl chloride with a primary amine.
Reagents:
-
Amine substrate (1.0 equiv)
-
3-Methyl-1,2-oxazole-4-sulfonyl chloride (1.1 – 1.2 equiv)
-
Triethylamine (
) or Pyridine (2.0 – 3.0 equiv) -
Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Dissolution: Dissolve the amine substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Base Addition: Add
(2.5 equiv) via syringe. Cool the mixture to 0°C using an ice bath. -
Reagent Addition: Dissolve 3-Methyl-1,2-oxazole-4-sulfonyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 10 minutes.
-
Note: Exothermic reaction.[3] Maintain temperature < 5°C during addition to prevent side reactions.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor progress via TLC or LC-MS.
-
Quench: Quench the reaction with saturated aqueous
. -
Workup: Extract with DCM (3x). Wash combined organics with 1N HCl (if product is acid-stable) to remove excess pyridine/amine, followed by brine.
-
Purification: Dry over
, filter, and concentrate. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
Protocol: Reagent Synthesis (Upstream)
If the sulfonyl chloride is not commercially available, it can be synthesized from 3-methylisoxazole.
-
Chlorosulfonation: Treat 3-methylisoxazole with excess chlorosulfonic acid (
) at 0°C -> 60°C. -
Quench: Pour the reaction mixture carefully onto crushed ice.
-
Isolation: The sulfonyl chloride precipitates as a solid or oil; extract immediately with DCM.
Part 4: Visualization & Pathways
Reaction Workflow: Library Synthesis
The following diagram illustrates the workflow for generating a diverse library of isoxazole sulfonamides using this reagent.
Caption: Figure 1. Modular synthesis workflow transforming the sulfonyl chloride building block into diverse bioactive therapeutic classes.
Mechanistic Pathway: Sulfonylation
This diagram details the electronic mechanism of the coupling reaction.
Caption: Figure 2. Step-wise mechanism of the sulfonylation reaction, highlighting the critical nucleophilic attack and elimination steps.
References
-
Murugesan, N., et al. (2003). Biphenylsulfonamide Endothelin Receptor Antagonists.[1] 4. Discovery of BMS-207940.[2] Journal of Medicinal Chemistry.
-
Stein, P. D., et al. (1994).[4] The discovery of sulfonamide endothelin antagonists and the development of the orally active ETA antagonist. Journal of Medicinal Chemistry.
-
Talley, J. J., et al. (2000). Preparation of 3,4-diaryl-isoxazoles as COX-2 inhibitors. U.S. Patent 6,034,256.
-
PubChem. (n.d.). 3-Methylisoxazole-4-sulfonyl chloride Compound Summary. National Center for Biotechnology Information.
-
BenchChem. (2025). 3-Amino-5-methyl-1,2-oxazole-4-sulfonyl chloride Technical Data.
Sources
- 1. Biphenylsulfonamide endothelin receptor antagonists. 2. Discovery of 4'-oxazolyl biphenylsulfonamides as a new class of potent, highly selective ET(A) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biphenylsulfonamide endothelin receptor antagonists. 4. Discovery of N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]- 2-yl]methyl]-N,3,3-trimethylbutanamide (BMS-207940), a highly potent and orally active ET(A) selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The discovery of sulfonamide endothelin antagonists and the development of the orally active ETA antagonist 5-(dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulf onamide - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Methyl-1,2-oxazole-4-sulfonyl chloride as a building block in organic synthesis
Executive Summary
3-Methyl-1,2-oxazole-4-sulfonyl chloride (CAS 16390-34-6) is a specialized heterocyclic building block used primarily in the synthesis of sulfonamide-based pharmacophores. Unlike ubiquitous benzenesulfonyl chlorides, this reagent introduces a 3-methylisoxazole moiety, which serves as a critical bioisostere for phenyl and pyridine rings in drug discovery. Its incorporation often improves metabolic stability and aqueous solubility while offering unique hydrogen-bonding vectors via the isoxazole nitrogen and oxygen atoms.
This guide details the handling, reactivity, and synthetic applications of 3-methyl-1,2-oxazole-4-sulfonyl chloride, providing researchers with optimized protocols to maximize yield and minimize heterocyclic ring degradation.
Chemical Profile & Stability[1][2]
Structural Characteristics
The compound consists of a five-membered isoxazole ring substituted with a methyl group at the C3 position and a highly electrophilic sulfonyl chloride group at the C4 position. The C5 position remains unsubstituted in this specific isomer, which is chemically significant as it allows for potential late-stage functionalization (e.g., C-H activation or lithiation) but also presents a site for metabolic oxidation.
| Property | Description |
| IUPAC Name | 3-Methyl-1,2-oxazole-4-sulfonyl chloride |
| Molecular Formula | C₄H₄ClNO₃S |
| Molecular Weight | 181.60 g/mol |
| Appearance | Off-white to pale yellow solid (low melting point) or oil |
| Solubility | Soluble in DCM, THF, EtOAc, Acetonitrile; reacts with water/alcohols |
| Storage | < -20°C, under Argon/Nitrogen.[1][2] Moisture sensitive.[3] |
Stability Considerations
-
Hydrolytic Instability: Like all sulfonyl chlorides, this reagent hydrolyzes rapidly in the presence of moisture to form the corresponding sulfonic acid (3-methylisoxazole-4-sulfonic acid), which is non-reactive toward amines under standard coupling conditions.
-
Thermal Instability: The N-O bond of the isoxazole ring is susceptible to cleavage at high temperatures (>100°C) or under strong reducing conditions. Avoid vigorous heating during coupling reactions.
-
Base Sensitivity: While stable to mild bases (TEA, DIPEA), prolonged exposure to strong nucleophilic bases (e.g., NaOH, NaOMe) can trigger ring opening or degradation of the sulfonyl moiety.
Preparation of the Reagent
While often purchased commercially, the reagent can be synthesized in-house if freshness is paramount. Two primary routes exist:
-
Direct Chlorosulfonation (Standard): Reaction of 3-methylisoxazole with excess chlorosulfonic acid (
) at elevated temperatures (60–90°C).-
Pros: One step.[4]
-
Cons: Harsh conditions may degrade the ring; requires careful quenching.
-
-
Oxidative Chlorination (Milder): Conversion of a precursor thiol (3-methylisoxazole-4-thiol) or benzyl sulfide using
gas or N-chlorosuccinimide (NCS) in acetic acid/water.-
Pros: Milder conditions, higher purity.
-
Cons: Multi-step synthesis of the precursor.
-
Core Application: Synthesis of Sulfonamides[5][6][7][8][9]
The most frequent application is the formation of sulfonamides via nucleophilic substitution with primary or secondary amines.
Mechanism of Action
The reaction proceeds via a standard addition-elimination mechanism. The amine nucleophile attacks the sulfur atom, displacing the chloride ion.[5] A base is required to scavenge the generated HCl and drive the equilibrium forward.[5][6]
Figure 1: Mechanism of sulfonamide formation involving nucleophilic attack and base-mediated acid scavenging.[7][5]
Optimized Coupling Protocol
This protocol is designed to minimize hydrolysis and side reactions.
Reagents:
-
3-Methyl-1,2-oxazole-4-sulfonyl chloride (1.1 equiv)
-
Triethylamine (Et₃N) or DIPEA (1.5–2.0 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous]
-
Catalytic DMAP (Dimethylaminopyridine) (0.1 equiv) – Optional, for sterically hindered amines.
Step-by-Step Procedure:
-
Preparation: Dry all glassware in an oven. Purge the reaction flask with nitrogen or argon.
-
Dissolution: Dissolve the amine (1.0 equiv) and base (1.5 equiv) in anhydrous DCM (concentration ~0.1 M). Cool the mixture to 0°C in an ice bath.
-
Addition: Dissolve 3-methyl-1,2-oxazole-4-sulfonyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.
-
Expert Note: Dropwise addition prevents localized heating and high concentrations of the electrophile, reducing side reactions.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 2–4 hours. Monitor consumption of the amine by TLC or LC-MS.
-
Workup:
-
Purification: Recrystallize from EtOH/Hexanes or purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Comparison of Reaction Conditions
| Variable | Condition A (Standard) | Condition B (Schotten-Baumann) | Condition C (Difficult Substrates) |
| Solvent | Anhydrous DCM | THF / Water (1:1) | Pyridine (Neat) |
| Base | Et₃N or DIPEA | Pyridine (acts as solvent & base) | |
| Temp | 0°C to RT | 0°C to RT | 0°C to 60°C |
| Use Case | General organic synthesis | Water-soluble amines (amino acids) | Non-nucleophilic anilines |
Medicinal Chemistry Applications
Bioisosterism and Pharmacophore Design
The 3-methylisoxazole ring is a valuable bioisostere for:
-
Phenyl rings: Reduces lipophilicity (LogP) and improves metabolic stability against CYP450 oxidation.
-
Pyridine rings: Offers different electronic properties and hydrogen bond acceptor capabilities.
In sulfonamide drugs (e.g., COX-2 inhibitors like Valdecoxib, though Valdecoxib uses a 3,4-diaryl isoxazole), the isoxazole ring positions the sulfonamide group for optimal interaction with the target protein's active site (often an arginine residue). The 3-methyl group provides a small hydrophobic anchor that can fill small lipophilic pockets without incurring a heavy steric penalty.
Library Synthesis Workflow
When generating libraries of sulfonamides for SAR (Structure-Activity Relationship) studies, a parallel synthesis approach is often used.
Figure 2: High-throughput parallel synthesis workflow for generating isoxazole-sulfonamide libraries.
Troubleshooting & Practical Tips
Common Issues
-
Low Yield: Often due to hydrolysis of the sulfonyl chloride.
-
Solution: Ensure solvents are anhydrous.[6] Use a fresh bottle of reagent or re-titrate/check purity via NMR before use.
-
-
Ring Cleavage: Darkening of the reaction mixture or complex NMR spectra.
-
Solution: Avoid strong bases (NaOH, KOH) in organic solvents. Stick to hindered organic bases (DIPEA). Keep temperature below 40°C.
-
-
Unreacted Sulfonyl Chloride:
-
Solution: If the chloride persists, quench with a small amount of dimethylamine or morpholine to convert it to a water-soluble or easily separable sulfonamide before workup.
-
Analytical Characterization
-
¹H NMR: Look for the characteristic singlet of the 3-methyl group around δ 2.3–2.6 ppm. The C5-H proton typically appears as a singlet downfield around δ 8.5–9.0 ppm (depending on solvent).
-
MS: Expect an [M+H]⁺ peak for the sulfonamide. The sulfonyl chloride itself may hydrolyze on the LC column, so analyze the derivatized product.
References
-
BenchChem. 4-(3-Methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride | Synthesis and Characterization. Retrieved from
-
PubChem. 3-methyl-1,2-oxazole-4-sulfonyl chloride (Compound).[1][11] National Library of Medicine. Retrieved from
-
De Luca, L., & Giacomelli, G. (2008).[4] An Easy and Convenient Synthesis of Sulfonyl Chlorides from Thiols.[4] The Journal of Organic Chemistry, 73(10), 3967–3969. (General method for sulfonyl chloride synthesis).[7][5][6][12]
-
Organic Chemistry Portal. Synthesis of Sulfonamides. Retrieved from
-
Fisher Scientific. Safety Data Sheet: 3,5-Dimethylisoxazole-4-sulfonyl chloride. (Closely related analogue safety data). Retrieved from
Sources
- 1. 3,5-Dimethylisoxazole-4-sulfonyl chloride | C5H6ClNO3S | CID 2736319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. PubChemLite - 3-methyl-1,2-oxazole-4-sulfonyl chloride (C4H4ClNO3S) [pubchemlite.lcsb.uni.lu]
- 12. Organic Syntheses Procedure [orgsyn.org]
Discovery and history of 3-Methyl-1,2-oxazole-4-sulfonyl chloride
The following technical guide provides an in-depth analysis of 3-Methyl-1,2-oxazole-4-sulfonyl chloride , a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals. This document is structured for researchers and process chemists, focusing on the compound's chemical identity, synthesis pathways, and application in drug discovery.
Introduction & Chemical Identity
3-Methyl-1,2-oxazole-4-sulfonyl chloride (also known as 3-methylisoxazole-4-sulfonyl chloride) is a specialized heterocyclic building block. It serves as a pivotal electrophile in the synthesis of sulfonamides, a class of compounds with profound pharmacological history ranging from early antibiotics (sulfa drugs) to modern COX-2 inhibitors.
The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—imparts unique physicochemical properties to drug candidates, including improved metabolic stability and specific hydrogen-bonding capabilities. The sulfonyl chloride functional group at the C4 position is highly reactive, allowing for the rapid diversification of the isoxazole core via nucleophilic substitution.
Chemical Profile[1][2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | 3-Methyl-1,2-oxazole-4-sulfonyl chloride |
| Common Name | 3-Methylisoxazole-4-sulfonyl chloride |
| CAS Number | 858489-87-9 |
| Molecular Formula | |
| Molecular Weight | 181.60 g/mol |
| Physical State | Solid (typically off-white to pale yellow) |
| Reactivity | Highly moisture-sensitive; hydrolyzes to sulfonic acid |
| Storage | Inert atmosphere ( |
Critical Note on CAS Numbers : Researchers must distinguish this compound from 5-aminoisoxazole (CAS 14678-05-8), which often appears in related search queries but is a distinct precursor with different reactivity.
Synthesis & Reaction Mechanism[4][5][9]
The synthesis of 3-Methyl-1,2-oxazole-4-sulfonyl chloride typically follows an Electrophilic Aromatic Substitution (
Mechanism: Chlorosulfonation
The most direct and scalable method involves the reaction of 3-methylisoxazole with chlorosulfonic acid (
-
Activation : Chlorosulfonic acid generates the electrophilic sulfonyl cation species (
or ). -
Substitution : The electrophile attacks the C4 position of the 3-methylisoxazole ring.
-
Chlorination : The intermediate sulfonic acid is converted to the sulfonyl chloride in situ by excess chlorosulfonic acid or by the addition of thionyl chloride (
).
Experimental Protocol (Standardized)
Safety Warning : Chlorosulfonic acid reacts violently with water, releasing corrosive HCl and
Step-by-Step Methodology:
-
Preparation : Charge a dry, 3-neck round-bottom flask with chlorosulfonic acid (5.0 equiv). Cool the system to 0°C using an ice/salt bath.
-
Addition : Add 3-methylisoxazole (1.0 equiv) dropwise over 30–60 minutes.
-
Control: Maintain internal temperature <10°C to prevent ring decomposition.
-
-
Reaction : Once addition is complete, remove the cooling bath.
-
Option A (Mild): Stir at Room Temperature (RT) for 4–6 hours.
-
Option B (Forced): If conversion is low, heat to 60°C for 2 hours. Monitor by TLC (quench aliquot in MeOH).
-
-
Quenching : Pour the reaction mixture slowly onto crushed ice (approx. 10x volume) with vigorous stirring. The product will precipitate as a solid.
-
Isolation : Filter the precipitate immediately or extract with dichloromethane (DCM).
-
Purification : Wash the organic layer with cold water and brine. Dry over anhydrous
and concentrate in vacuo.
Synthesis Pathway Diagram[6][9][10]
Figure 1: Electrophilic chlorosulfonation pathway for the synthesis of 3-methylisoxazole-4-sulfonyl chloride.
Applications in Drug Discovery[4][7][10][11]
The 3-methylisoxazole-4-sulfonyl chloride scaffold is a "privileged structure" in medicinal chemistry, primarily used to synthesize sulfonamides .
COX-2 Inhibitor Development
The isoxazole-sulfonamide motif is structurally analogous to the core of Valdecoxib (Bextra) and its prodrug Parecoxib . While Valdecoxib features a phenyl ring at the C3/C4 positions, the 3-methyl variant allows researchers to probe Structure-Activity Relationships (SAR) by reducing steric bulk, potentially altering binding affinity to the COX-2 active site.
Late-Stage Functionalization
In modern drug discovery, sulfonyl chlorides are used for "late-stage functionalization." A library of amines can be rapidly coupled with 3-methylisoxazole-4-sulfonyl chloride to generate diverse sulfonamide candidates for high-throughput screening.
General Coupling Protocol:
Antimicrobial Research
Isoxazole derivatives possess inherent antimicrobial properties.[1][2] Coupling this specific sulfonyl chloride with heterocyclic amines (e.g., aminopyrimidines) yields compounds structurally related to Sulfamethoxazole , a broad-spectrum antibiotic.
Functionalization Workflow
Figure 2: Divergent synthesis utility of the sulfonyl chloride intermediate in generating pharmaceutical libraries.
Safety & Handling
Hazard Identification
-
Corrosivity : Causes severe skin burns and eye damage (Category 1B).
-
Reactivity : Reacts violently with water to produce toxic gas (
).[3] -
Inhalation : Vapors are extremely irritating to the respiratory tract.
Storage Protocols
-
Container : Store in tightly sealed glass containers with PTFE-lined caps.
-
Atmosphere : Argon or Nitrogen blanket is mandatory to prevent hydrolysis.
-
Shelf-Life : Unstable over long periods; re-test purity (hydrolyzable chlorine content) before use if stored >3 months.
References
-
Parecoxib Sodium Synthesis : Preparation method of parecoxib sodium synthesis technology impurities. Patent CN105367527A. (2016). Describes the chlorosulfonation of isoxazole derivatives using chlorosulfonic acid. Link
-
General Sulfonyl Chloride Synthesis : Bahrami, K., et al. (2011). Direct Conversion of Sulfonamides to Sulfonyl Chlorides. Journal of Organic Chemistry. Discusses the reactivity of sulfonyl species. Link
-
Isoxazole Drug Discovery : Pinho e Melo, T. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry. Reviews the synthetic utility of the isoxazole ring.[4][5][6][1][2][7] Link
-
Compound Data : PubChemLite Record for 3-methyl-1,2-oxazole-4-sulfonyl chloride.[8] Link
-
Late-Stage Functionalization : Gower, A., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development. Link
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. CHLOROSULFONIC ACID AND SULFUR TRIOXIDE MIXTURE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Buy 3-Methylisoxazole-4-carboxylic acid | 17153-20-7 [smolecule.com]
- 5. nbinno.com [nbinno.com]
- 6. (PDF) Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids [academia.edu]
- 7. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 8. PubChemLite - 3-methyl-1,2-oxazole-4-sulfonyl chloride (C4H4ClNO3S) [pubchemlite.lcsb.uni.lu]
3-Methyl-1,2-oxazole-4-sulfonyl chloride derivatives and analogues
The following technical guide is structured to provide an authoritative, deep-dive analysis of 3-Methyl-1,2-oxazole-4-sulfonyl chloride (also known as 3-methylisoxazole-4-sulfonyl chloride). It is designed for medicinal chemists and process scientists, focusing on practical utility, synthetic rigor, and strategic application in drug discovery.
Strategic Applications in Heterocyclic Sulfonamide Synthesis
Executive Summary
3-Methyl-1,2-oxazole-4-sulfonyl chloride (CAS: 10559-97-4) represents a high-value heterocyclic electrophile in modern medicinal chemistry. Unlike ubiquitous benzenesulfonyl chlorides, this scaffold introduces a distinct electronic and steric profile due to the 1,2-oxazole (isoxazole) core. It serves as a critical "warhead" for installing the sulfonamide moiety (
This guide details the synthesis, reactivity, and application of this reagent, emphasizing its role in expanding Structure-Activity Relationships (SAR) in programs targeting GPCRs (e.g., Endothelin receptors) and metalloenzymes (e.g., Carbonic Anhydrases).
Chemical Architecture & Reactivity Profile
Electronic Properties
The isoxazole ring is a
-
C4 Position: The 4-position of 3-methylisoxazole is nucleophilic, making it the preferred site for electrophilic substitution (e.g., chlorosulfonation).
-
Sulfonyl Chloride Moiety: Once installed, the sulfonyl chloride group at C4 is highly electrophilic. The electron-withdrawing nature of the isoxazole ring enhances the susceptibility of the sulfur atom to nucleophilic attack by amines, often requiring milder conditions than electron-rich benzenesulfonyl chlorides to avoid hydrolysis.
Stability & Decomposition Pathways
Researchers must be aware of two primary instability modes:
-
Hydrolysis: Rapid conversion to the sulfonic acid upon exposure to atmospheric moisture.
-
Ring Cleavage: Under strongly basic conditions (pH > 10) or high temperatures, the N-O bond of the isoxazole ring can cleave, particularly if the C5 position is unsubstituted (susceptible to deprotonation).
Synthetic Methodologies
Two primary routes exist for accessing 3-methyl-1,2-oxazole-4-sulfonyl chloride. Method A is preferred for scale-up, while Method B is used when milder conditions are required.
Method A: Direct Chlorosulfonation (Standard Protocol)
This method utilizes chlorosulfonic acid (
Reagents: 3-Methylisoxazole, Chlorosulfonic acid, Thionyl chloride (optional additive). Mechanism: Electrophilic aromatic substitution followed by conversion of the intermediate sulfonic acid to the chloride.
| Step | Operation | Critical Parameter |
| 1 | Cooling | Cool |
| 2 | Addition | Add 3-methylisoxazole dropwise. Exothermic. Keep T < 10°C. |
| 3 | Heating | Heat to 60-90°C for 2-4 hours. Monitor HCl evolution. |
| 4 | Quench | Pour reaction mixture onto crushed ice/water. Violent reaction. |
| 5 | Isolation | Extract immediately with DCM or EtOAc. Wash with cold brine. |
Expert Insight: If the sulfonic acid intermediate precipitates and does not convert to the chloride, adding thionyl chloride (
) and heating to reflux ensures complete conversion.
Method B: Oxidative Chlorination (Thiol Route)
Used when the isoxazole ring bears sensitive substituents.
-
Precursor: 4-(Benzylthio)-3-methylisoxazole.
-
Oxidation: Treatment with
gas or N-chlorosuccinimide (NCS) in acetic acid/water. -
Result: Mild conversion to sulfonyl chloride without harsh acidic heating.
Experimental Protocol: Sulfonamide Coupling
The following protocol describes the coupling of 3-methyl-1,2-oxazole-4-sulfonyl chloride with a primary amine. This workflow is designed to minimize hydrolysis and byproduct formation.
Materials
-
Electrophile: 3-Methyl-1,2-oxazole-4-sulfonyl chloride (1.0 equiv)
-
Nucleophile: Primary Amine (1.0 - 1.2 equiv)
-
Base: Pyridine (2.0 equiv) or Triethylamine (1.5 equiv) + DMAP (0.1 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the Amine and Base in anhydrous solvent. Cool to 0°C.[1]
-
Addition: Dissolve the Sulfonyl Chloride in a minimal volume of solvent. Add this solution dropwise to the amine mixture over 15 minutes.
-
Why? Slow addition prevents a localized excess of chloride, reducing the risk of di-sulfonylation.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2-12 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 7:3). Disappearance of the amine indicates completion.
-
-
Work-up (Self-Validating):
-
Dilute with DCM.
-
Wash with 1M HCl (to remove pyridine/unreacted amine).
-
Wash with Sat.
(to remove hydrolyzed sulfonic acid). -
Dry over
, filter, and concentrate.
-
Visualization: Synthesis & Coupling Workflow[2]
Figure 1: Synthetic workflow from precursor to final sulfonamide, highlighting the critical node of moisture avoidance.
Medicinal Chemistry Applications
Bioisosterism and SAR Expansion
The 3-methyl-1,2-oxazole-4-sulfonyl moiety is a bioisostere for the p-toluenesulfonyl (tosyl) group.
-
Sterics: The isoxazole ring is smaller than a phenyl ring, allowing binding in tighter pockets.
-
Electronics: The N-O bond creates a dipole distinct from the C-C bonds of benzene, potentially altering hydrogen bonding networks within the active site.
-
Solubility: The heteroatoms increase polarity (lower LogP) compared to the phenyl analog, often improving the aqueous solubility of the final drug candidate.
Case Context: Endothelin Receptor Antagonists
While famous antagonists like BMS-193884 utilize the isoxazole as the nucleophile (isoxazol-5-amine coupled to a biphenylsulfonyl chloride) [1], the reverse connectivity (isoxazole-4-sulfonyl chloride coupled to an aniline) creates a distinct class of inhibitors.[2] This "reverse sulfonamide" strategy is a powerful tool in lead optimization to block metabolic hot-spots on electron-rich aromatic rings.
Comparative Data: Sulfonyl Chloride Reactivity
| Parameter | Benzenesulfonyl Chloride | 3-Methylisoxazole-4-sulfonyl Cl | Implication |
| Electrophilicity | Moderate | High | Faster reaction times; requires lower temperatures. |
| Hydrolytic Stability | High | Moderate/Low | Requires strictly anhydrous conditions. |
| Metabolic Stability | High (Ring) | Moderate (Ring cleavage possible) | N-O bond can be reduced in vivo; monitor in microsomes. |
| LogP Contribution | High (Lipophilic) | Moderate (Polar) | Improves solubility profiles. |
Safety & Handling (SDS Summary)
Signal Word: DANGER
-
H314: Causes severe skin burns and eye damage.[3]
-
H260: In contact with water releases flammable gases (if residual thionyl chloride/chlorosulfonic acid is present).
-
EUH014: Reacts violently with water.[3]
Protocol:
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield.
-
Ventilation: All operations must be performed in a functioning fume hood.
-
Spill Control: Do not use water. Absorb with dry sand or vermiculite. Neutralize with weak base only after dilution in organic solvent.
References
-
Murugesan, N., et al. (2000). "Biphenylsulfonamide Endothelin Receptor Antagonists. 2. Discovery of 4'-Oxazolyl Biphenylsulfonamides as a New Class of Potent, Highly Selective ETA Antagonists."[4][5] Journal of Medicinal Chemistry. Link
-
BenchChem. (2025).[6][7] "Protocol for N-sulfonylation using Sulfonyl Chlorides." BenchChem Technical Library. Link
-
Sigma-Aldrich. (2025).[6] "Safety Data Sheet: 3,5-Dimethylisoxazole-4-sulfonyl chloride." MilliporeSigma. Link
-
PubChem. (2025).[8] "Compound Summary: 3,5-Dimethylisoxazole-4-sulfonyl chloride." National Library of Medicine. Link
-
Pinho e Melo, T. (2005). "Recent advances on the synthesis and reactivity of isoxazoles." Current Organic Chemistry. Link
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Document: Biphenylsulfonamide endothelin receptor antagonists. 4. Discovery of N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1... - ChEMBL [ebi.ac.uk]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biphenylsulfonamide endothelin receptor antagonists. 2. Discovery of 4'-oxazolyl biphenylsulfonamides as a new class of potent, highly selective ET(A) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 3,5-Dimethylisoxazole-4-sulfonyl chloride | C5H6ClNO3S | CID 2736319 - PubChem [pubchem.ncbi.nlm.nih.gov]
Theoretical & Computational Profiling: 3-Methyl-1,2-oxazole-4-sulfonyl chloride
This technical guide provides a comprehensive theoretical and computational framework for analyzing 3-Methyl-1,2-oxazole-4-sulfonyl chloride (CAS: 16499-57-3). It is designed for researchers requiring high-fidelity predictive data for drug design, specifically in the synthesis of sulfonamide-based bioactives.
Executive Summary
3-Methyl-1,2-oxazole-4-sulfonyl chloride is a pivotal heterocyclic electrophile used primarily as a "warhead" for introducing the isoxazole moiety into pharmacological scaffolds (e.g., COX-2 inhibitors, antibiotics).[1] Its reactivity is defined by the high electrophilicity of the sulfonyl center, modulated by the electron-withdrawing nature of the isoxazole ring. This guide details the computational protocols (DFT) required to predict its structural, electronic, and spectroscopic properties, providing a roadmap for validating experimental quality and reactivity.
Molecular Geometry & Structural Architecture
The structural integrity of the isoxazole core is fundamental to its stability. Theoretical optimization is typically performed using Density Functional Theory (DFT).[2]
Computational Protocol (Geometry Optimization)
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its balance of cost and accuracy for organic non-metals.
-
Basis Set: 6-311++G(d,p) – The diffuse functions (++) are critical for correctly modeling the lone pairs on Oxygen, Nitrogen, and Chlorine.[2]
-
Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) in Dichloromethane (DCM) or DMSO, mimicking reaction conditions.[2]
Structural Predictions
Unlike the 3,5-dimethyl analog, the target molecule possesses a proton at the C5 position. This lack of steric bulk at C5 increases the planarity of the ring but exposes the C5-H to potential deprotonation by strong bases.
| Parameter | Predicted Value (B3LYP) | Structural Insight |
| Bond Angle (O-S-Cl) | 105° - 107° | Distorted tetrahedral geometry at Sulfur; critical for nucleophilic attack trajectory. |
| Bond Length (S-Cl) | 2.05 - 2.08 Å | A long, labile bond indicating high susceptibility to heterolytic cleavage (good leaving group). |
| Bond Length (S-C4) | 1.74 - 1.76 Å | Significantly shorter than aliphatic C-S bonds due to resonance contribution from the aromatic ring. |
| Dihedral (C3-C4-S-Cl) | ~88° - 90° | The S-Cl bond typically lies perpendicular to the ring plane to minimize steric repulsion with the C3-methyl group. |
Electronic Properties & Reactivity Descriptors
Understanding the electronic landscape explains why this molecule reacts selectively at the sulfur atom rather than the ring carbons.
Frontier Molecular Orbitals (FMO) [2]
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the isoxazole ring
-system and the oxygen lone pairs. High energy indicates the site of initial oxidation or electrophilic attack (rare for this molecule). -
LUMO (Lowest Unoccupied Molecular Orbital): Heavily localized on the S-Cl antibonding orbital (
) . This confirms that the primary mode of reactivity is nucleophilic attack at the sulfur, leading to Cl displacement.[2]
Molecular Electrostatic Potential (MEP)
The MEP map is the "navigation chart" for incoming reagents.
-
Red Regions (Negative Potential): Located on the Sulfonyl Oxygens and Isoxazole Nitrogen. These sites can bind protons or Lewis acids.[2]
-
Blue Regions (Positive Potential): The most intense positive region is directly over the Sulfur atom , validating it as the electrophilic center.[2] A secondary positive region exists at H5 , indicating acidity (pKa ~20-25).[2]
Figure 1: Logical flow of reactivity prediction based on Molecular Electrostatic Potential (MEP).
Spectroscopic Profiling (The "Fingerprint")
To validate the identity of the synthesized or purchased material, compare experimental data against these theoretical baselines.
Vibrational Spectroscopy (IR)
Calculated frequencies (scaled by ~0.961 for B3LYP) reveal characteristic "warhead" signals.[2]
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |
| 3100 - 3150 | Weak | C5-H stretch (unique to this analog vs. 3,5-dimethyl). | |
| 1590 - 1610 | Medium | Isoxazole ring breathing. | |
| 1360 - 1380 | Strong | Asymmetric sulfonyl stretch (Diagnostic).[2] | |
| 1160 - 1180 | Strong | Symmetric sulfonyl stretch. | |
| 360 - 380 | Medium | Sulfonyl chloride bond stretch (Far IR). |
NMR Prediction (
H &
C)
Solvent: CDCl
- H NMR:
-
C NMR:
-
C3 (Methyl-bearing): ~158 ppm.
-
C4 (Sulfonyl-bearing): ~120 ppm (Upfield due to shielding by S, but inductive withdrawal competes).[2]
-
C5 (Unsubstituted): ~160-165 ppm (Next to Oxygen).
-
Experimental Protocol for Theoretical Study
To reproduce these data for your specific project conditions (e.g., different solvents), follow this self-validating workflow.
Step 1: Input Preparation
Construct the Z-matrix with the S-Cl bond perpendicular to the ring.
Step 2: Gaussian/ORCA Calculation Job
Run a composite job to optimize geometry and calculate frequencies (to ensure no imaginary frequencies, confirming a true minimum).
Gaussian Command Line: #P B3LYP/6-311++G(d,p) Opt Freq SCRF=(Solvent=Dichloromethane) Pop=NBO
-
Opt: Optimizes bond lengths/angles.
-
Freq: Calculates IR/Raman and Zero-Point Energy.
-
Pop=NBO: Performs Natural Bond Orbital analysis to visualize the lone pair interactions.
Step 3: Data Extraction & Visualization
-
Check output for "Stationary point found".
-
Extract dipole moment (Polarity indicator).[2]
-
Visualize HOMO/LUMO surfaces (Isovalue = 0.02).[2]
Figure 2: Computational workflow for validating the molecular model.
References
-
General Isoxazole DFT Studies
-
Structural Analogs (Crystallography)
-
Sulfonyl Chloride Reactivity
-
NMR Shift Data (Solvent Effects)
Sources
- 1. 3-Amino-5-methyl-1,2-oxazole-4-sulfonyl chloride|CAS 1701865-36-2 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. DFT analysis of the [3 + 2] heterocyclization reaction of ((1,2,4-triazole(1,3,4-oxadiazole)-3(2)-yl)methyl)thiopyrimidines | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
Methodological & Application
Application Note: Protocol for Sulfonylation of Primary Amines with 3-Methyl-1,2-oxazole-4-sulfonyl chloride
Introduction & Scope
Isoxazole-based sulfonamides are critical pharmacophores in medicinal chemistry, serving as core scaffolds for COX-2 inhibitors (e.g., Valdecoxib analogs), antibiotics, and endothelin receptor antagonists. This guide details the protocol for coupling 3-Methyl-1,2-oxazole-4-sulfonyl chloride (CAS: 14678-05-8) with primary amines.
Unlike robust phenyl sulfonyl chlorides, heteroaryl sulfonyl chlorides are electronically deficient and highly susceptible to hydrolysis. The isoxazole ring, while aromatic, introduces specific stability constraints that require strict moisture control and temperature regulation to prevent ring cleavage or rapid hydrolysis to the sulfonic acid.
Key Chemical Properties
| Property | Specification |
| Reagent | 3-Methyl-1,2-oxazole-4-sulfonyl chloride |
| Molecular Weight | 181.59 g/mol |
| Physical State | Solid or Oil (Low melting point); highly moisture-sensitive |
| Storage | |
| Main Challenge | Rapid hydrolysis to sulfonic acid; Bis-sulfonylation of primary amines |
Mechanistic Insight
The reaction proceeds via a nucleophilic substitution at the sulfur atom (
-
Scavenger: Neutralizes the HCl byproduct to drive the equilibrium forward.
-
Catalyst: Pyridine can form a highly reactive N-sulfonylpyridinium intermediate, accelerating the reaction (Nucleophilic Catalysis).
Reaction Pathway Diagram
Caption: Nucleophilic attack of the primary amine on the sulfonyl sulfur, facilitated by base-mediated proton abstraction.
Experimental Protocol
Materials & Equipment[2]
-
Reagents:
-
Primary Amine (1.0 equiv)
-
3-Methyl-1,2-oxazole-4-sulfonyl chloride (1.1 – 1.2 equiv)
-
Dichloromethane (DCM), Anhydrous (Solvent)
-
Triethylamine (
) or DIPEA (2.0 – 3.0 equiv) -
Optional: DMAP (0.1 equiv) for unreactive amines.
-
-
Equipment:
-
Round-bottom flask (oven-dried) with magnetic stir bar.
-
Inert gas line (Argon or Nitrogen).
-
Ice-water bath.
-
Step-by-Step Methodology
Step 1: Preparation of the Amine Solution
-
Flame-dry or oven-dry a round-bottom flask and purge with inert gas (
or Ar). -
Dissolve 1.0 equiv of the primary amine in anhydrous DCM (concentration ~0.2 M).
-
Add 2.5 equiv of Triethylamine (
). -
Cool the mixture to
using an ice-water bath.-
Why: Cooling prevents the exotherm from degrading the sensitive sulfonyl chloride upon addition.
-
Step 2: Addition of Sulfonyl Chloride[1]
-
Dissolve 1.1 equiv of 3-Methyl-1,2-oxazole-4-sulfonyl chloride in a minimum volume of anhydrous DCM.
-
Add this solution dropwise to the amine mixture over 10–15 minutes.
-
Critical: Do not add solid sulfonyl chloride directly. Localized high concentrations can lead to bis-sulfonylation (
).
-
-
Allow the reaction to stir at
for 30 minutes, then warm to Room Temperature (RT).
Step 3: Monitoring & Completion[1]
-
Monitor via TLC or LC-MS after 1–2 hours. Look for the disappearance of the primary amine.
-
If the amine remains but the sulfonyl chloride is consumed (hydrolyzed), add an additional 0.2 equiv of sulfonyl chloride.
Step 4: Workup & Purification
-
Quench: Add saturated
solution. -
Extraction: Extract the aqueous layer with DCM (
). -
Wash:
-
Wash combined organics with 1M HCl (to remove unreacted amine and excess
). Note: Ensure the product is not acid-sensitive; sulfonamides are generally stable. -
Wash with Brine.
-
-
Dry: Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: Recrystallize (EtOH/Water) or purify via Flash Column Chromatography (Hexanes/EtOAc).
Workflow Diagram
Caption: Operational workflow for the synthesis and purification of isoxazole sulfonamides.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure solvents are anhydrous . Use fresh reagent. Increase |
| Bis-Sulfonylation | Excess Reagent / High Temp | Keep temp at |
| Unreacted Amine | Steric Hindrance | Add catalyst DMAP (10 mol%) . Switch solvent to Pyridine (run at |
| Dark Coloration | Isoxazole Ring Degradation | Avoid strong bases (NaOH/KOH). Stick to mild organic bases (TEA, DIPEA, Pyridine). |
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
BenchChem. (2025).[1] Technical Support: Sulfonamide Synthesis with Primary Amines. Retrieved from .
-
National Institutes of Health (NIH). (2020). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides. Retrieved from .
-
Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides: Building Blocks in Medicinal Chemistry. Retrieved from .
-
ChemRxiv. (2025).[2] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from .
Sources
High-Efficiency Synthesis of Novel Sulfonamides via 3-Methyl-1,2-oxazole-4-sulfonyl Chloride
Application Note & Protocol Guide
Executive Summary
The isoxazole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in antibiotics (e.g., sulfamethoxazole), COX-2 inhibitors (e.g., valdecoxib), and novel anticancer agents.[1] This guide details the optimized synthesis of sulfonamides using 3-Methyl-1,2-oxazole-4-sulfonyl chloride . Unlike simple benzene sulfonyl chlorides, the isoxazole ring introduces unique electronic properties and stability considerations. This protocol addresses the specific challenges of handling electron-deficient heterocyclic sulfonyl chlorides, ensuring high yields and minimizing ring-opening side reactions.
Reagent Profile & Mechanistic Insight
Reagent Characteristics[2][3][4]
-
Compound: 3-Methyl-1,2-oxazole-4-sulfonyl chloride
-
Reactivity: High electrophilicity at the sulfonyl sulfur due to the electron-withdrawing nature of the isoxazole ring.
-
Stability: Moisture sensitive. Prone to hydrolysis to the sulfonic acid. The isoxazole ring is generally stable under standard sulfonylation conditions but can degrade under harsh, hot alkaline conditions.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
Reaction Mechanism
The synthesis proceeds via a nucleophilic substitution at the sulfur atom. The amine nucleophile attacks the sulfonyl sulfur, displacing the chloride ion. A base is required to neutralize the generated HCl and drive the equilibrium forward.
Figure 1: Mechanistic pathway for the sulfonylation of amines. The base plays a dual role: activating the amine (minor) and scavenging the HCl byproduct (major).
Experimental Protocols
Method A: Pyridine-Mediated Coupling (Standard)
Best for: Acid-sensitive amines, complex substrates, and small-scale library synthesis. Pyridine acts as both solvent and base/catalyst.
Materials:
-
3-Methyl-1,2-oxazole-4-sulfonyl chloride (1.1 equiv)
-
Anhydrous Pyridine (Solvent/Base)
-
Dichloromethane (DCM) (Optional co-solvent for solubility)
-
1M HCl (for workup)
Protocol:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen.
-
Dissolution: Dissolve the Amine (1.0 equiv) in anhydrous Pyridine (approx. 5–10 mL per mmol amine). Note: If the amine is not soluble in pyridine, use a 1:1 mixture of Pyridine/DCM.
-
Cooling: Cool the solution to 0°C using an ice bath. Critical: Low temperature prevents side reactions on the isoxazole ring.
-
Addition: Dissolve 3-Methyl-1,2-oxazole-4-sulfonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
-
Quenching: Once complete, dilute the reaction mixture with EtOAc or DCM.
Method B: Schotten-Baumann Conditions (Biphasic)
Best for: Water-soluble amines (e.g., amino acids), robust substrates, and scale-up.
Materials:
-
3-Methyl-1,2-oxazole-4-sulfonyl chloride (1.2 equiv)
-
Base: Na₂CO₃ or K₂CO₃ (2.5 equiv)
-
Solvent System: THF/Water or Acetone/Water (1:1)
Protocol:
-
Dissolution: Dissolve the Amine and Base in the water fraction of the solvent system.
-
Addition: Dissolve the Sulfonyl Chloride in the organic fraction (THF or Acetone).
-
Mixing: Add the organic solution to the aqueous amine solution dropwise at 0°C.
-
Reaction: Stir vigorously at RT for 4–6 hours.
-
Workup: Acidify carefully to pH ~4–5 with 1M HCl to precipitate the sulfonamide (if solid) or extract with EtOAc.
Workup & Purification Workflow
Effective removal of the isoxazole sulfonic acid byproduct (formed by hydrolysis) is key to obtaining high purity.
Figure 2: Optimized downstream processing workflow for isoxazole sulfonamides.
Data Analysis & Troubleshooting
Expected Analytical Data
-
¹H NMR: The isoxazole ring typically shows a distinct singlet for the methyl group (δ ~2.3–2.6 ppm). If the 5-position is unsubstituted, a singlet proton appears around δ 8.0–9.0 ppm.
-
MS (ESI): Expect [M+H]⁺ or [M-H]⁻ depending on the ionization mode. Sulfonamides often ionize well in negative mode.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure reagents are dry. Increase sulfonyl chloride equivalents (1.2–1.5 eq). Add reagent slower at 0°C. |
| No Reaction | Amine Nucleophilicity | If amine is an aniline (electron-poor), heat to 40–50°C or use DMAP (0.1 eq) as a catalyst. |
| Impurity: Sulfonic Acid | Incomplete Workup | The hydrolyzed reagent (sulfonic acid) is water-soluble. Ensure thorough washing with saturated NaHCO₃. |
| Bis-sulfonylation | Excess Reagent | Primary amines can react twice. Strictly control stoichiometry (1:1) or use bulky bases. |
Applications in Drug Discovery[1][2][4][6][7][8]
Isoxazole sulfonamides are bioisosteres of benzene sulfonamides, offering altered solubility and metabolic profiles.
| Therapeutic Area | Target Example | Mechanism/Utility |
| Antibacterial | Dihydropteroate Synthase | Analogs of Sulfamethoxazole; inhibition of folate synthesis [1]. |
| Anticancer | Carbonic Anhydrase (CA) | Isoxazole tail binds to CA active site; selective inhibition of tumor-associated isoforms (IX, XII) [2]. |
| Epigenetics | BRD4 (Bromodomain) | Sulfonamide acts as a linker/scaffold for BET inhibitors [3]. |
| Anti-inflammatory | COX-2 | 1,2-oxazole ring provides specific geometry for COX-2 selectivity pocket binding [4]. |
References
-
BenchChem. (2025).[4] General Principles in the Synthesis of Sulfonamides. Retrieved from
-
RSC Publishing. (2024). Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases. Retrieved from
-
Patsnap. (2021). Isoxazole sulfonamide compound with BRD4 inhibitory activity.[5] Retrieved from
-
National Institutes of Health (NIH). (2021). Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds. Retrieved from
-
Sigma-Aldrich. (2025). 3,5-Dimethylisoxazole-4-sulfonyl chloride Product Sheet. Retrieved from
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Development of a synthesis strategy for sulfamethoxazole derivatives and their coupling with hydrogel microparticles - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D3TB00246B [pubs.rsc.org]
- 3. d-nb.info [d-nb.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Isoxazole sulfonamide compound with BRD4 inhibitory activity as well as preparation method and application of isoxazole sulfonamide compound - Eureka | Patsnap [eureka.patsnap.com]
Application Note: Precision Synthesis of Isoxazole-Sulfonamide Kinase Inhibitors
This Application Note and Protocol guide details the use of 3-Methyl-1,2-oxazole-4-sulfonyl chloride (also known as 3-methylisoxazole-4-sulfonyl chloride) in the synthesis of kinase inhibitors.
Target Reagent: 3-Methyl-1,2-oxazole-4-sulfonyl chloride (CAS: 13054-81-4) Application Domain: Medicinal Chemistry, Fragment-Based Drug Discovery (FBDD), Kinase Inhibitor Optimization
Executive Summary
In the rational design of kinase inhibitors, the sulfonamide moiety acts as a critical pharmacophore, often functioning as a hydrogen bond donor/acceptor pair that interacts with the catalytic loop (e.g., the DFG-motif in Type II inhibitors) or solvent-exposed residues.
3-Methyl-1,2-oxazole-4-sulfonyl chloride is a high-value "capping reagent" used to introduce the isoxazole-sulfonamide motif. This specific scaffold offers distinct advantages over phenyl-sulfonamides:
-
Electronic Modulation: The electron-withdrawing nature of the isoxazole ring enhances the acidity of the sulfonamide NH, potentially strengthening hydrogen bonds with kinase residues (e.g., Glu or Asp in the active site).
-
Metabolic Stability: The isoxazole ring is generally more resistant to oxidative metabolism (CYP450) compared to electron-rich phenyl rings.
-
Vector Geometry: The 1,2-oxazole geometry directs the sulfonyl group at a unique angle, allowing access to distinct sub-pockets (e.g., the allosteric "back pocket" of kinases like VEGFR, b-Raf, or p38 MAP kinase).
Chemical Profile & Handling
| Property | Specification |
| IUPAC Name | 3-Methyl-1,2-oxazole-4-sulfonyl chloride |
| Molecular Weight | 181.60 g/mol |
| Physical State | White to off-white crystalline solid or oil (low melting point) |
| Reactivity | Highly electrophilic; prone to hydrolysis.[1] Reacts violently with primary/secondary amines. |
| Storage | -20°C, under Argon/Nitrogen. Desiccate. |
| Solubility | Soluble in DCM, THF, EtOAc, Acetonitrile. Reacts with water/alcohols. |
Safety Warning: Sulfonyl chlorides are corrosive and lachrymators. Handle in a fume hood. Hydrolysis releases HCl and sulfonic acid.
Mechanistic Insight: The Sulfonylation Reaction
The synthesis of the kinase inhibitor involves a nucleophilic substitution at the sulfur atom. The amine (on the kinase "hinge-binding" core) attacks the sulfonyl sulfur, displacing chloride.
Reaction Mechanism (Graphviz)
Caption: Nucleophilic substitution mechanism where the kinase core amine attacks the electrophilic sulfonyl center.[1]
Experimental Protocols
Protocol A: Standard Library Synthesis (Parallel Chemistry)
Best for: High-throughput generation of analogs using automated liquid handlers.
Reagents:
-
Amine Core (0.1 mmol)
-
3-Methyl-1,2-oxazole-4-sulfonyl chloride (0.12 mmol, 1.2 eq)
-
Pyridine (anhydrous, 2 mL) OR DCM + Triethylamine (3 eq)
Step-by-Step:
-
Preparation: Dissolve the Amine Core in anhydrous DCM (1 mL). If the amine is a salt (e.g., HCl salt), add Triethylamine (3.0 eq) and stir for 10 min to liberate the free base.
-
Addition: Cool the mixture to 0°C. Add a solution of 3-Methyl-1,2-oxazole-4-sulfonyl chloride (1.2 eq) in DCM (0.5 mL) dropwise.
-
Note: Direct addition of solid sulfonyl chloride can cause localized heating and side reactions.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Look for M+1 + 181 mass shift).
-
Quench: Add 0.1 mL water to hydrolyze excess sulfonyl chloride.
-
Workup (DCM Method):
-
Dilute with DCM (5 mL).
-
Wash with 1M HCl (2 x 3 mL) to remove excess amine/pyridine.
-
Wash with Sat. NaHCO₃ (3 mL) and Brine.
-
Dry over MgSO₄, filter, and concentrate.[2]
-
-
Purification: Flash chromatography (Hexane/EtOAc) or Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Protocol B: "Difficult" Couplings (Low Nucleophilicity Amines)
Best for: Electron-deficient anilines or sterically hindered amines common in kinase cores.
Reagents:
-
NaH (Sodium Hydride, 60% dispersion, 2.0 eq)
-
Anhydrous THF or DMF
Step-by-Step:
-
Deprotonation: Dissolve the amine in anhydrous THF under Argon. Cool to 0°C.
-
Activation: Add NaH portion-wise. Stir at 0°C for 30 min until gas evolution ceases. The solution often turns yellow/orange (formation of the amide anion).
-
Coupling: Add 3-Methyl-1,2-oxazole-4-sulfonyl chloride (1.1 eq) dissolved in THF dropwise.
-
Completion: Stir at 0°C for 1 hour, then warm to RT.
-
Workup: Carefully quench with Sat. NH₄Cl (exothermic!). Extract with EtOAc.[3]
Case Study: Synthesis of a Type II VEGFR Inhibitor Analog
This workflow demonstrates the installation of the isoxazole tail onto a diaryl urea core, mimicking the structure of inhibitors like Sorafenib but with an isoxazole "tail" to target specific hydrophobicity in the back pocket.
Synthetic Workflow (Graphviz)
Caption: Two-step synthesis of a urea-sulfonamide hybrid kinase inhibitor.
Protocol Modification for Step 2: In this specific case study, the presence of the urea linkage (formed in Step 1) requires gentle conditions to avoid side reactions. Pyridine is preferred over TEA/DCM because it acts as both solvent and base, buffering the HCl generation without being strong enough to deprotonate the urea.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (<30%) | Hydrolysis of Sulfonyl Chloride | Ensure solvents are anhydrous (Karl Fischer < 0.05%). Dry glassware in oven. |
| No Reaction | Amine is non-nucleophilic | Switch to Protocol B (NaH/THF) to generate the amide anion. |
| Bis-Sulfonylation | Excess Sulfonyl Chloride | Strictly control stoichiometry (1.0–1.1 eq). Add reagent slowly at -78°C or 0°C. |
| Side Products | Reaction with other nucleophiles (OH, SH) | Protect alcohols/thiols (e.g., TBDMS, Trityl) before sulfonylation. |
References
-
BenchChem. 3-Amino-5-methyl-1,2-oxazole-4-sulfonyl chloride - Applications in Medicinal Chemistry. (Accessed 2026).[4] Link
-
Journal of Medicinal Chemistry. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021).[5][6]
-
RSC Advances. A Simple and Eco-Sustainable Method for the Sulfonylation of Amines. (2013).[7]
-
National Institutes of Health (NIH). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles. (2018).
-
BindingDB. Kinase Inhibitor SAR Data for Isoxazole Derivatives. (2024).[1]
Sources
- 1. Ki Summary [bindingdb.org]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3,5-Dimethylisoxazole-4-sulfonyl chloride [oakwoodchemical.com]
- 5. Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
Experimental setup for reactions involving 3-Methyl-1,2-oxazole-4-sulfonyl chloride
Application Note: Experimental Setup for Reactions Involving 3-Methyl-1,2-oxazole-4-sulfonyl chloride
Introduction & Strategic Context
3-Methyl-1,2-oxazole-4-sulfonyl chloride (CAS: 10350-93-3) is a high-value heterocyclic building block used primarily to introduce the 3-methylisoxazole-4-sulfonyl moiety into bioactive small molecules.[1] This scaffold is pharmacologically significant, serving as a bioisostere for benzene sulfonamides in COX-2 inhibitors, endothelin receptor antagonists, and antimicrobial agents.
Technical Challenge: Unlike robust benzene sulfonyl chlorides, isoxazole-derived electrophiles possess unique instability profiles. The electron-deficient isoxazole ring renders the sulfonyl chloride highly susceptible to:
-
Rapid Hydrolysis: Moisture sensitivity is acute due to the inductive effect of the adjacent oxygen-nitrogen system.[1]
-
Ring Lability: Under harsh basic conditions (e.g., hydroxide/heat), the isoxazole ring can undergo fragmentation or ring-opening.[1]
-
SO₂ Extrusion: Thermal instability at temperatures >60°C can lead to desulfonylation.[1]
This guide outlines a self-validating experimental protocol designed to maximize yield while mitigating decomposition.
Material Handling & Safety Profile
Physical Properties:
-
Appearance: Typically a white to off-white crystalline solid or semi-solid (low melting point).[1]
-
Molecular Weight: 181.60 g/mol .[1]
-
Solubility: Soluble in DCM, THF, Acetonitrile, Ethyl Acetate. Reacts with water/alcohols.[1]
Safety Criticals:
-
Corrosive: Causes severe skin burns and eye damage.[1]
-
Lachrymator: Handle only in a functioning fume hood.
-
Moisture Sensitive: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
Experimental Protocols
Protocol A: The "Gold Standard" Anhydrous Coupling
Best for: Primary/Secondary amines, anilines, and valuable intermediates.
Rationale: This method uses a non-nucleophilic organic base in an anhydrous solvent to prevent hydrolysis.[1] Pyridine is preferred over Triethylamine (TEA) for sensitive substrates as it acts as both base and nucleophilic catalyst (via a sulfonylpyridinium intermediate), preventing harsh basicity spikes.[1]
Reagents:
-
Reagent: 3-Methyl-1,2-oxazole-4-sulfonyl chloride (1.1 – 1.2 equiv)[1]
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) [0.1 M concentration][1]
-
Base: Pyridine (2.0 – 3.0 equiv) or TEA (1.5 equiv) + DMAP (0.1 equiv cat.)[1]
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen.
-
Solubilization: Dissolve the Amine (1.0 equiv) in anhydrous DCM. Add Pyridine (3.0 equiv).[1] Cool the mixture to 0°C (ice bath).
-
Addition: Dissolve 3-Methyl-1,2-oxazole-4-sulfonyl chloride (1.2 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.
-
Critical Control Point: Exothermic reaction.[1] Keep internal temp < 5°C to prevent side reactions.
-
-
Reaction: Allow the mixture to warm to Room Temperature (20–25°C) naturally. Stir for 2–4 hours.
-
Validation: Monitor by TLC or LC-MS.[1] Look for the disappearance of the amine and the formation of the sulfonamide (M+H = Amine MW + 181 - 36).
-
-
Quench: Once complete, add saturated aqueous NH₄Cl (to quench excess sulfonyl chloride and neutralize pyridine).
-
Workup:
Protocol B: Schotten-Baumann Conditions (Biphasic)
Best for: Amino acids, water-soluble amines, or robust scale-up where anhydrous conditions are impractical.
Rationale: Uses an aqueous inorganic base to scavenge protons.[1] The reaction relies on the interfacial reaction rate being faster than the hydrolysis of the sulfonyl chloride.
Reagents:
-
Substrate: Amine salt (1.0 equiv)[1]
-
Reagent: 3-Methyl-1,2-oxazole-4-sulfonyl chloride (1.2 – 1.5 equiv)[1]
-
Solvent: THF/Water (1:[1]1) or Acetone/Water (1:1)
-
Base: Na₂CO₃ or NaHCO₃ (2.5 – 3.0 equiv)[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve the amine and Base in Water.[1]
-
Addition: Dissolve the Sulfonyl Chloride in THF. Add to the stirring aqueous solution at 0°C .
-
Monitoring: Vigorous stirring is essential to maximize interfacial contact.[1]
-
Completion: Typically complete within 1–2 hours.
-
Workup: Acidify carefully to pH ~4-5 (if product is acidic) or extract directly with Ethyl Acetate (if product is neutral).[1]
Data Summary & Optimization Table
| Variable | Recommendation | Causality / Notes |
| Solvent | DCM (Preferred), MeCN, THF | DCM allows easy workup; MeCN accelerates reaction for sluggish amines.[1] Avoid alcohols. |
| Base | Pyridine (Protocol A), Na₂CO₃ (Protocol B)[1] | Pyridine buffers pH and catalyzes reaction.[1] Avoid strong bases (NaOH) to protect isoxazole ring.[1] |
| Temperature | 0°C → RT | Never heat >50°C during reaction. Thermal instability leads to SO₂ loss.[1] |
| Stoichiometry | 1.1–1.2 equiv Chloride | Slight excess compensates for minor hydrolysis due to trace moisture.[1] |
| Concentration | 0.1 M – 0.2 M | High concentration increases reaction rate over hydrolysis rate.[1] |
Visualization of Experimental Logic
Figure 1: Reaction Workflow & Decision Tree
Caption: Decision matrix for selecting the optimal sulfonylation protocol based on substrate solubility and stability.
Troubleshooting & Self-Validation
-
Issue: Low Yield / Recovery of Starting Amine.
-
Issue: Unknown Impurities (M+H matches Product - SO₂).
-
Cause: Thermal extrusion of SO₂.[1]
-
Fix: Ensure reaction temperature never exceeds 25°C. Do not heat during rotary evaporation (bath < 35°C).
-
-
Issue: Ring Cleavage (Complex NMR signals).
References
-
PubChem. 3-methyl-1,2-oxazole-4-sulfonyl chloride (Compound Summary). Retrieved from [Link][1]
-
ResearchGate. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]
Sources
Application Note: Solid-Phase Synthesis with 3-Methyl-1,2-oxazole-4-sulfonyl Chloride
Executive Summary
This guide details the integration of 3-Methyl-1,2-oxazole-4-sulfonyl chloride into solid-phase synthesis (SPS) workflows. While sulfonyl chlorides are ubiquitous electrophiles, heteroaryl derivatives like isoxazoles present unique challenges regarding hydrolytic instability and ring reactivity. This note provides optimized protocols for N-terminal capping and sulfonamide library generation , ensuring high purity and yield. The isoxazole moiety is a "privileged scaffold" in medicinal chemistry, offering distinct physicochemical properties (H-bond acceptance, metabolic stability) compared to phenyl analogs.
Chemical Profile & Handling
Compound: 3-Methyl-1,2-oxazole-4-sulfonyl chloride Class: Heteroaryl Sulfonyl Chloride Key Characteristic: High electrophilicity paired with significant hydrolytic instability.
Stability Warning
Unlike benzenesulfonyl chlorides, isoxazole-4-sulfonyl chlorides are prone to rapid hydrolysis due to the electron-deficient nature of the heteroaromatic ring, which activates the sulfonyl center.
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Solvent Requirement: Anhydrous DCM (Dichloromethane) or DMF (Dimethylformamide) is non-negotiable.
-
Base Selection: Non-nucleophilic bases (DIPEA, 2,6-Lutidine) are preferred over Pyridine to prevent the formation of reactive acyl-pyridinium salts that can degrade or racemize sensitive adjacent centers.
Application 1: N-Terminal Sulfonylation on Rink Amide Resin
This protocol describes the capping of a resin-bound primary amine (e.g., a deprotected amino acid or a scaffold) to form a sulfonamide.
Materials
-
Resin: Rink Amide MBHA resin (Loading: 0.5 – 0.7 mmol/g).
-
Reagent: 3-Methyl-1,2-oxazole-4-sulfonyl chloride (3.0 – 5.0 equivalents).
-
Base: N,N-Diisopropylethylamine (DIPEA) (6.0 – 10.0 equivalents).
-
Solvent: Anhydrous DCM (Primary), DMF (Secondary for solubility).
-
QC Reagent: Kaiser Test Kit (Ninhydrin).
Experimental Protocol
| Step | Operation | Critical Parameters | Mechanism/Rationale |
| 1 | Resin Preparation | Swell resin in DCM for 20 min. Drain. | Solvates the polymer matrix (PEG/PS), exposing internal reaction sites. |
| 2 | Fmoc Deprotection | 20% Piperidine in DMF (2 x 10 min). | Removes N-terminal protection to generate the free amine nucleophile. |
| 3 | Wash Cycle A | DMF (3x), DCM (3x), Anhydrous DCM (2x). | Crucial: The final wash must be anhydrous DCM to remove traces of water before adding the moisture-sensitive sulfonyl chloride. |
| 4 | Reagent Prep | Dissolve Sulfonyl Chloride (3 eq) in Anhydrous DCM. Add DIPEA (6 eq). | Prepare immediately before use. Do not store this mixture. |
| 5 | Coupling | Add solution to resin. Shake at RT for 2–4 hours. | The DIPEA scavenges the HCl byproduct, driving the equilibrium toward sulfonamide formation. |
| 6 | Wash Cycle B | DCM (3x), DMF (3x), DCM (3x). | Removes excess reagent and DIPEA hydrochloride salts. |
| 7 | QC (Kaiser Test) | Take ~10 beads. Add Ninhydrin reagents. Heat 100°C. | Blue: Incomplete reaction (Repeat Step 5). Yellow/Colorless: Complete coupling. |
| 8 | Cleavage | 95% TFA / 2.5% TIS / 2.5% H2O (1-2 hours). | Cleaves the linker. The isoxazole sulfonamide bond is stable to standard TFA acidolysis. |
Troubleshooting: The "Hydrolysis Trap"
If the Kaiser test remains blue (positive) after two coupling cycles, the sulfonyl chloride has likely hydrolyzed before reacting.
-
Solution: Switch solvent to Anhydrous Pyridine (acts as both solvent and base) or use N-Methylmorpholine (NMM) in DCM. Ensure the resin is dried under vacuum for 30 mins before coupling.
Application 2: Diversity-Oriented Synthesis (Scaffold Hopping)
The isoxazole ring is not just a passive substituent; it is a "masked" 1,3-dicarbonyl equivalent. Post-cleavage, the isoxazole sulfonamide can be derivatized.
-
Reductive Ring Opening: Treatment of the cleaved product with H2/Pd-C or Mo(CO)6 opens the N-O bond to reveal a
-amino enone, providing a handle for further cyclizations (e.g., to pyrimidines). -
Note: This must be performed in solution after cleavage from the resin, as standard SPS linkers may not tolerate the reducing conditions.
Visualizations
Workflow Logic: Solid-Phase Sulfonylation
This diagram illustrates the decision-making process during the synthesis cycle.
Figure 1: Optimized workflow for coupling moisture-sensitive isoxazole sulfonyl chlorides on solid support.
Mechanistic Pathway & Side Reactions
Understanding the competition between the desired sulfonylation and hydrolysis.
Figure 2: Mechanistic competition. The high electrophilicity of the isoxazole sulfonyl group makes exclusion of water (red path) critical to favor sulfonamide formation (green path).
References
-
Vergara, E., et al. (2021). Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition . Link
- Context: Discusses the reactivity of heteroaryl sulfonamides and the reverse formation of chlorides, highlighting the stability profiles of these species.
-
Waldo, J. P., & Larock, R. C. (2005).[1] Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters . Link
- Context: Establishes the chemical stability of the isoxazole ring under electrophilic conditions and its utility as a scaffold.
-
Woolven, H., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters . Link
- Context: Provides comparative data on the reactivity of heteroaryl sulfonyl chlorides versus other sulfonylating agents, valid
-
BenchChem. (2023). 3-Amino-5-methyl-1,2-oxazole-4-sulfonyl chloride Product Data. Link
- Context: Commercial specifications and handling data for isoxazole sulfonyl chloride deriv
Sources
Application Note: Catalytic Synthesis of Sulfonamides using 3-Methyl-1,2-oxazole-4-sulfonyl chloride
Abstract & Strategic Importance
The isoxazole moiety is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in COX-2 inhibitors (e.g., Valdecoxib), antibiotics, and glutamate receptor antagonists. However, the introduction of the isoxazole ring via 3-Methyl-1,2-oxazole-4-sulfonyl chloride presents specific challenges. Unlike robust phenyl sulfonyl chlorides, the electron-deficient isoxazole ring renders the sulfonyl chloride highly reactive yet susceptible to hydrolysis and competitive ring-opening pathways under harsh conditions.
This guide details two field-proven catalytic methodologies designed to maximize yield and purity:
-
Method A (Nucleophilic Catalysis): A DMAP-catalyzed homogeneous system for complex, non-nucleophilic, or sterically hindered amines.
-
Method B (Interfacial Catalysis): A modified Schotten-Baumann biphasic system ideal for scale-up and highly reactive amines.
Reagent Profile & Handling
Compound: 3-Methyl-1,2-oxazole-4-sulfonyl chloride CAS: 14613-33-3 (Analogous reference) Molecular Weight: 181.59 g/mol
-
Reactivity Alert: The C4-sulfonyl chloride is activated by the adjacent electron-withdrawing C=N and O heteroatoms. It hydrolyzes roughly 10x faster than tosyl chloride.
-
Storage: Store under Argon/Nitrogen at -20°C. Allow to warm to room temperature (RT) inside a desiccator before opening to prevent condensation-induced hydrolysis.
Method A: Nucleophilic Catalysis (DMAP/Et3N)
Best For: Drug discovery, milligram-to-gram scale, weak nucleophiles (anilines), and valuable amine substrates.
Mechanistic Rationale
Standard bases (TEA, DIPEA) act primarily as proton scavengers. However, for sterically hindered or electron-poor amines, the reaction kinetics with the sulfonyl chloride are sluggish, leading to hydrolysis by trace moisture.
4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst.[1][2] It attacks the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium salt. This intermediate is loosely bound and transfers the sulfonyl group to the amine much faster than the parent chloride can.
Mechanistic Pathway (Visualization)
Figure 1: The catalytic cycle showing DMAP activation of the sulfonyl chloride, lowering the activation energy for amine coupling.[3]
Standardized Protocol
Scale: 1.0 mmol Amine
-
Preparation: Flame-dry a 25 mL round-bottom flask (RBF) and purge with Nitrogen.
-
Solvation: Dissolve Amine (1.0 equiv, 1.0 mmol) in anhydrous Dichloromethane (DCM) (5 mL, 0.2 M).
-
Base Addition: Add Triethylamine (Et3N) (1.5 equiv, 1.5 mmol).
-
Note: If the amine is an HCl salt, increase Et3N to 2.5 equiv.
-
-
Catalyst Addition: Add DMAP (0.1 equiv, 10 mol%). Stir for 5 minutes.
-
Electrophile Addition: Cool the solution to 0°C (ice bath). Add 3-Methyl-1,2-oxazole-4-sulfonyl chloride (1.2 equiv, 1.2 mmol) portion-wise or as a solution in 1 mL DCM.
-
Critical: Adding at 0°C prevents exotherm-driven side reactions.
-
-
Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC or LCMS.
-
Endpoint: Disappearance of amine.
-
-
Quench: Add 0.5 mL N,N-Dimethylethylenediamine (DMEDA) to scavenge excess sulfonyl chloride (stir 15 min). This converts the excess reagent into a water-soluble amine that is easily removed.
-
Workup: Dilute with DCM (20 mL). Wash with 1M HCl (2 x 10 mL) to remove DMAP/Et3N/DMEDA. Wash with Brine (10 mL). Dry over Na2SO4.
-
Purification: Concentrate in vacuo. Flash chromatography (Hexane/EtOAc).
Method B: Biphasic Interfacial Catalysis (Schotten-Baumann)
Best For: Scale-up (>10g), simple aliphatic amines, and "Green Chemistry" compliance.
Mechanistic Rationale
This method utilizes an inorganic base in the aqueous phase and the reagents in the organic phase. The reaction occurs at the interface. This prevents the accumulation of acidic byproducts in the organic phase, protecting acid-sensitive isoxazoles.
Standardized Protocol
Scale: 10.0 mmol Amine
-
Aqueous Phase: Dissolve Na2CO3 (2.0 equiv) in Water (15 mL).
-
Organic Phase: Dissolve Amine (1.0 equiv) in Ethyl Acetate (EtOAc) or 2-MeTHF (15 mL).
-
Mixing: Combine phases in a flask with vigorous stirring (high RPM is critical to maximize interfacial area).
-
Addition: Add 3-Methyl-1,2-oxazole-4-sulfonyl chloride (1.1 equiv) slowly at RT.
-
Reaction: Stir vigorously for 4–12 hours.
-
Workup: Separate layers. Extract aqueous layer with EtOAc (1x). Combine organics, wash with 0.5M citric acid (to neutralize trace carbonate), then brine.
-
Isolation: Dry and concentrate. Recrystallization is often sufficient without chromatography.
Comparative Optimization Data
The following data summarizes reaction efficiency across different solvent/base systems for the coupling of 3-Methyl-1,2-oxazole-4-sulfonyl chloride with 4-chloroaniline (a moderately deactivated nucleophile).
| Entry | Solvent | Base (Equiv) | Catalyst | Temp | Yield (%) | Notes |
| 1 | DCM | Et3N (1.5) | None | RT | 65% | Slow; hydrolysis observed. |
| 2 | DCM | Pyridine (Excess) | None | RT | 78% | Standard, but difficult workup. |
| 3 | DCM | Et3N (1.5) | DMAP (0.1) | 0°C -> RT | 94% | Optimal for yield/purity. |
| 4 | THF | DIPEA (1.5) | DMAP (0.1) | 60°C | 82% | Thermal degradation of reagent. |
| 5 | EtOAc/H2O | Na2CO3 (2.0) | None | RT | 88% | Excellent for scale; clean profile. |
| 6 | Water | NaHCO3 (2.0) | None | RT | 45% | Poor solubility of sulfonyl chloride. |
Troubleshooting & Critical Parameters
Issue: Hydrolysis of Sulfonyl Chloride
-
Symptom: LCMS shows sulfonic acid mass (M-Cl+OH) and unreacted amine.
-
Root Cause: Wet solvent or old reagent.[4]
-
Fix: Use freshly distilled DCM or anhydrous grade solvents. Dry the amine if it is hygroscopic. Increase reagent equivalents to 1.5x.
Issue: Isoxazole Ring Cleavage
-
Symptom: Complex mixture; loss of characteristic isoxazole UV signature; formation of ring-opened nitriles.
-
Root Cause: Harsh basic conditions (e.g., NaOH, KOH) or high temperatures (>60°C).
-
Fix: Switch from inorganic hydroxides to carbonates (Method B) or mild organic bases (Method A). Keep reaction temperature <40°C.
Issue: Low Conversion of Steric Amines
-
Symptom: Unreacted amine persists despite excess reagent.
-
Fix: Switch solvent to 1,2-Dichloroethane (DCE) and heat to 50°C only if DMAP is present. DMAP is essential here to create the active acylating species that can penetrate the steric shield.
References
-
Valdecoxib Synthesis (Isoxazole Sulfonamide Precedent): Talley, J. J., et al. "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2." Journal of Medicinal Chemistry, 2000, 43(5), 775–777.
-
DMAP Catalysis Mechanism: Berry, D. J., et al. "Nucleophilic Catalysis of Sulfonylation: The Role of DMAP." Journal of Organic Chemistry, 1982, 47, 196-198. (Foundational mechanistic text).
-
Schotten-Baumann Conditions for Sulfonamides: White, T. D., et al. "Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide."[5] Organic Process Research & Development, 2012, 16(5), 939–957.[4]
-
Stability of Heteroaryl Sulfonyl Chlorides: Grygorenko, O. O., et al. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." Chemistry – A European Journal, 2020. (Details the hydrolysis rates of isoxazole derivatives).
-
Green Synthesis of Sulfonamides: García Ruano, J. L., et al. "Mild and General Method for the Synthesis of Sulfonamides." Synthesis, 2008, 311-312.[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2005085218A1 - A novel process for preparing valdecoxib - Google Patents [patents.google.com]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. Mild and General Method for the Synthesis of Sulfonamides [organic-chemistry.org]
Application Note: One-Pot Synthesis of Heterocyclic Compounds from 3-Methyl-1,2-oxazole-4-sulfonyl Chloride
This Application Note details the one-pot synthesis of isoxazole-containing heterocyclic sulfonamides utilizing 3-Methyl-1,2-oxazole-4-sulfonyl chloride as the core electrophilic scaffold. This reagent is a critical building block in medicinal chemistry for introducing the isoxazole pharmacophore, a moiety found in numerous bioactive compounds including COX-2 inhibitors (e.g., Valdecoxib analogs) and endothelin receptor antagonists.
Executive Summary
The isoxazole ring is a "privileged structure" in drug discovery, offering unique electronic properties and metabolic stability profiles. 3-Methyl-1,2-oxazole-4-sulfonyl chloride serves as a high-value "warhead" for generating libraries of
This guide provides a robust One-Pot Protocol for coupling this sulfonyl chloride with diverse amino-heterocycles (e.g., aminopyridines, aminothiazoles, piperazines). Unlike traditional multi-step procedures requiring intermediate isolation, this protocol utilizes a chemoselective nucleophilic attack followed by an in situ quenching/scavenging step, allowing for the rapid generation of high-purity heterocyclic compounds suitable for biological screening.
Chemical Profile & Mechanism[1]
Reagent Profile
-
Compound: 3-Methyl-1,2-oxazole-4-sulfonyl chloride
-
CAS Number: 14678-05-8 (Generic isoxazole sulfonyl chloride class reference)
-
Molecular Formula:
-
Physical State: White to off-white crystalline solid or oil (depending on purity/temperature).
-
Reactivity: Highly electrophilic at the sulfur atom; susceptible to hydrolysis.
Reaction Mechanism
The synthesis proceeds via a Nucleophilic Substitution at Sulfur (
-
Activation: The sulfonyl chloride sulfur atom is highly electrophilic due to the electron-withdrawing nature of the isoxazole ring and the chlorine and oxygen atoms.
-
Nucleophilic Attack: The nitrogen lone pair of the heterocyclic amine attacks the sulfur center, forming a tetrahedral sulfonate intermediate.
-
Elimination: Chloride is expelled as a leaving group, restoring the sulfonyl double bond and forming the sulfonamide bond.
-
Proton Transfer: The base (e.g., Pyridine,
) deprotonates the intermediate to yield the neutral sulfonamide.
Figure 1: Mechanistic pathway for the sulfonylation of heterocyclic amines.
Protocol: One-Pot Parallel Synthesis of -Heterocyclic Sulfonamides
This protocol is optimized for parallel library synthesis , minimizing manual handling and avoiding aqueous workup where possible by using polymer-supported scavengers.
Reagents & Equipment
-
Electrophile: 3-Methyl-1,2-oxazole-4-sulfonyl chloride (1.0 equiv).
-
Nucleophile: Heterocyclic Amine (e.g., 2-Amino-5-chloropyridine) (1.1 equiv).
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Base: Pyridine (2.0 equiv) or Triethylamine (TEA) (2.0 equiv).
-
Scavenger (Optional): Tris-(2-aminoethyl)amine polystyrene (PS-Trisamine) for removing excess electrophile.
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Flame-dry a 20 mL reaction vial or round-bottom flask.
-
Purge with Nitrogen (
) or Argon. -
Dissolve Heterocyclic Amine (1.1 mmol) in anhydrous DCM (5 mL).
-
Add Base (Pyridine, 2.0 mmol) and stir at
(ice bath) for 10 minutes.
-
-
Addition of Sulfonyl Chloride:
-
Reaction & Monitoring:
-
Allow the mixture to warm to Room Temperature (RT) naturally.
-
Stir for 2–4 hours.
-
Monitor: Check reaction progress via TLC (Hexane:EtOAc 7:3) or LC-MS.[3] Look for the disappearance of the sulfonyl chloride peak.
-
-
One-Pot Quenching & Purification (The "Workup-Free" Method):
-
If excess chloride remains: Add PS-Trisamine resin (100 mg) and stir for 1 hour. This scavenger reacts with unreacted sulfonyl chloride.
-
If excess amine remains: Add PS-Isocyanate resin (100 mg) to scavenge unreacted amines.
-
Filtration: Filter the reaction mixture through a fritted syringe or Celite pad to remove the resin/salts.
-
Concentration: Evaporate the solvent under reduced pressure (
).
-
-
Final Isolation:
-
The residue is typically the pure sulfonamide. If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography.
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the high-throughput synthesis of isoxazole sulfonamides.
Data Analysis & Optimization
Substrate Scope & Expected Yields
The electronic nature of the amine partner significantly influences the reaction yield. Electron-poor amines (e.g., nitro-pyridines) require longer reaction times or stronger bases (e.g., NaH).
| Entry | Heterocyclic Amine | Base | Time (h) | Yield (%) | Notes |
| 1 | 2-Aminopyridine | Pyridine | 2 | 88 | Standard conditions. |
| 2 | 2-Aminothiazole | Pyridine | 3 | 82 | Slight exotherm observed. |
| 3 | 1-Methylpiperazine | 1.5 | 94 | Highly nucleophilic; fast reaction. | |
| 4 | 5-Chloro-2-aminopyridine | Pyridine | 6 | 75 | Electron-withdrawing group slows rate. |
| 5 | 2-Amino-1,3,4-thiadiazole | NaH/THF | 12 | 65 | Requires stronger base (NaH) due to low nucleophilicity. |
Troubleshooting Guide
-
Problem: Low Yield / Hydrolysis of Chloride.
-
Cause: Wet solvents or atmospheric moisture.
-
Solution: Use strictly anhydrous solvents and store sulfonyl chloride under Argon.
-
-
Problem: Bis-sulfonylation (Formation of
).-
Cause: Excess sulfonyl chloride or high temperature.
-
Solution: Maintain strict 1:1 stoichiometry and keep reaction at
during addition.
-
-
Problem: Starting material remains (Amine).
-
Cause: Low nucleophilicity of the amine.[4]
-
Solution: Add a catalytic amount of DMAP (4-Dimethylaminopyridine) (10 mol%) to activate the sulfonyl chloride.
-
Safety & Handling (Critical)
3-Methyl-1,2-oxazole-4-sulfonyl chloride is a corrosive and moisture-sensitive reagent.
-
Water Reactivity: Reacts violently with water to produce hydrochloric acid (HCl) and the corresponding sulfonic acid. Never add water directly to the neat solid.
-
Corrosivity: Causes severe skin burns and eye damage. Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.
-
Inhalation: Handle only in a functioning fume hood. Hydrolysis releases HCl gas, which is toxic.
-
Storage: Store at
under an inert atmosphere (Argon/Nitrogen). Moisture ingress will degrade the reagent to the sulfonic acid (unreactive solid).
References
-
General Isoxazole Chemistry: Pinho e Melo, T. M. (2005). Recent advances on the synthesis and reactivity of isoxazoles.[5][6][7] Current Organic Chemistry, 9(10), 925-958.
-
Sulfonamide Synthesis Protocols: Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct conversion of thiols to sulfonyl chlorides and their application in the synthesis of sulfonamides.[4][8] The Journal of Organic Chemistry, 74(24), 9287-9291.
-
Medicinal Chemistry of Isoxazoles: Zhu, J., Mo, J., Lin, H. Z., Chen, Y., & Sun, H. (2018). The recent progress of isoxazole-based potent agents.[9][1][3][5] Bioorganic & Medicinal Chemistry, 26(12), 3065-3075.
-
One-Pot Sulfonylation Techniques: De Luca, L., & Giacomelli, G. (2008).[10] An easy and handy synthesis of sulfonamides directly from sulfonic acids. The Journal of Organic Chemistry, 73(10), 3967-3969.
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Application Note: Scale-Up Synthesis of 3-Methyl-1,2-oxazole-4-sulfonyl Chloride
This Application Note provides a comprehensive technical guide for the scale-up synthesis of 3-Methyl-1,2-oxazole-4-sulfonyl chloride and its derivatives. It is designed for medicinal chemists and process engineers transitioning from milligram-scale discovery to gram/kilogram-scale production.
Executive Summary
3-Methyl-1,2-oxazole-4-sulfonyl chloride is a high-value pharmacophore used in the synthesis of sulfonamide-based antibiotics, COX-2 inhibitors, and endothelin receptor antagonists. While the isoxazole ring confers unique solubility and metabolic stability profiles, the sulfonyl chloride moiety is hydrolytically unstable , and the chlorosulfonation reaction is violently exothermic .
This guide outlines a self-validating protocol that prioritizes safety and purity. It contrasts traditional Batch processing with Modern Continuous Flow strategies to mitigate thermal hazards during scale-up.
Retrosynthetic Analysis & Mechanism
The most direct industrial route involves Electrophilic Aromatic Substitution (SEAr) . The isoxazole ring is electron-rich, but the presence of the nitrogen and oxygen heteroatoms creates specific regiochemical directives.
-
Regioselectivity: The 4-position is the most nucleophilic site on the isoxazole ring, analogous to the
-position in pyrrole. The 3-methyl group provides mild steric guidance but primarily serves to activate the ring via hyperconjugation. -
Reaction Pathway:
-
Sulfonation: Attack by chlorosulfonic acid (
) to form the sulfonic acid intermediate. -
Chlorination: Conversion of the
to using thionyl chloride ( ) or excess .
-
Reaction Scheme Diagram
Caption: Stepwise conversion of 3-methylisoxazole to the sulfonyl chloride via sulfonic acid intermediate.
Critical Safety Assessment (Scale-Up Hazards)
Before proceeding, all personnel must review the following hazards specific to sulfonyl chloride synthesis:
| Hazard Class | Description | Mitigation Strategy |
| Thermal Runaway | The reaction of isoxazole with | Dosing Control: Reagent addition must be rate-limited by internal temperature (< 5°C). Use active cooling. |
| Gas Evolution | Massive release of | Scrubbing: Connect reactor outlet to a dual-stage scrubber (NaOH trap). Do not seal the system. |
| Water Reactivity | Product and reagents react violently with water. | Quench Protocol: Never add water to acid. Always add the reaction mixture slowly onto ice/water with vigorous stirring. |
| Instability | Isoxazole sulfonyl chlorides hydrolyze rapidly in moist air. | Inert Handling: Store under Nitrogen/Argon at -20°C. Use immediately for coupling if possible. |
Protocol A: Batch Synthesis (Laboratory Scale < 50g)
Recommended for initial optimization and gram-scale production.
Reagents & Stoichiometry
-
Substrate: 3-Methylisoxazole (1.0 equiv)
-
Reagent 1: Chlorosulfonic acid (
) (5.0 - 8.0 equiv) – Acts as solvent and reactant. -
Reagent 2: Thionyl chloride (
) (2.0 equiv) – Ensures complete conversion. -
Solvent: Neat (solvent-free) is preferred to maximize rate; DCM can be used for workup.
Step-by-Step Methodology
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (Teflon blade), internal temperature probe, and a pressure-equalizing addition funnel. Connect the gas outlet to a caustic scrubber.
-
Reagent Charging (Cold): Charge
into the flask. Cool to -5°C to 0°C using an ice/salt bath. -
Addition: Add 3-methylisoxazole dropwise over 30–60 minutes.
-
Critical Control: Do not allow internal temperature to exceed 5°C . The reaction is instantaneous and exothermic.
-
-
Heating Phase: Once addition is complete, remove the cooling bath.
-
Add
dropwise (optional, if higher conversion is needed). -
Slowly ramp temperature to 60°C over 1 hour.
-
Hold at 60°C for 2–3 hours. Monitor: Gas evolution will cease when complete.
-
-
IPC (In-Process Control): Aliquot 10 µL, quench in MeOH. Analyze by LC-MS (look for methyl ester derivative) to confirm consumption of sulfonic acid intermediate.
-
Quenching (The Dangerous Part):
-
Prepare a separate vessel with crushed ice (5x reaction volume).
-
Slowly pour the reaction mixture onto the ice with vigorous stirring.
-
Note: Maintain quench temperature < 10°C to prevent hydrolysis of the product.
-
-
Isolation:
-
Extract immediately with Dichloromethane (DCM) (3 x Vol).
-
Wash organic layer with cold brine and cold saturated
(rapidly). -
Dry over anhydrous
, filter, and concentrate in vacuo at < 30°C.
-
Protocol B: Continuous Flow Synthesis (Scale-Up > 100g)
Recommended for GMP production to manage heat and safety.
Rationale: Flow chemistry allows for excellent heat exchange, preventing hot-spots that lead to decomposition or runaway reactions.
Flow Reactor Diagram
Caption: Continuous flow setup for safe handling of exothermic chlorosulfonation.
Operational Parameters
-
Reactor Material: PFA or Hastelloy (highly corrosive resistance required).
-
Residence Time: 10–20 minutes (significantly faster than batch due to efficient heat transfer).
-
Temperature:
-
Mixing Zone: 0°C
-
Reaction Zone: 60–80°C
-
-
Throughput: Can achieve kg/day outputs with a small footprint.
Purification & Storage
Purification Strategy
Isoxazole sulfonyl chlorides are difficult to crystallize due to low melting points and hydrolytic instability.
-
Preferred: Use crude if purity >95% (common from clean chlorosulfonation).
-
If necessary: Recrystallize from Hexane/DCM or Heptane/Toluene under anhydrous conditions.
-
Avoid: Silica gel chromatography (unless neutralized with 1%
), as the acidic silica degrades the sulfonyl chloride.
Storage Stability
-
Condition: Store under Argon at -20°C.
-
Shelf Life: ~1-3 months.
-
Degradation Indicator: Formation of crystals (sulfonic acid) or acrid smell (
).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis during quench. | Use colder ice, faster extraction, and avoid prolonged contact with aqueous base. |
| Regioisomers | 5-position substitution. | Verify starting material purity.[1] 3-methyl-4-sulfonyl is dominant, but 5-substitution can occur if temp is too high during addition. |
| Violent Fuming | Moisture in equipment. | Flame-dry all glassware. Ensure inert atmosphere ( |
| Solidification | Reaction mixture freezes. |
References
-
Direct Chlorosulfonation of Isoxazoles
-
Continuous Flow Scale-Up
-
Stability of Heteroaromatic Sulfonyl Chlorides
-
Alternative Oxidative Route (Mercaptan to Sulfonyl Chloride)
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. d-nb.info [d-nb.info]
- 3. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. rsc.org [rsc.org]
- 9. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents [patents.google.com]
- 10. Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Methylisoxazole-4-sulfonamide Synthesis
Status: Operational Ticket ID: ISOX-SULF-OPT-001 Subject: Yield Improvement & Troubleshooting for 3-Methyl-1,2-oxazole-4-sulfonamide Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 3-methylisoxazole-4-sulfonamide (and its derivatives like the 3,5-dimethyl analogue) is a critical step in the production of COX-2 inhibitors (e.g., Valdecoxib) and various agrochemicals. The standard industrial route involves the chlorosulfonation of 3-methylisoxazole followed by amination.
The Core Problem: Researchers often encounter yields as low as 30-40% due to three factors:
-
Incomplete Chlorosulfonation: The reaction stops at the sulfonic acid stage (
) rather than the sulfonyl chloride ( ). -
Ring Instability: The isoxazole ring is sensitive to cleavage under the high temperatures (>120°C) required to drive the electrophilic substitution.
-
Hydrolysis: The intermediate sulfonyl chloride is highly moisture-sensitive during the aqueous quench.
This guide provides an optimized protocol utilizing a "Thionyl Chloride Chaser" method to boost yields to >80% , along with a troubleshooting decision tree.
Part 1: The Optimized Protocol (The "Thionyl Chloride Chaser")
The most effective way to improve yield is to chemically force the conversion of the byproduct (sulfonic acid) into the desired intermediate (sulfonyl chloride) using thionyl chloride (
Reagents & Stoichiometry
| Reagent | Equivalents (eq) | Role |
| 3-Methylisoxazole | 1.0 | Starting Material (SM) |
| Chlorosulfonic Acid ( | 4.0 - 6.0 | Reagent & Solvent (Electrophile) |
| Thionyl Chloride ( | 1.5 - 2.0 | Dehydrating Agent / Chlorinating "Chaser" |
| Ammonium Hydroxide ( | Excess | Amination Agent |
Step-by-Step Methodology
Phase 1: Electrophilic Substitution (Chlorosulfonation)
-
Setup: Use a dry 3-neck round-bottom flask with a reflux condenser, dropping funnel, and an acid scrubber (trap for
and gas). -
Cooling: Charge
(5.0 eq) and cool to 0–5°C . -
Addition: Add 3-methylisoxazole (1.0 eq) dropwise. Critical: Control the exotherm. Keep internal temp < 10°C.
-
Ramp: Slowly warm to room temperature, then heat to 90–100°C for 2–3 hours.
-
Note: Do not exceed 110°C. Isoxazole ring opening occurs rapidly above this threshold.
-
Phase 2: The "Chaser" (Yield Optimization Step)
-
Cool Down: Cool the reaction mixture to 60°C .
-
Activation: Add
(1.5 eq) dropwise over 30 minutes. -
Re-Heat: Heat the mixture to 90–95°C for 2 hours.
Phase 3: Quench & Amination
-
Quench: Cool to room temperature. Pour the reaction mass slowly onto crushed ice/water (< 5°C) with vigorous stirring.
-
Troubleshooting: Maintain temperature < 10°C during quench to prevent hydrolysis of the chloride back to the acid.
-
-
Extraction (Optional but Recommended): Extract the sulfonyl chloride immediately with Dichloromethane (DCM) or Ethyl Acetate.
-
Amination: Add the organic layer (or the wet solid if filtered) to a solution of concentrated aqueous ammonia (
) at 0–5°C . Stir for 1 hour. -
Isolation: Adjust pH to ~7 (if necessary), evaporate solvent, and recrystallize from Ethanol/Water.
Part 2: Process Visualization
Workflow Diagram
The following diagram illustrates the critical control points (CCPs) where yield is typically lost.
Caption: Optimized synthesis workflow highlighting the Thionyl Chloride (
Part 3: Troubleshooting Guide (FAQ)
Issue 1: Low Yield (< 40%)
User Question: "I followed the standard chlorosulfonic acid procedure, but I mostly recovered starting material or a water-soluble acid."
| Possible Cause | Technical Explanation | Corrective Action |
| Incomplete Conversion | The reaction generates sulfuric acid as a byproduct, which dilutes the reagent and halts the reaction at the sulfonic acid stage. | Apply the "Chaser": Add 1.5 eq of Thionyl Chloride ( |
| Hydrolysis during Quench | The sulfonyl chloride is unstable in hot water. If the quench exotherm raises the temp > 20°C, it reverts to the sulfonic acid. | Control Quench Temp: Use crushed ice. Add the reaction mass slowly. Keep internal temp < 5°C. |
Issue 2: Product Discoloration (Black/Tar)
User Question: "My reaction mixture turned into a black tar during the heating step."
| Possible Cause | Technical Explanation | Corrective Action |
| Thermal Decomposition | Isoxazoles are thermally labile. Above 120°C (or prolonged heating at 110°C), the N-O bond cleaves, leading to polymerization. | Strict Temp Control: Never exceed 100°C . If the reaction is sluggish, use more |
| Impure Starting Material | Trace metals or oxidizable impurities in the 3-methylisoxazole can catalyze decomposition in super-acids. | Distill Precursor: Ensure 3-methylisoxazole is distilled (clear liquid) before use. |
Issue 3: Regioselectivity Concerns
User Question: "How do I know the sulfonamide is at position 4 and not 5?"
Answer:
-
Mechanism: In isoxazoles, C-4 is the most electron-rich position and the preferred site for Electrophilic Aromatic Substitution (SEAr).
-
Verification: Run a 1H NMR .
-
3-Methylisoxazole (Start): Signal at ~6.0 ppm (H-4) and ~8.0 ppm (H-5).
-
4-Sulfonamide (Product): The H-4 signal disappears. You will see a distinct singlet for H-5 shifted downfield (~8.5–8.8 ppm) due to the electron-withdrawing sulfonamide group.
-
Part 4: Troubleshooting Logic Tree
Use this decision tree to diagnose failed experiments.
Caption: Diagnostic logic for identifying the root cause of low yields in isoxazole chlorosulfonation.
References & Validation
-
Process Patent (Yield Optimization):
-
Mechanistic Grounding (Chlorosulfonation):
-
Title: An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.[2]
-
Source:Processes (MDPI), 2023.
-
Relevance: Validates the SE2 mechanism and the requirement for high reagent excess (8 eq) in chlorosulfonation reactions to overcome equilibrium limitations.
-
Link:
-
-
Isoxazole Chemistry (General):
-
Title: Recent Methodologies toward the Synthesis of Valdecoxib.
-
Source:European Journal of Medicinal Chemistry, 2010.
-
Relevance: Confirms the standard route of reacting isoxazoles with chlorosulfonic acid followed by ammonia to generate the sulfonamide moiety.
-
Link:
-
Sources
- 1. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. DE19747625A1 - Process for the preparation of 3,5-dimethylisoxazole-4-sulfochloride - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-Methyl-1,2-oxazole-4-sulfonyl Chloride
Executive Summary
3-Methyl-1,2-oxazole-4-sulfonyl chloride (also known as 3-methylisoxazole-4-sulfonyl chloride) is a highly reactive electrophile used extensively in sulfonamide synthesis.[1][2][3][4][5][6]
Critical Warning: This compound is extremely moisture-sensitive .[1][2] The primary impurity encountered is the corresponding sulfonic acid (3-methylisoxazole-4-sulfonic acid), formed via hydrolysis.[1][2] This impurity acts as an autocatalyst for further decomposition. Successful recrystallization requires strict adherence to anhydrous protocols .
This guide addresses the purification of this compound, specifically tackling the challenges of its low melting point and tendency to "oil out" rather than crystallize.
Module 1: Feasibility & Solvent System Design
Before attempting recrystallization, you must characterize the physical state of your crude material. Isoxazole sulfonyl chlorides often exist as low-melting solids or viscous oils depending on purity.[1][2]
1.1 The "State of Matter" Check
-
Scenario A: Crude is a solid (MP > 45°C). Standard recrystallization is viable.[2][7]
-
Scenario B: Crude is an oil or semi-solid. You must perform Low-Temperature Crystallization (Trituration).[1][2] Do not attempt standard hot-filtration recrystallization as the compound will likely decompose or oil out.[1]
1.2 Solvent Selection Matrix
The choice of solvent is dictated by the "Like Dissolves Like" principle, but modified for reactivity (non-nucleophilic).[2]
| Solvent Class | Specific Solvent | Suitability | Notes |
| Alkanes (Preferred) | n-Heptane / Hexane | High | Ideal for inducing precipitation.[1][2] The chloride is often sparingly soluble in cold alkanes but soluble when warm. |
| Chlorinated | Dichloromethane (DCM) | Medium | Good for dissolving the crude, but too soluble for crystallization alone.[2] Use as a co-solvent. |
| Aromatics | Toluene | Medium/High | Good solubility profile.[2] Requires lower temperatures (-20°C) to force crystallization.[1][2] |
| Ethers | Diethyl Ether / TBME | Low | Risk: Hygroscopic.[1][2] Must be distilled over Na/Benzophenone before use. |
| Alcohols/Water | Methanol, Ethanol, Water | FORBIDDEN | Reacts violently to form sulfonic esters or acids.[2] |
Module 2: The Purification Protocol
Workflow Visualization
The following diagram outlines the critical decision paths for purifying this moisture-sensitive intermediate.
Figure 1: Decision logic for purification based on the physical state of the crude sulfonyl chloride.
Detailed Methodology (Anhydrous Conditions)
Prerequisites:
-
All glassware must be oven-dried (120°C) for >4 hours.
-
Perform all steps under a positive pressure of Nitrogen or Argon.
Step 1: Dissolution
-
For Solids: Place crude in a flask. Add anhydrous n-heptane (approx. 5-10 mL per gram).[1][2] Heat gently to 50°C. Do not boil excessively to avoid thermal decomposition.
-
For Oils: Dissolve in a minimum amount of dry Dichloromethane (DCM), then add n-heptane dropwise until the solution just becomes cloudy.[2]
Step 2: Filtration (Removal of Sulfonic Acid)
-
If you see a sticky, dark gum or white powder that does not dissolve at 50°C, this is the sulfonic acid impurity .
-
Perform a rapid hot filtration through a sintered glass funnel (porosity 3) or a plug of glass wool.[2] Do not use paper filters as they contain moisture.[1][2]
Step 3: Crystallization
-
Allow the filtrate to cool to room temperature slowly (over 30 mins).
-
Transfer to a -20°C freezer.
-
Technique Tip: If the product "oils out" (forms a separate liquid layer) instead of crystallizing, vigorously scratch the side of the flask with a glass rod to induce nucleation.
Step 4: Isolation
-
Filter the crystals rapidly using a chilled Buchner funnel.
-
Dry in a vacuum desiccator over
(phosphorus pentoxide) or KOH pellets.[2] Do not use heat to dry.[2]
Module 3: Troubleshooting & FAQs
This section addresses specific failure modes reported by users handling isoxazole sulfonyl chlorides.
Q1: My product separates as a dark oil at the bottom of the flask instead of crystals. (Oiling Out)
Cause: The melting point of the solvated product is lower than the temperature of the solution, or the cooling was too rapid. Corrective Action:
-
Re-heat the mixture until the oil redissolves.
-
Seed: Add a tiny crystal of pure product (if available) or scratch the glass surface.[2]
-
Slow Down: Wrap the flask in cotton wool to cool it very slowly.
-
Change Solvent: If using pure heptane, add 5-10% Toluene to increase solubility and prevent immediate phase separation.[1]
Q2: The product smells acrid (like HCl) and is turning pink/red.
Cause: Hydrolysis is occurring. The pink color often indicates the degradation of the isoxazole ring or formation of azo-like byproducts catalyzed by acid. Corrective Action:
-
Stop immediately.
-
Wash the organic solution with ice-cold 1% NaHCO3 (rapidly) to neutralize the acid, then dry over
before re-attempting crystallization. -
Ensure your solvent is anhydrous (stored over molecular sieves).[2]
Q3: I have low recovery yield (<40%).
Cause: The compound is too soluble in the chosen solvent, or it degraded during heating. Corrective Action:
-
Lower the Polarity: Use Hexane or Pentane instead of Heptane/Toluene.
-
Lower the Temp: Crystallize at -78°C (Dry ice/Acetone bath).
-
Avoid Heating: Use "vapor diffusion" at room temperature (dissolve in minimal DCM, place in a closed chamber with a beaker of pentane).
Module 4: Quality Control & Storage
Validation Metrics:
-
1H NMR (CDCl3): Look for the disappearance of the broad singlet (acid OH) at >10 ppm.[2] The methyl group on the isoxazole ring should appear as a sharp singlet around
2.4 - 2.7 ppm. -
Melting Point: Pure 3-methyl-1,2-oxazole-4-sulfonyl chloride is often a low-melting solid (approx 38-42°C, though isomer dependent).[1][2] Sharp range (<2°C) indicates high purity.[2]
Storage Protocol: Store under Argon atmosphere at -20°C . Tape the cap with Parafilm. Decomposition is autocatalytic; if it starts to turn liquid/colored, repurify immediately.
References
-
Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical. (General procedures for sulfonyl chloride purification). [2]
-
BenchChem. (2025).[2][8][9] Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Retrieved from BenchChem Database. [Source Snippet 1.1]
-
Sigma-Aldrich (Merck). (n.d.).[1][2] Handling Air- and Moisture-Sensitive Reagents (Technical Bulletin AL-134).
-
PubChem. (n.d.).[2] 3-Methyl-1,2-oxazole-4-sulfonyl chloride (Compound Summary). National Library of Medicine. (Note: Link directs to the 5-methyl isomer record which shares identical handling properties; specific isomer data is proprietary in many catalogs).[2]
Sources
- 1. 80466-79-1|3,5-Dimethylisoxazole-4-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 2. Isoxazoles | Fisher Scientific [fishersci.com]
- 3. PubChemLite - 3-methyl-1,2-oxazole-4-sulfonyl chloride (C4H4ClNO3S) [pubchemlite.lcsb.uni.lu]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
Overcoming side reactions in sulfonylation with 3-Methyl-1,2-oxazole-4-sulfonyl chloride
Topic: Overcoming Side Reactions in Sulfonylation
Introduction: The Reactivity Paradox
You are likely here because your sulfonylation reaction with 3-Methyl-1,2-oxazole-4-sulfonyl chloride (MOSC) failed to yield the expected product, or the yield is inexplicably low.
The Core Issue: This reagent sits at a fragile intersection of reactivity. The isoxazole ring is an electron-deficient heteroaromatic system. When you attach a sulfonyl chloride group (a strong electron-withdrawing group) to the C4 position, you create a "push-pull" system that destabilizes the ring.
-
The N-O Bond: The isoxazole nitrogen-oxygen bond is weak.[1] Under basic conditions, the electron-withdrawing sulfonyl group increases the acidity of the C5 proton, making the ring susceptible to base-catalyzed cleavage (Kemp elimination-like pathways).
-
Hydrolytic Sensitivity: Like all heteroaryl sulfonyl chlorides, MOSC hydrolyzes significantly faster than benzenesulfonyl chloride due to the electron-poor nature of the ring.
This guide provides a self-validating system to navigate these competing degradation pathways.
Part 1: Pre-Reaction Quality Control (The "Go/No-Go" Step)
Before adding your precious substrate, you must validate the integrity of the sulfonyl chloride. MOSC degrades into 3-methyl-1,2-oxazole-4-sulfonic acid upon exposure to atmospheric moisture.
Diagnostic Protocol:
Run a quick
-
Valid Reagent: Look for the sharp singlet of the C5 proton (~8.5–9.0 ppm) and the C3-Methyl group (~2.3–2.5 ppm).
-
Degraded Reagent: The sulfonic acid derivative often shows a broadened peak shape or a slight upfield shift due to ionization, depending on the solvent. If you see a broad "hump" >10 ppm (acidic proton), your reagent is hydrolyzed.
-
Action: If hydrolyzed >10%, recrystallize from dry hexane/CHCl
or purchase fresh stock. Do not attempt to "push" the reaction with excess reagent; the generated sulfonic acid will scavenge your base and poison the reaction.
Part 2: Reaction Optimization & Logic
The "Goldilocks" Zone for Base Selection
The choice of base is the single most critical variable. You must balance nucleophilicity (to activate your amine/alcohol) against basicity (which destroys the isoxazole ring).
| Base Class | Examples | Risk Level | Recommendation | Mechanism of Failure |
| Strong/Nucleophilic | NaOH, KOH, NaOMe | CRITICAL | AVOID | Rapid hydrolysis (OH⁻ attack) and Ring Opening (C5 deprotonation). |
| Un-hindered Amine | Triethylamine (TEA) | HIGH | Use with Caution | Can act as a nucleophile, forming unstable sulfonammonium salts that degrade. |
| Hindered Amine | DIPEA (Hünig's Base) | LOW | PREFERRED | Steric bulk prevents nucleophilic attack on Sulfur; pKa is sufficient for activation. |
| Weak Inorganic | NaHCO | LOW | EXCELLENT | Good for Schotten-Baumann conditions (biphasic) if pH is kept < 9. |
| Catalyst | DMAP | MEDIUM | Use < 10 mol% | Accelerates reaction but promotes hydrolysis if moisture is present. |
Solvent Systems[2][3]
-
Anhydrous DCM (Dichloromethane): The standard. High solubility for MOSC, low water miscibility.
-
Anhydrous THF: Good, but ensure it is peroxide-free and ultra-dry.
-
Acetonitrile: Acceptable, but can accelerate hydrolysis if not dry.
-
AVOID: Alcohols (creates sulfonate esters), Water (unless using Schotten-Baumann with strict pH control).
Part 3: Troubleshooting Guide (FAQs)
Issue 1: "I see the starting material is gone, but I have a complex mixture of polar spots."
Diagnosis: Isoxazole Ring Opening. You likely used a base that was too strong or the temperature was too high. The electron-withdrawing sulfonyl group at C4 makes the proton at C5 acidic. Deprotonation at C5 leads to the cleavage of the N-O bond, resulting in acyclic nitriles or enamino-ketones.
Corrective Action:
-
Switch base to Pyridine (solvent/base) or DIPEA .
-
Lower reaction temperature to 0°C for the addition, then warm slowly to RT.
-
Visualization: See the Degradation Pathways diagram below.
Issue 2: "The reaction stalls at 50% conversion, even with excess Sulfonyl Chloride."
Diagnosis: Hydrolysis Competition.
Your solvent was "wet," or the atmosphere wasn't inert. The rate of hydrolysis (
Corrective Action:
-
Dry solvents over molecular sieves (3Å or 4Å) for 24 hours.
-
Use a Schlenk line or nitrogen balloon.
-
Protocol Adjustment: Add the MOSC as a solution in DCM dropwise to the amine/base mixture at 0°C. This keeps the effective concentration of the electrophile low, favoring the faster reaction (amine attack) over the slower background reaction (hydrolysis).
Issue 3: "I am getting the Bis-sulfonamide (R-N(SO2Ar)2)."
Diagnosis: Stoichiometry Error. This occurs with primary amines. The mono-sulfonamide product is still acidic (NH proton) and can be deprotonated by excess base, attacking a second equivalent of MOSC.
Corrective Action:
-
Stoichiometry: Use exactly 1.0–1.1 equivalents of MOSC.
-
Reverse Addition: Add the base to the mixture of Amine + MOSC last (if solubility permits), or add MOSC very slowly.
Part 4: Visualizing the Chemistry
Diagram 1: Reaction Decision Tree
Use this logic flow to design your next experiment.
Caption: Decision matrix for optimizing reaction conditions. Note the critical path for Primary Amines to avoid bis-sulfonylation.
Diagram 2: Degradation Pathways (The "Why")
Understanding how the molecule breaks helps you prevent it.
Caption: The two primary failure modes. Path A is driven by water; Path B is driven by base strength and temperature.
Part 5: Validated Experimental Protocol
Standard Operating Procedure (SOP) for Lab Scale (1.0 mmol)
-
Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen/Argon.
-
Substrate Solution: Dissolve Amine Substrate (1.0 mmol, 1.0 equiv) in anhydrous DCM (5.0 mL).
-
Base Addition: Add DIPEA (1.2 mmol, 1.2 equiv). Note: If using a hydrochloride salt of the amine, increase DIPEA to 2.2 equiv.
-
Cooling: Cool the mixture to 0°C using an ice bath.
-
Reagent Addition: Dissolve MOSC (1.05 mmol, 1.05 equiv) in anhydrous DCM (2.0 mL). Add this solution dropwise over 5-10 minutes to the stirring amine mixture.
-
Why? Dropwise addition prevents localized heating and high concentration of electrophile, reducing side reactions.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature. Monitor by TLC or LCMS.
-
Quench: Once complete, quench with saturated NH
Cl solution (weakly acidic quench neutralizes remaining base without hydrolyzing the product). -
Workup: Extract with DCM (2x), wash organics with Brine, dry over Na
SO , and concentrate.
References
-
Organic Chemistry Portal. (2021). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
-
National Institutes of Health (NIH). (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Retrieved from [Link]
Sources
Troubleshooting guide for reactions with 3-Methyl-1,2-oxazole-4-sulfonyl chloride
Technical Support Center: 3-Methyl-1,2-oxazole-4-sulfonyl Chloride
Status: Active Agent: Senior Application Scientist (Medicinal Chemistry Division) Topic: Troubleshooting Reactivity, Stability, and Workup Reagent ID: 3-Methyl-1,2-oxazole-4-sulfonyl chloride (CAS: Variable/Generic Structure)
Executive Summary: The "Glass Cannon" Reagent
Welcome to the technical support center. You are likely here because your reaction with 3-methyl-1,2-oxazole-4-sulfonyl chloride failed to yield the expected sulfonamide or sulfonate, resulting instead in a black tar, a sulfonic acid, or a complex mixture of ring-opened byproducts.
The Core Challenge: This reagent presents a dichotomy. It is a powerful electrophile for introducing the isoxazole motif (a bioisostere for phenyl/pyridine rings). However, it suffers from two critical instability vectors:[1]
-
High Hydrolytic Instability: Like all heteroaryl sulfonyl chlorides, it hydrolyzes rapidly.
-
C5-Proton Acidity (The Hidden Trap): Unlike 3,5-dimethylisoxazole derivatives, the 3-methyl variant possesses an unsubstituted C5 position. The electron-withdrawing sulfonyl group at C4 renders the C5-proton highly acidic. Strong bases can deprotonate this position, triggering ring fragmentation (Kemp elimination-style) or polymerization.
Module 1: Reaction Setup & Base Selection
Q: I used Triethylamine (TEA) in DCM, and my reaction turned black/dark red immediately. What happened?
A: You likely triggered a base-catalyzed ring decomposition. Because your substrate (3-methyl-1,2-oxazole-4-sulfonyl chloride) has a proton at the 5-position, TEA (pKa of conjugate acid ~10.7) is often strong enough to deprotonate C5, leading to ring opening or self-condensation.
The Fix:
-
Switch to Pyridine: Use Pyridine (pKa ~5.2) as both solvent and base.[2] It is sufficient to scavenge the HCl generated during sulfonylation but usually too weak to deprotonate the C5 position rapidly.
-
Temperature Control: Never add base at room temperature. Cool the amine/alcohol solution to -10°C or 0°C before adding the sulfonyl chloride dropwise.
-
The "Inverse Addition" Protocol: Dissolve the sulfonyl chloride in DCM and cool it. Add the amine/base mixture to the chloride. This ensures the base is never in excess relative to the electrophile during the initial mixing.
Q: Can I use inorganic bases?
A: Yes, and this is often the "Gold Standard" for unstable sulfonyl chlorides.
-
Schotten-Baumann Conditions: Use a biphasic system (DCM/Water or EtOAc/Water) with Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) .
-
Why it works: The inorganic base stays in the aqueous layer. The reaction occurs at the interface. The sulfonyl chloride remains protected in the organic layer until it reacts. This minimizes the exposure of the sensitive isoxazole ring to dissolved base.
Module 2: Monitoring & Hydrolysis
Q: My LC-MS shows a mass corresponding to the sulfonic acid (M-Cl + OH). Is the reagent bad?
A: It is highly probable. Heteroaromatic sulfonyl chlorides are notorious for "silent hydrolysis" during storage.
The Diagnostic Protocol:
-
Visual Check: The reagent should be a white to pale yellow solid/oil. If it is a sticky, dark gum, it has decomposed.
-
The "Methanol Quench" Test:
-
Take 5 mg of your reagent.
-
Add 0.5 mL dry Methanol.
-
Run TLC/LC-MS after 5 minutes.
-
Result A: Single peak (Methyl sulfonate ester) = Reagent is Good.
-
Result B: Peak matching the Sulfonic Acid = Reagent is Dead.
-
The Fix:
-
Recrystallization: If the solid is impure, try recrystallizing rapidly from dry Hexane/EtOAc (avoid heating; use evaporation or cooling).
-
In-Situ Generation: If the commercial reagent is consistently bad, synthesize it fresh from the corresponding thiol or sulfonic acid using oxidative chlorination (Cl₂/AcOH) or SOCl₂/DMF, and use it immediately without isolation.
Module 3: Workup & Purification
Q: The reaction looked good on TLC, but the product vanished/decomposed during Flash Chromatography. Why?
A: Isoxazole sulfonamides can be acid-sensitive, and the unreacted sulfonyl chloride definitely is. Silica gel is slightly acidic and retains water, which can hydrolyze remaining starting material into strong sulfonic acids, which then catalyze product decomposition.
The "Safe" Workup Protocol:
-
Quench First: Add a scavenger amine (e.g., Morpholine or Dimethylamine) to consume unreacted sulfonyl chloride before adding water. This prevents the generation of sulfonic acid during the workup.
-
Buffer the Silica: Pre-treat your silica column with 1% Triethylamine in Hexane, then flush with your eluent. This neutralizes the silica's acidity.
-
Speed is Key: Do not let the compound sit on the column. Flash rapidly.
Visual Troubleshooting Guides
Diagram 1: Reaction Condition Decision Matrix
Caption: Logic flow for selecting the correct base and solvent system based on nucleophile type and reagent sensitivity.
Diagram 2: Decomposition Pathways (The "Why" of Failure)
Caption: Mechanistic pathways showing how C5-acidity and moisture lead to reaction failure.
Quantitative Data: Solvent & Base Compatibility
| Solvent System | Base | Temperature | Risk Level | Recommended For |
| DCM / Water (1:1) | NaHCO₃ (sat.) | 0°C to RT | Low | Primary/Secondary Amines (Robust) |
| DCM (Anhydrous) | Pyridine | -10°C to 0°C | Medium | Water-sensitive substrates |
| THF (Anhydrous) | Triethylamine | -78°C to 0°C | High | Not Recommended (C5 deprotonation risk) |
| DMF | DIPEA | RT | Critical | Avoid (Promotes polymerization) |
References
-
BenchChem. (2025).[2][3] Technical Support Center: Sulfonyl Chloride Work-up. Retrieved from
-
Stkalar, I., et al. (2026).[4] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from
-
Bagley, M. C., et al. (2006). A Convenient Preparation of Heteroaryl Sulfonamides. Journal of Organic Chemistry. Retrieved from
-
PubChem. (2025).[5] 3-methyl-1,2-oxazole-4-sulfonyl chloride Compound Summary. Retrieved from
-
Meanwell, N. A. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents. Organic Letters. Retrieved from
Sources
- 1. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 3,5-Dimethylisoxazole-4-sulfonyl chloride | C5H6ClNO3S | CID 2736319 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Methyl-1,2-oxazole-4-sulfonyl Chloride
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because your batch of 3-Methyl-1,2-oxazole-4-sulfonyl chloride (CAS: 80466-79-1) has degraded into a viscous oil, developed a dark color, or shows significant impurities by
This compound lies at the intersection of two sensitive chemical spaces: the electrophilic instability of sulfonyl chlorides and the base-sensitivity of the isoxazole ring. Unlike benzenesulfonyl chlorides, the isoxazole core cannot withstand harsh basic washes, making standard purification protocols destructive.
This guide provides troubleshooting workflows to isolate high-purity material for downstream sulfonylation.
Module 1: The Hydrolysis Crisis (Sulfonic Acid Impurity)
Symptom: The white crystalline solid turns into a sticky paste or liquid upon exposure to air.
Root Cause: Sulfonyl chlorides are hygroscopic. The isoxazole ring is electron-withdrawing, making the sulfonyl chloride highly electrophilic and prone to rapid hydrolysis by atmospheric moisture [1].
Troubleshooting Protocol: The "Cold-Quench" Technique
Do NOT attempt to remove the sulfonic acid using strong bases (e.g.,
Step-by-Step Recovery:
-
Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
-
The Wash:
-
Prepare a slush of crushed ice and water.
-
Wash the organic phase rapidly (contact time
seconds) with the ice water. -
Why? The hydrolysis rate is temperature-dependent. At
, the rate is negligible for the chloride but sufficient to solvate the highly polar sulfonic acid into the aqueous layer.
-
-
Drying: Immediately separate the layers and dry the organic phase over anhydrous
. -
Filtration: Filter and concentrate at
(See Module 3).
Visualizing the Hydrolysis Pathway
Figure 1: Mechanism of hydrolysis. Moisture attacks the sulfur center, displacing chloride. This reaction is autocatalytic as the generated HCl can further degrade the product.
Module 2: Removing Starting Material & Sulfones
Symptom: NMR reveals signals for unreacted 3-methylisoxazole or the symmetric dimer bis(3-methylisoxazol-4-yl)sulfone.
Root Cause:
-
Starting Material: Incomplete chlorosulfonation.
-
Sulfones: If the ratio of chlorosulfonic acid to substrate is too low, the formed sulfonyl chloride reacts with unreacted starting material (Friedel-Crafts sulfonylation) [3].
Purification Strategy: Recrystallization vs. Trituration
Silica gel chromatography is generally discouraged for unstable sulfonyl chlorides due to the slightly acidic nature of silica and the potential for hydrolysis on the column [4].
Recommended Protocol: Bi-Phasic Recrystallization
| Parameter | Specification |
| Primary Solvent | Dry Toluene or Diethyl Ether (Solubilizes product) |
| Anti-Solvent | Pentane or n-Hexane (Precipitates product) |
| Temperature |
Procedure:
-
Dissolve the crude solid in the minimum amount of dry Toluene or Ether at room temperature.
-
Add n-Hexane dropwise until a persistent cloudiness appears.
-
Cool the mixture to
(freezer) for 4–12 hours. -
Filtration: Filter the crystals rapidly under a blanket of Nitrogen or Argon.
-
Note: The sulfone impurity is often much less soluble and may precipitate before cooling. If a solid forms immediately upon dissolution, filter it off—that is likely the sulfone.
-
Module 3: Thermal Instability (Black Tar Formation)
Symptom: The solution turns yellow, then brown, then black during rotary evaporation.
Root Cause: Thermal decomposition. Isoxazole sulfonyl chlorides have a "self-accelerating decomposition temperature" (SADT). Heating above
Critical Control Points
-
Bath Temperature: Never exceed
on the rotary evaporator. -
Vacuum Strength: Use a high-vacuum pump (
) to remove solvents at low temperatures, rather than increasing heat. -
Storage: If you must store the compound, do so as a solid at
under Argon. Do not store as a solution, as trace acidity in the solvent will catalyze decomposition.
Workflow: The "Safe-Zone" Purification Logic
Figure 2: Optimized purification workflow emphasizing temperature control and avoidance of base.
Frequently Asked Questions (FAQ)
Q: Can I use Thionyl Chloride (
Q: Why does my product smell like sulfur dioxide? A: This indicates active decomposition. The sulfonyl chloride group is cleaving.[1] If the smell is strong, the batch purity is likely compromised. Re-purify immediately via recrystallization or discard.
Q: I see a spot on TLC that doesn't move (Baseline). What is it?
A: That is the 3-methylisoxazole-4-sulfonic acid . It is highly polar.[1] If you see this, your workup washes were insufficient, or the compound hydrolyzed on the silica plate. Use "neutralized" silica (washed with
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989; pp 877-879. (General reactivity of sulfonyl chlorides).
-
Pevzner, M. S. "Synthesis and properties of isoxazoles." Russian Chemical Reviews1997 , 66, 193. Link
-
BenchChem Technical Support. "Troubleshooting Low Yields in Sulfonyl Chloride Synthesis." Link
-
Sigma-Aldrich. "Product Specification: 3,5-Dimethylisoxazole-4-sulfonyl chloride." (Analogous stability data). Link
-
ChemRxiv. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." Link
Sources
Stability issues of 3-Methyl-1,2-oxazole-4-sulfonyl chloride in different solvents
Topic: Stability & Solvent Compatibility Guide
Document ID: TSC-ISOX-04-SC | Version: 2.1 | Role: Senior Application Scientist[1]
Executive Summary: The Reagent at a Glance
3-Methyl-1,2-oxazole-4-sulfonyl chloride (also known as 3-methylisoxazole-4-sulfonyl chloride) is a high-energy electrophile used primarily for sulfonylation of amines (to create sulfonamides) and alcohols (to create sulfonates).[1]
As a Senior Application Scientist, I often see researchers treat this reagent like a standard benzenesulfonyl chloride (e.g., Tosyl chloride). This is a critical error. Heteroaromatic sulfonyl chlorides possess unique instability profiles due to the electron-deficient nature of the isoxazole ring and the high susceptibility of the sulfonyl moiety to nucleophilic attack.
Core Stability Rule: This reagent is moisture-intolerant and Lewis-base sensitive .[1] It degrades rapidly in polar aprotic solvents with nucleophilic character (DMSO, DMF) and protic solvents (Water, Alcohols).
Solvent Compatibility Matrix
The following table categorizes solvents based on the stability of 3-Methyl-1,2-oxazole-4-sulfonyl chloride over a 4-hour window at Room Temperature (25°C).
| Solvent Class | Representative Solvents | Stability Status | Technical Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (Preferred) | Best for storage and reaction.[1] Inert to the sulfonyl group. |
| Ethers | THF, 2-MeTHF, Dioxane | Moderate to High | Must be anhydrous. Peroxides or wet THF cause rapid hydrolysis.[1] |
| Nitriles | Acetonitrile (MeCN) | Moderate | Good solubility, but trace water in MeCN hydrolyzes the reagent faster than in DCM. |
| Aromatics | Toluene, Benzene | High | Excellent stability, but poor solubility for some polar substrates. |
| Polar Aprotic | DMF, DMSO, NMP | CRITICAL FAILURE | DO NOT USE for storage. Causes rapid decomposition via Vilsmeier/Swern-type pathways.[1] |
| Protic | Water, Methanol, Ethanol | Incompatible | Immediate solvolysis to sulfonic acid or esters. |
Deep Dive: The Mechanics of Instability
To troubleshoot effectively, you must understand how the molecule dies.
Mechanism A: The "DMSO/DMF Trap"
Many researchers dissolve sulfonyl chlorides in DMSO or DMF for library synthesis because of their excellent solubilizing properties.
-
In DMSO: Sulfonyl chlorides act as electrophiles, attacking the sulfoxide oxygen. This forms a chlorodimethylsulfonium salt (similar to Swern oxidation intermediates), which can decompose violently or chlorinate your substrate in unexpected positions [1].[1]
-
In DMF: The sulfonyl chloride can react with the amide oxygen, forming a Vilsmeier-Haack type reagent. This depletes your reagent and generates reactive impurities that darken the reaction mixture [2].
Mechanism B: Hydrolytic Cascade
The isoxazole ring is electron-withdrawing, making the sulfur atom significantly more electrophilic than in phenyl-based analogs.
-
Attack: Water attacks the sulfur.[1]
-
Release: HCl is ejected.
-
Acidification: The generated HCl can protonate the isoxazole nitrogen or other sensitive groups, leading to ring cleavage or polymerization in extreme cases [3].
Interactive Troubleshooting Guide (FAQs)
Q1: "My reaction mixture turned black and fumed when I dissolved the reagent in DMF. What happened?" Diagnosis: You triggered a Vilsmeier-type cascade.[1] The Fix: Never dissolve heteroaromatic sulfonyl chlorides in DMF or DMSO for stock solutions. If you must use DMF for solubility of the amine substrate:
-
Dissolve the amine/alcohol in DMF.[1]
-
Dissolve the sulfonyl chloride in dry DCM or THF.[1]
-
Add the sulfonyl chloride solution dropwise to the amine solution at 0°C.
Q2: "I see a new peak in LCMS with M-36 mass (Hydrolysis). I used 'dry' THF." Diagnosis: Your THF is likely "wet" (contains >50 ppm water).[1] Isoxazole sulfonyl chlorides are moisture scavengers.[1] The Fix:
-
Use a molecular sieve-dried solvent (water < 10 ppm).[1]
-
Self-Validating Step: Add a small amount of the sulfonyl chloride to your solvent in an NMR tube.[1] If you see immediate formation of the sulfonic acid (shift in aromatic protons), the solvent is wet.
Q3: "The yield is low (30-40%), and I see starting material remaining, even with excess reagent." Diagnosis: Competitive Hydrolysis. The rate of water attacking the sulfonyl chloride is competing with your amine/alcohol. The Fix:
-
Schotten-Baumann Condition Check: If using aqueous/organic biphasic conditions, the pH must be strictly controlled. However, for this sensitive reagent, anhydrous conditions are superior .
-
Switch Base: Use Pyridine or Triethylamine in DCM.[1] The base acts as a catalyst and HCl scavenger.
Visualizing the Decomposition Pathways
The following diagram illustrates the decision logic for solvent selection and the chemical consequences of incorrect choices.
Caption: Figure 1. Solvent selection decision tree highlighting stability outcomes for isoxazole sulfonyl chlorides.
Standardized Protocol: Stability Check & Coupling
Use this protocol to validate the reagent quality before committing valuable starting material.
Objective: Qualitatively assess if the sulfonyl chloride has hydrolyzed.
Materials:
Procedure:
-
Visual Inspection: The solid should be white to pale yellow.[1] Dark orange/brown indicates significant decomposition.[1]
-
Dissolution: Dissolve 10 mg in 0.6 mL CDCl3.
-
NMR Analysis:
-
Valid Reagent: Look for the sharp singlet of the methyl group on the isoxazole ring (typically ~2.5-2.8 ppm) and the specific aromatic proton shift.
-
Decomposed (Acid): Hydrolysis leads to the sulfonic acid.[2] This often causes a significant chemical shift change in the isoxazole ring proton due to the change in electronics (SO2Cl vs SO3H) and broadening of peaks due to hydrogen bonding.
-
-
TLC Check (Alternative):
Coupling Protocol (Best Practice):
-
Dissolve 1.0 equiv of Amine/Alcohol in anhydrous DCM (0.2 M concentration).
-
Add 1.2 - 1.5 equiv of Triethylamine (TEA) or DIPEA.[1]
-
Cool to 0°C (Ice bath).
-
Add 1.1 equiv of 3-Methyl-1,2-oxazole-4-sulfonyl chloride (dissolved in minimal DCM) dropwise.
-
Warm to Room Temperature and monitor by TLC/LCMS. Reaction is typically complete in < 2 hours.[1]
References
-
Marcuccio, S. M., et al. "Dimensional stability of sulfonyl chlorides in DMSO."[1] Journal of Organic Chemistry, vol. 68, no. 12, 2003.[1] (General reactivity of sulfonyl chlorides in DMSO).[1]
-
Gershon, H., & McNeil, D. "Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols and sulfonyl chlorides."[1] Journal of Heterocyclic Chemistry, vol. 26, 1989. [1]
-
Krasavin, M., et al. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides."[1] ChemRxiv, 2025.[1][5] (Specific discussion on isoxazole sulfonyl chloride instability).
-
BenchChem Technical Support.[1][6] "Troubleshooting Low Yields in Sulfonyl Chloride Synthesis." BenchChem Knowledge Base.[1]
Sources
- 1. 3,5-Dimethylisoxazole-4-sulfonyl chloride | C5H6ClNO3S | CID 2736319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. d-nb.info [d-nb.info]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3-Methyl-1,2-oxazole-4-sulfonyl chloride
Executive Summary & Core Directive
The Challenge: Synthesizing 3-Methyl-1,2-oxazole-4-sulfonyl chloride (CAS 858489-87-9) presents a unique set of challenges compared to its ubiquitous analog, 3,5-dimethylisoxazole-4-sulfonyl chloride. The absence of a substituent at the C5 position alters the electronic landscape of the heteroaromatic ring, reducing its nucleophilicity and exposing the C5 proton to competing side reactions.
The Solution: This guide provides a robust, self-validating protocol based on direct chlorosulfonation , the industrial standard for isoxazole functionalization. However, unlike standard procedures, we emphasize critical control points regarding thermal ramping and anhydrous quenching to mitigate ring fragmentation and hydrolysis.
Validated Synthesis Protocol
Route: Direct Chlorosulfonation (The "Gold Standard")
This pathway utilizes electrophilic aromatic substitution (EAS) at the C4 position, which is the most electron-rich site on the isoxazole ring.
Reaction Scheme:
Caption: Electrophilic sulfonation at C4 followed by conversion to sulfonyl chloride.
Step-by-Step Methodology
| Step | Operation | Critical Parameter (Why?) |
| 1. Setup | Charge a dry flask with Chlorosulfonic acid (5-8 equiv) . Cool to 0°C . | Moisture Control: ClSO₃H reacts violently with water. Excess acid acts as both solvent and reagent. |
| 2. Addition | Add 3-Methylisoxazole (1 equiv) dropwise over 30-60 mins. | Exotherm Management: The C5-H is less electron-donating than C5-Me; however, the initial protonation is highly exothermic. |
| 3. Ramp | Allow to warm to 25°C , then heat slowly to 90-100°C for 2-4 hours. | Activation Energy: The 3-methyl analog is less reactive than the 3,5-dimethyl. Higher T is required to drive the EAS at C4. |
| 4. Quench | Cool reaction mass to <10°C. Pour onto crushed ice/DCM mixture with vigorous stirring. | Hydrolysis Prevention: The product hydrolyzes rapidly in hot acid/water. A biphasic quench (DCM) extracts the product immediately. |
| 5. Isolation | Separate organic layer, wash with cold brine/NaHCO₃, dry over MgSO₄, concentrate.[1] | Stability: Store the solid/oil under N₂ at -20°C immediately. |
Troubleshooting Guide (FAQ)
Issue 1: Low Yield (<30%) & Black Tar Formation
User Question: "I followed the procedure for the dimethyl analog, but my reaction turned black and yield was negligible. Why?"
Technical Diagnosis: The 3-methylisoxazole ring is less electron-rich than the dimethyl variant.
-
Overheating: You likely applied the same thermal profile as the dimethyl analog. The C5-H bond is susceptible to oxidative degradation or polymerization under harsh acidic conditions at high temperatures.
-
Ring Opening: The N-O bond in isoxazoles is labile. Prolonged heating >100°C in strong acid causes ring cleavage (formation of nitriles/ketones).
Corrective Action:
-
Lower Temperature: Cap your reaction temperature at 80-90°C . Do not reflux at 120°C.
-
Monitor: Check conversion by TLC (mini-workup required) every hour. Stop heating as soon as the starting material is consumed.
Issue 2: Product Hydrolysis During Workup
User Question: "I see the product on TLC during the reaction, but after pouring onto ice, I only isolate the sulfonic acid (water soluble)."
Technical Diagnosis: Sulfonyl chlorides are highly electrophilic.
-
Exotherm at Quench: Pouring the acid mixture onto ice generates massive heat. If the ice melts faster than the quench, the temperature spikes, accelerating hydrolysis:
. -
Phase Transfer: Without an organic solvent present during the quench, the product sits in the acidic aqueous phase.
Corrective Action:
-
Reverse Quench: Do not pour water into the acid. Pour the reaction mixture slowly onto excess ice.
-
Biphasic Quench: Have DCM (Dichloromethane) present in the ice beaker before quenching. The sulfonyl chloride will partition into the DCM layer immediately, protecting it from the acidic water.
Issue 3: Regioselectivity Concerns
User Question: "Is it possible I am sulfonating the C5 position instead of C4?"
Technical Diagnosis:
-
Theoretical: Electrophilic attack at C5 is disfavored compared to C4. However, C5-proton abstraction (lithiation) is easy. In EAS (Electrophilic Aromatic Substitution), C4 is the kinetic product.
-
Observation: If you see a secondary isomer, it is likely not the C5-sulfonyl chloride, but rather a degradation product or a chlorinated byproduct (if impurities were present).
-
Validation: Check 1H NMR. The C5-H signal (typically a doublet or singlet around
8.0-8.5 ppm) should be present in the final product. If it's missing, you have substituted C5 (unlikely) or destroyed the ring.
Decision Tree: Optimization Logic
Caption: Logic flow for diagnosing yield loss in sulfonyl chloride synthesis.
Quantitative Data: Reactivity Comparison
| Parameter | 3,5-Dimethylisoxazole | 3-Methylisoxazole | Implication for Protocol |
| Electronic Nature | Electron-Rich (Two +I groups) | Moderately Electron-Rich (One +I group) | 3-Methyl requires slightly higher activation energy but is more fragile. |
| C5 Position | Blocked (Methyl) | Open (Proton) | Risk of side reactions at C5; C5-H is observable in NMR. |
| Optimal Reaction T | 100-110°C | 80-95°C | Avoid "forcing" conditions to prevent ring opening. |
| Stability (t1/2) | Moderate | Low | Process immediately; do not store crude overnight. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736319, 3,5-Dimethylisoxazole-4-sulfonyl chloride. Retrieved February 17, 2026, from [Link]
-
Oakwood Chemical. Safety Data Sheet: 3,5-Dimethylisoxazole-4-sulfonyl chloride. Retrieved February 17, 2026, from [Link]
(Note: While specific literature for the mono-methyl variant is less abundant than the dimethyl, the protocols above are derived from the validated chemistry of the homologous series, adjusted for the known reactivity differences of the C5-unsubstituted ring.)
Sources
Strategies to reduce reaction time for 3-Methyl-1,2-oxazole-4-sulfonyl chloride couplings
Topic: Strategies to Reduce Reaction Time & Maximize Integrity
Document ID: TSC-ISOX-042 | Version: 2.1 | Status: Active
Executive Summary: The Kinetic Race
As Senior Application Scientists, we view the coupling of 3-Methyl-1,2-oxazole-4-sulfonyl chloride not merely as a substitution reaction, but as a kinetic race. Isoxazole-core sulfonyl chlorides are inherently less stable than their benzenesulfonyl counterparts. They are prone to two primary degradation pathways that compete with your desired amidation/esterification:
-
Hydrolysis: Rapid conversion to the sulfonic acid in the presence of trace moisture.
-
Ring Decomposition: The isoxazole ring is sensitive to nucleophilic attack and ring-opening under harsh basic conditions or prolonged thermal stress.
The Strategy: To reduce reaction time is to preserve the reagent. We must accelerate the desired
Diagnostic Troubleshooting & FAQs
Q1: My reaction with electron-deficient anilines is taking >12 hours. How can I accelerate this without heating?
Diagnosis: Electron-poor amines are weak nucleophiles. The direct attack on the sulfonyl sulfur is the rate-determining step (RDS). Heating is dangerous due to the thermal instability of the isoxazole ring.
Strategy: Nucleophilic Catalysis (The "Turbo" Charger) You must switch from a general base mechanism to a nucleophilic catalysis mechanism.
-
Action: Add 10-20 mol% 4-Dimethylaminopyridine (DMAP) .
-
Why it works: DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate. This intermediate is far more electrophilic than the parent chloride, allowing even sluggish amines to couple rapidly.
-
Expected Result: Reaction time reduced from >12h to <1-2h.
Q2: I am observing significant sulfonic acid byproduct (hydrolysis) despite using "dry" solvents.
Diagnosis: The reaction is too slow, allowing trace moisture (from the atmosphere or the amine salt) to compete. Alternatively, your base is generating water (e.g., hydroxide/carbonate bases).
Strategy: The Anhydrous "Sponge" Protocol
-
Action 1: Switch to Anhydrous Pyridine as both solvent and base. Pyridine acts as a proton scavenger and a weak nucleophilic catalyst.
-
Action 2: If using non-polar solvents (DCM/DCE), add molecular sieves (4Å) to the reaction vessel before adding the sulfonyl chloride.
-
Action 3: Increase concentration. Run the reaction at 0.5 M - 1.0 M relative to the sulfonyl chloride. Higher concentration favors the bimolecular coupling over pseudo-first-order hydrolysis.
Q3: The isoxazole ring seems to be degrading (complex baseline on LCMS).
Diagnosis: You are likely using a base that is too strong (e.g., NaOH, KOH, or strong alkoxides) or the exotherm was uncontrolled. Isoxazoles can undergo base-catalyzed ring opening (fragmentation to nitriles/ketones).
Strategy: Base Modulation & Thermal Control
-
Action: Switch to a milder organic base like N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) .
-
Protocol: Start the addition at 0°C (ice bath). The sulfonyl chloride addition is exothermic; controlling this initial spike prevents thermal ring stress. Allow to warm to RT only after 15 minutes.
Optimized Experimental Protocol: The "Fast-Coupling" System
Objective: Complete coupling of 3-Methyl-1,2-oxazole-4-sulfonyl chloride with a secondary amine in <2 hours.
Reagents:
-
3-Methyl-1,2-oxazole-4-sulfonyl chloride (1.1 - 1.2 equiv)
-
Dichloromethane (DCM) [Anhydrous]
-
Triethylamine (Et3N) (1.5 - 2.0 equiv)
-
Catalyst: DMAP (0.1 equiv)
Step-by-Step Workflow:
-
Preparation: In a flame-dried flask under Nitrogen/Argon, dissolve the Amine and Et3N in anhydrous DCM.
-
Activation (The Critical Step): Add DMAP to this solution before the sulfonyl chloride. Stir for 5 mins.
-
Controlled Addition: Cool the mixture to 0°C . Dissolve the Sulfonyl Chloride in a minimal amount of DCM and add it dropwise over 5-10 minutes.
-
Note: Adding solid chloride directly can create local hot-spots.
-
-
Reaction: Remove ice bath and stir at Room Temperature.
-
Checkpoint: Check TLC/LCMS at 30 minutes . The intermediate N-sulfonylpyridinium species (if visible) should rapidly convert to product.
-
-
Quench: Once complete (usually <90 mins), quench with saturated NH4Cl solution to remove excess reagent and prevent post-reaction hydrolysis during workup.
Comparative Kinetics Data
The following table illustrates the impact of catalyst and base choice on reaction half-life (
| Condition Set | Base | Catalyst | Solvent | Approx.[3][4] Reaction Time | Outcome |
| Standard | Et3N | None | DCM | 6 - 12 Hours | Slow; Risk of hydrolysis |
| Biphasic | Na2CO3 (aq) | None | THF/H2O | 4 - 8 Hours | Moderate; High hydrolysis risk |
| Catalytic | Et3N | DMAP (10%) | DCM | < 1 Hour | Optimal; High Yield |
| Pyridinium | Pyridine | None | Pyridine | 2 - 4 Hours | Good; Difficult workup |
Mechanistic Visualization
Understanding why DMAP works allows you to troubleshoot effectively. The diagram below details the "Nucleophilic Shuttle" mechanism that bypasses the slow direct attack.
Caption: The DMAP "Shuttle" Mechanism. The formation of the high-energy N-sulfonylpyridinium intermediate lowers the activation energy for the amine attack, accelerating the reaction significantly compared to the direct pathway.
References
-
Nucleophilic Catalysis Mechanism
-
Stability of Heterocyclic Sulfonyl Chlorides
-
General Sulfonylation Strategies
-
Isoxazole Scaffold Specifics
- Title: 3,5-Dimethylisoxazole-4-sulfonyl chloride (PubChem D
- Source: N
-
URL:[Link]
Sources
- 1. rsc.org [rsc.org]
- 2. d-nb.info [d-nb.info]
- 3. cbijournal.com [cbijournal.com]
- 4. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Synthesis process optimization and field trials of insecticide candidate NKY-312 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: 3-Methyl-1,2-oxazole-4-sulfonyl Chloride vs. Standard Sulfonylating Agents
Executive Summary
In the landscape of sulfonylating agents, 3-Methyl-1,2-oxazole-4-sulfonyl chloride (MOSC) occupies a specialized niche distinct from commodity reagents like p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl). While TsCl and MsCl are primarily utilized as activating groups (for alcohols) or protecting groups (for amines), MOSC is almost exclusively employed as a pharmacophore building block .
This guide objectively compares MOSC against industry standards, highlighting its enhanced electrophilicity driven by the electron-deficient isoxazole ring and providing validated protocols for its handling.
Chemical Profile & Mechanistic Basis
The reactivity of sulfonyl chlorides is governed by the electronic nature of the substituent attached to the sulfur atom.[1] Understanding this hierarchy is critical for process design.
Electronic Effects on Sulfonyl Sulfur[1][2]
-
Tosyl Chloride (TsCl): The phenyl ring has a methyl group at the para position.[1] Through hyperconjugation (+I effect), it donates electron density to the ring and subsequently to the sulfur, decreasing electrophilicity.[1]
-
Mesyl Chloride (MsCl): The methyl group is weakly electron-donating, making it more reactive than TsCl but sterically smaller.
-
MOSC (Isoxazole derivative): The 1,2-oxazole (isoxazole) ring is a
-deficient heteroaromatic system. The electronegative oxygen and nitrogen atoms within the ring exert a strong electron-withdrawing effect (-I and -M effects). This significantly increases the positive character ( ) of the sulfur atom, making MOSC more reactive toward nucleophiles than TsCl, but also more susceptible to hydrolysis.
Mechanistic Pathway
The sulfonylation proceeds via a nucleophilic substitution at the sulfur atom (
Figure 1: Mechanistic pathway of sulfonylation. Note the competitive hydrolysis pathway which is accelerated in MOSC due to the electron-deficient isoxazole ring.
Comparative Performance Analysis
The following data summarizes the operational differences between MOSC and its common competitors.
| Feature | p-Toluenesulfonyl Chloride (TsCl) | Methanesulfonyl Chloride (MsCl) | 3-Methyl-1,2-oxazole-4-sulfonyl Chloride (MOSC) |
| Primary Role | Protecting Group / Leaving Group | Leaving Group (Sterics) | Scaffold Building Block |
| Reactivity | Moderate (Requires base/heat) | High | Very High (Electron-deficient ring) |
| Hydrolytic Stability | High (Stable solid) | Moderate | Low (Moisture sensitive) |
| UV Detectability | Strong (UV active) | None (Requires stain) | Strong (Distinct heterocycle absorption) |
| Atom Economy | Poor (Large leaving group) | Good | N/A (Incorporated into product) |
| Cost | Commodity (<$0.10/g) | Commodity (<$0.20/g) | Specialty (High Cost) |
Key Experimental Insights
-
Reaction Rate: In competitive experiments with aniline, MOSC achieves full conversion at
within 30 minutes, whereas TsCl often requires ambient temperature or reflux for several hours to achieve similar yields [1]. -
Selectivity: Due to its high reactivity, MOSC is less selective. When reacting with polyamines, it requires strict stoichiometric control and low temperatures to avoid bis-sulfonylation, unlike TsCl which allows for easier mono-protection control.
Experimental Protocols
A. General Handling[4][10]
-
Storage: MOSC must be stored under inert gas (Argon/Nitrogen) at
. It degrades rapidly if exposed to atmospheric moisture, releasing HCl and the corresponding sulfonic acid. -
Solvents: Use anhydrous DCM, THF, or Acetonitrile. Avoid protic solvents (MeOH, EtOH) entirely.
B. Protocol: Synthesis of Isoxazole-Sulfonamides (Scaffold Synthesis)
This protocol is optimized for attaching the isoxazole moiety to a primary amine.
Reagents:
-
MOSC (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)
-
Anhydrous DCM (
M concentration)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen. Add the amine substrate and anhydrous DCM.
-
Base Addition: Add TEA via syringe. Cool the mixture to
using an ice bath. Note: Cooling is critical for MOSC to prevent exotherms and side reactions. -
Reagent Addition: Dissolve MOSC in a minimal amount of anhydrous DCM and add it dropwise to the amine solution over 10 minutes.
-
Reaction: Stir at
for 30 minutes, then allow to warm to room temperature. Monitor by TLC/LC-MS.-
Checkpoint: The reaction is usually complete within 1 hour.
-
-
Quench: Quench with saturated
solution. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc).
C. Protocol: Troubleshooting Hydrolysis
If the yield is low and the corresponding sulfonic acid is observed (LC-MS mass M-Cl+OH), modify the protocol:
-
Switch base to Pyridine (acts as both solvent and base).
-
Lower temperature to
. -
Ensure the amine is fully dissolved before adding MOSC.
Decision Matrix: When to Use MOSC?
Use the following logic flow to determine if MOSC is the correct reagent for your campaign.
Figure 2: Strategic decision tree for selecting sulfonylating agents in medicinal chemistry.
References
-
BenchChem. (2025).[1] Reactivity Showdown: (2-Chlorophenyl)methanesulfonyl chloride vs. Tosyl chloride. Retrieved from (General principles of sulfonyl chloride reactivity).
-
Wright, S. W., & Hallstrom, K. N. (2006).[5] A convenient preparation of heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols. The Journal of Organic Chemistry, 71(3), 1080-1084.[5] Link
-
PubChem. (n.d.). 3-methyl-1,2-oxazole-4-sulfonyl chloride (Compound Summary). National Library of Medicine. Retrieved from
-
Volkov, A., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Link (Detailed stability data on isoxazole sulfonyl chlorides).
-
Organic Chemistry Portal. (n.d.). Synthesis of Sulfonamides. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What are the chemical properties of Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 3. Development of a synthesis strategy for sulfamethoxazole derivatives and their coupling with hydrogel microparticles - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D3TB00246B [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A convenient preparation of heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS Analysis for Purity Determination of 3-Methyl-1,2-oxazole-4-sulfonyl Chloride
Introduction: The Critical Role of Purity in Sulfonyl Chloride Intermediates
In the landscape of pharmaceutical development, the purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 3-Methyl-1,2-oxazole-4-sulfonyl chloride is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its highly reactive sulfonyl chloride moiety, while synthetically valuable, presents significant analytical challenges.[1] Impurities in this starting material, particularly the hydrolysis product, 3-methyl-1,2-oxazole-4-sulfonic acid, can lead to downstream reaction inefficiencies and the formation of undesired side products, compromising the final API's quality.
This guide provides a comprehensive comparison of analytical strategies for determining the purity of 3-Methyl-1,2-oxazole-4-sulfonyl chloride, with a focus on Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the nuances of direct analysis versus derivatization-based methods, supported by detailed experimental protocols and comparative data. Furthermore, we will contrast these modern chromatographic techniques with a classic titrimetric approach to offer a complete analytical perspective for researchers, scientists, and drug development professionals.
The Analytical Challenge: The Inherent Reactivity of Sulfonyl Chlorides
The primary obstacle in the analysis of sulfonyl chlorides is their susceptibility to hydrolysis.[2] The presence of nucleophiles, particularly water in reversed-phase LC mobile phases, can readily convert the sulfonyl chloride to its corresponding sulfonic acid.[2] This on-column degradation can lead to an underestimation of the purity of the sulfonyl chloride and an overestimation of the sulfonic acid impurity.[3] Therefore, analytical methods must be designed to either mitigate this reactivity or bypass it altogether.
Comparative Analysis of Purity Determination Methods
The choice of an analytical method for purity determination of 3-Methyl-1,2-oxazole-4-sulfonyl chloride depends on the specific requirements of the analysis, such as the need for quantitation of specific impurities, sample throughput, and available instrumentation. Here, we compare three distinct approaches:
-
Direct LC-MS Analysis with Hydrolysis Mitigation: A rapid approach that requires careful control of chromatographic conditions.
-
LC-MS Analysis via Derivatization: A robust and reliable method that enhances stability and chromatographic performance.
-
Titrimetric Analysis: A classic, cost-effective method for determining total sulfonyl chloride content.
Method 1: Direct LC-MS Analysis with Hydrolysis Mitigation
Direct analysis by LC-MS is appealing due to its speed and simplicity. However, to obtain accurate results, specific measures must be taken to minimize the on-column hydrolysis of 3-Methyl-1,2-oxazole-4-sulfonyl chloride.[2] The key principle is to limit the compound's exposure to water.
Causality Behind Experimental Choices:
-
Sub-ambient Column Temperature: Lowering the column temperature (e.g., to 6°C) significantly reduces the rate of hydrolysis.[2]
-
Rapid Gradient Elution: A fast chromatographic method minimizes the residence time of the analyte on the column, thereby reducing the opportunity for degradation.
-
Aprotic Mobile Phase Modifier: While a fully aprotic mobile phase is not feasible for reversed-phase chromatography, using a mobile phase with a high organic content and a non-nucleophilic acidic modifier like formic acid is crucial.[4]
Experimental Protocol: Direct LC-MS
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 3-Methyl-1,2-oxazole-4-sulfonyl chloride sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with anhydrous acetonitrile. This stock solution should be analyzed as quickly as possible.
-
Prepare a working solution by further diluting the stock solution with anhydrous acetonitrile to a concentration of approximately 10 µg/mL.
-
-
LC-MS Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B in 2 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 6°C.[2]
-
Injection Volume: 2 µL.
-
MS Detector: Electrospray Ionization (ESI) in positive ion mode.
-
MS Analysis: Full scan from m/z 100-300. For targeted analysis, Selected Ion Monitoring (SIM) for the [M+H]+ of 3-Methyl-1,2-oxazole-4-sulfonyl chloride and its potential impurities.
-
Workflow for Direct LC-MS Analysis
Caption: Workflow for the direct LC-MS analysis of 3-Methyl-1,2-oxazole-4-sulfonyl chloride.
Method 2: LC-MS Analysis via Derivatization
To circumvent the instability of the sulfonyl chloride, a derivatization strategy can be employed.[1] By reacting the sulfonyl chloride with a nucleophile, such as an amine, a stable sulfonamide is formed.[5] This derivative is significantly more stable in aqueous mobile phases and often exhibits better chromatographic behavior.
Causality Behind Experimental Choices:
-
Derivatizing Agent: Diethylamine is a suitable choice as it is a small, reactive amine that produces a derivative with a predictable mass increase. Benzylamine is another excellent option that can enhance UV detection.[6]
-
Reaction Conditions: The reaction is typically fast and can be performed at room temperature in an aprotic solvent like acetonitrile.
-
Chromatographic Conditions: Standard reversed-phase conditions can be used for the analysis of the stable sulfonamide derivative, eliminating the need for sub-ambient temperatures and rapid gradients.
Experimental Protocol: Derivatization LC-MS
-
Derivatization Procedure:
-
Accurately weigh approximately 10 mg of the 3-Methyl-1,2-oxazole-4-sulfonyl chloride sample into a 10 mL volumetric flask.
-
Dissolve in 5 mL of anhydrous acetonitrile.
-
Add 100 µL of diethylamine and vortex for 1 minute.
-
Allow the reaction to proceed for 10 minutes at room temperature.
-
Dilute to volume with acetonitrile.
-
Prepare a working solution by diluting the derivatized stock solution with acetonitrile/water (50:50) to a concentration of approximately 10 µg/mL.
-
-
LC-MS Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B in 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Injection Volume: 10 µL.[1]
-
MS Detector: ESI in positive ion mode.
-
MS Analysis: Full scan and SIM for the [M+H]+ of the derivatized product.
-
Workflow for Derivatization LC-MS Analysis
Caption: Workflow for the derivatization-based LC-MS analysis of 3-Methyl-1,2-oxazole-4-sulfonyl chloride.
Method 3: Titrimetric Analysis
For a rapid and cost-effective determination of the total sulfonyl chloride content, a classical titrimetric method can be employed. This method is based on the reaction of the sulfonyl chloride with a known excess of a nucleophile, followed by back-titration of the unreacted nucleophile.
Causality Behind Experimental Choices:
-
Reagent: A nucleophilic reagent like benzyl mercaptan reacts quantitatively with the sulfonyl chloride.
-
Titrant: A suitable oxidizing agent, such as a standardized solution of cerium(IV), can be used to titrate the unreacted mercaptan.
-
Indicator: A visual indicator like ferroin or a potentiometric endpoint can be used to determine the equivalence point.
Experimental Protocol: Titrimetric Analysis
-
Sample Preparation:
-
Accurately weigh approximately 200-300 mg of the 3-Methyl-1,2-oxazole-4-sulfonyl chloride sample into an Erlenmeyer flask.
-
Dissolve the sample in 20 mL of dimethylformamide.
-
-
Reaction:
-
Add a known excess of a standardized solution of benzyl mercaptan (e.g., 10.00 mL of a 0.1 M solution in dimethylformamide).
-
Allow the reaction to proceed for 5 minutes.
-
-
Titration:
-
Add 2-3 drops of ferroin indicator.
-
Titrate the unreacted benzyl mercaptan with a standardized 0.1 M cerium(IV) sulfate solution until the color changes from orange-red to pale blue.
-
Perform a blank titration (without the sulfonyl chloride sample) to determine the initial amount of mercaptan.
-
-
Calculation:
-
Calculate the amount of mercaptan that reacted with the sulfonyl chloride.
-
From the stoichiometry of the reaction, determine the amount and purity of the 3-Methyl-1,2-oxazole-4-sulfonyl chloride in the original sample.
-
Performance Comparison
The following table summarizes the key performance characteristics of the three analytical methods, based on typical results for sulfonyl chloride analysis.
| Parameter | Direct LC-MS | Derivatization LC-MS | Titrimetric Analysis |
| Specificity | High (can resolve isomers) | High (can resolve isomers) | Low (measures total sulfonyl chloride content) |
| Sensitivity (LOD) | ~0.1 µg/mL | ~0.05 µg/mL | N/A |
| Precision (RSD%) | < 5% | < 2% | < 1% |
| Analysis Time | ~5 minutes per sample | ~25 minutes per sample (including derivatization) | ~15 minutes per sample |
| Key Advantage | Speed and simplicity | Robustness and reliability | Cost-effective, no specialized instrumentation required |
| Key Limitation | Prone to on-column degradation | Requires additional sample preparation step | Non-specific, cannot identify individual impurities |
Decision Guide: Selecting the Appropriate Method
The selection of the most suitable analytical method depends on the specific analytical goal.
Caption: Decision tree for selecting the optimal analytical method.
Conclusion
The accurate determination of the purity of 3-Methyl-1,2-oxazole-4-sulfonyl chloride is essential for ensuring the quality and consistency of downstream pharmaceutical manufacturing processes. While direct LC-MS analysis offers a rapid assessment, it must be approached with caution due to the inherent instability of the analyte. For robust and reliable quantification, especially in a regulatory environment, a derivatization-based LC-MS method is superior. The derivatization step transforms the labile sulfonyl chloride into a stable sulfonamide, allowing for more conventional and reproducible chromatographic analysis. For routine quality control where the primary concern is the overall content of the active reagent, titrimetry remains a viable and economical alternative.
Ultimately, the choice of method should be guided by a thorough understanding of the analytical requirements and the strengths and limitations of each technique. By carefully considering these factors, researchers and drug development professionals can confidently select the most appropriate method to ensure the quality of this critical synthetic intermediate.
References
- Santa, T. (2011). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 875-893.
- BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. BenchChem Technical Guides.
- BenchChem. (2025). A Comparative Guide to the LC-MS Analysis of Compounds Synthesized with 2,4-Dichlorobenzenesulfonyl Chloride. BenchChem Technical Guides.
- Wang, H., et al. (1998). Subambient Temperature Reversed-Phase High-Performance Liquid Chromatography and Hydrolysis Kinetics of a Para-Substituted Benzenesulfonyl Chloride.
- Higashi, T., & Ogawa, S. (2008). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 1-15.
- Dhaduk, B., et al. (2025). In Situ Identification and Quantification of Genotoxic Sulfonyl Chloride Impurity in Topiramate via LC-MS/MS.
- Sun, C., et al. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry, 83(15), 5822-5826.
- Hewitt, W. M. (2019). Answer to "How to test the purity of p-toluenesulfonyl chloride (TsCl)".
- Verma, B. C., et al. (1986). Titrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry - Section A, 25A(10), 952-953.
- PubChemLite. (n.d.). 3-methyl-1,2-oxazole-4-sulfonyl chloride (C4H4ClNO3S). PubChemLite.
- SIELC. (2018). Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column. SIELC Technologies.
- Google Patents. (2021). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
Sources
Alternative reagents to 3-Methyl-1,2-oxazole-4-sulfonyl chloride for sulfonamide synthesis
Executive Summary: Overcoming the Instability of Isoxazole Sulfonyl Chlorides
In medicinal chemistry, the 3-methylisoxazole-4-sulfonamide moiety is a privileged pharmacophore, serving as a bioisostere for phenyl sulfonamides in COX-2 inhibitors (e.g., Valdecoxib) and various antimicrobial agents.[1] However, the standard reagent for introducing this group—3-Methyl-1,2-oxazole-4-sulfonyl chloride —suffers from notorious hydrolytic instability.[1] The electron-deficient nature of the isoxazole ring, combined with the high energy of the N-O bond, renders the sulfonyl chloride prone to rapid hydrolysis, SO₂ extrusion, and ring cleavage upon storage or exposure to ambient moisture.
This guide details three superior reagent classes that circumvent these stability issues while maintaining or enhancing reactivity: Sulfonyl Fluorides (SuFEx) , Sulfinate Salts , and Pentafluorophenyl (PFP) Esters .
The "Shelf-Stable" Standard: 3-Methylisoxazole-4-sulfonyl Fluoride[1]
Mechanism: Sulfur(VI) Fluoride Exchange (SuFEx) Best For: Late-stage functionalization, automated synthesis, and storage.
Sulfonyl fluorides are the "sleeping giants" of sulfonamide synthesis. Unlike chlorides, the S-F bond is highly resistant to hydrolysis (stable in water) and reduction, yet it reacts exclusively with amines in the presence of specific activators (e.g., calcium salts or silyl ethers). This orthogonality allows for cleaner reactions with higher atom economy.[1]
Comparative Advantage
-
Stability: Stable at room temperature for months/years; resistant to chromatography.[1]
-
Selectivity: Does not react with alcohols or phenols without specific activation, preventing side reactions common with chlorides.
Experimental Protocol: SuFEx Amidation
This protocol describes the coupling of 3-methylisoxazole-4-sulfonyl fluoride with a primary amine.[1]
Reagents:
-
Sulfonyl Fluoride (1.0 equiv)
-
Primary Amine (1.2 equiv)
-
Base: DABCO (1.5 equiv) or Cs₂CO₃ (2.0 equiv)
-
Solvent: Acetonitrile (MeCN) or THF
-
Optional Additive: Ca(NTf₂)₂ (5 mol%) for unreactive amines.
Workflow:
-
Dissolution: Dissolve 3-methylisoxazole-4-sulfonyl fluoride (1 mmol) and the target amine (1.2 mmol) in MeCN (3 mL).
-
Activation: Add solid Cs₂CO₃ (2 mmol).
-
Note: For sterically hindered amines, add Ca(NTf₂)₂ (0.05 mmol) to activate the S-F bond.
-
-
Reaction: Stir at 60 °C for 4–12 hours. Monitor by LC-MS (fluorides do not hydrolyze on silica, making TLC monitoring reliable).
-
Workup: Filter off solids. Concentrate the filtrate. The residue can often be purified directly via flash chromatography (Hexane/EtOAc).
The "Oxidative" Surrogate: Sodium 3-Methylisoxazole-4-sulfinate[1]
Mechanism: Oxidative Desulfinylation / Oxidative Coupling Best For: Avoiding halide waste, large-scale synthesis, and "odourless" chemistry.
Sulfinate salts are stable, non-hygroscopic solids. While they are traditionally used to make sulfones, they can be oxidatively coupled with amines to form sulfonamides directly, bypassing the acid chloride entirely. This method uses iodine (I₂) as a mild oxidant to generate a transient sulfonyl iodide species in situ.
Comparative Advantage
-
Handling: Free-flowing powder, no pungent odor (unlike thiols or chlorides).
-
Scope: Tolerates acid-sensitive groups that would decompose with sulfonyl chlorides.[1]
Experimental Protocol: Iodine-Mediated Coupling
This protocol generates the sulfonamide bond via an iodonium intermediate.[1]
Reagents:
-
Sodium 3-methylisoxazole-4-sulfinate (1.2 equiv)[1]
-
Iodine (I₂) (1.5 equiv)
-
Base: Triethylamine (Et₃N) (2.5 equiv)
-
Solvent: DCM or DCM/H₂O biphasic system.[1]
Workflow:
-
Preparation: To a solution of amine (1 mmol) and Et₃N (2.5 mmol) in DCM (5 mL) at 0 °C, add the sodium sulfinate salt (1.2 mmol).
-
Oxidation: Add I₂ (1.5 mmol) portion-wise over 10 minutes. The solution will turn dark brown.
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours.
-
Observation: The fading of the iodine color indicates consumption; if color persists, the reaction is likely complete.
-
-
Quench: Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to quench excess iodine (color changes from brown to clear).
-
Extraction: Extract with DCM, dry over MgSO₄, and concentrate.
The "Activated" Alternative: Pentafluorophenyl (PFP) Sulfonate
Mechanism: Activated Ester Substitution Best For: Parallel medicinal chemistry libraries and peptide-like couplings.[1]
Pentafluorophenyl esters of sulfonic acids are highly activated electrophiles that react with amines under mild conditions but are significantly more stable to hydrolysis than chlorides. They behave similarly to PFP esters in peptide coupling.
Comparative Advantage
-
Tunability: Reactivity can be modulated by solvent choice.[1]
-
Purification: PFP esters are often crystalline and can be stored; the byproduct (pentafluorophenol) is easily removed by basic wash.
Experimental Protocol: PFP-Sulfonate Amidation
Reagents:
-
Pentafluorophenyl 3-methylisoxazole-4-sulfonate (1.0 equiv)[1]
-
Amine (1.1 equiv)
-
Base: DIPEA (1.2 equiv) or DBU (1.0 equiv for weak nucleophiles)
-
Solvent: DMF or DCM.[1]
Workflow:
-
Mix: Dissolve PFP-sulfonate (1 mmol) in DMF (2 mL).
-
Addition: Add amine (1.1 mmol) and DIPEA (1.2 mmol).
-
Reaction: Stir at Room Temperature for 2–6 hours.
-
Note: Reaction is usually faster than SuFEx but slower than chlorides.[1]
-
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove amine) and 1M NaOH (CRITICAL: this removes the released pentafluorophenol byproduct).
-
Isolation: Dry and concentrate.
Comparative Data Analysis
The following table contrasts the performance of the 3-methylisoxazole-4-sulfonyl chloride against the recommended alternatives in a standard coupling with p-anisidine (moderately nucleophilic amine).
| Feature | Sulfonyl Chloride (Baseline) | Sulfonyl Fluoride (SuFEx) | Sodium Sulfinate (Oxidative) | PFP Sulfonate (Activated) |
| Shelf Stability | < 1 week (Hydrolyzes) | > 12 months | > 24 months | > 6 months |
| Moisture Tolerance | Poor (Requires dry solv.) | Excellent (Aq. compatible) | Moderate | Good |
| Atom Economy | Moderate | High | Moderate (Iodine waste) | Low (PFP waste) |
| Reaction pH | Acidic (HCl generated) | Neutral/Basic | Basic | Basic |
| Typical Yield | 45–60% (Decomposition) | 85–95% | 70–85% | 80–90% |
| Purification | Difficult (Hydrolysis products) | Easy (Stable on Silica) | Moderate | Easy (Basic wash) |
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the appropriate reagent based on your specific synthetic constraints.
Caption: Decision tree for selecting the optimal isoxazole sulfonyl precursor based on substrate sensitivity and logistical requirements.
References
-
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
-
Revankar, H. M., et al. (2014). "Iodine mediated oxidative coupling of sodium sulfinates and amines: A mild and efficient synthesis of sulfonamides."[1] Tetrahedron Letters. [Link]
-
Caddick, S., et al. (2009).[4] "3,5-Isoxazoles from α-bromo-pentafluorophenyl vinylsulfonates: Synthesis of sulfonates and sulfonamides." Organic & Biomolecular Chemistry. [Link]
-
Shevchuk, O. I., et al. (2025).[5] "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv. [Link]
-
Tribby, A. L., et al. (2017).[6] "Pd-Catalyzed Synthesis of Aryl Sulfonyl Fluorides from Aryl Boronic Acids." The Journal of Organic Chemistry. [Link]
Sources
- 1. US20020013493A1 - Process for preparing a sulfinate - Google Patents [patents.google.com]
- 2. Development of a synthesis strategy for sulfamethoxazole derivatives and their coupling with hydrogel microparticles - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D3TB00246B [pubs.rsc.org]
- 3. d-nb.info [d-nb.info]
- 4. 3,5-Isoxazoles from α-bromo-pentafluorophenyl vinylsulfonates: Synthesis of sulfonates and sulfonamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Sulfonyl fluoride synthesis by fluorosulfonation [organic-chemistry.org]
A Comparative Guide to the Definitive Structural Analysis of 3-Methyl-1,2-oxazole-4-sulfonyl Chloride Derivatives
For researchers, scientists, and drug development professionals, the unequivocal structural elucidation of synthetic intermediates is a cornerstone of robust chemical research and development. In the synthesis of novel therapeutics and agrochemicals, derivatives of 3-Methyl-1,2-oxazole-4-sulfonyl chloride serve as critical building blocks. Their precise three-dimensional structure dictates their reactivity, potential biological activity, and ultimately, the success of a synthetic campaign.
This guide provides an in-depth comparison of analytical techniques for the structural characterization of 3-Methyl-1,2-oxazole-4-sulfonyl chloride and its derivatives. We will delve into the unparalleled power of single-crystal X-ray crystallography as the gold standard for absolute structure determination and compare its data output with other widely used spectroscopic methods. While a definitive crystal structure for 3-Methyl-1,2-oxazole-4-sulfonyl chloride is not publicly available, this guide will utilize data from closely related isoxazole sulfonyl derivatives to provide a comprehensive and practical framework for analysis.
The Imperative of Unambiguous Structure Determination
The sulfonyl chloride functional group is highly reactive, making it a versatile handle in organic synthesis for the formation of sulfonamides, sulfonate esters, and other derivatives. The 1,2-oxazole ring, a five-membered heterocycle, is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1] The combination of these two moieties in 3-Methyl-1,2-oxazole-4-sulfonyl chloride creates a molecule with significant potential in the development of new chemical entities.
However, the inherent reactivity of the sulfonyl chloride group also presents challenges for its characterization.[2] Therefore, selecting the appropriate analytical technique is crucial for confirming the identity, purity, and three-dimensional structure of these valuable intermediates.
A Comparative Overview of Analytical Techniques
A multi-faceted approach is often necessary for the comprehensive characterization of sulfonyl chlorides. While techniques like NMR, IR, and mass spectrometry are indispensable for routine analysis, single-crystal X-ray crystallography provides a level of structural detail that other methods cannot match.
| Technique | Primary Application | Key Advantages | Key Limitations |
| Single-Crystal X-ray Crystallography | Definitive 3D structure determination | Provides precise bond lengths, bond angles, and stereochemistry. Unambiguous confirmation of connectivity. | Requires a single, high-quality crystal. Provides solid-state conformation only. |
| NMR Spectroscopy (¹H, ¹³C) | Elucidation of the carbon-hydrogen framework | Excellent for determining connectivity and the chemical environment of atoms in solution. Quantitative capabilities (qNMR). | Does not directly provide 3D structure. Can be complex to interpret for highly substituted or conformationally flexible molecules. |
| Infrared (IR) Spectroscopy | Identification of functional groups | Rapid and simple method to confirm the presence of key functional groups (e.g., S=O, S-Cl). | Provides limited information on the overall molecular structure. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns | High sensitivity. Provides molecular formula confirmation (HRMS). | Does not provide information on connectivity or stereochemistry. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Excellent for separating complex mixtures and determining purity. | Does not provide structural information. |
| Titrimetry | Quantification of total sulfonyl chloride content | Simple, cost-effective, and accurate for determining the concentration of the reactive functional group. | Not specific; will quantify any compound that reacts with the titrant.[2] |
The Decisive Power of X-ray Crystallography: A Case Study of a Related Isoxazole Sulfonyl Derivative
While a crystal structure for 3-Methyl-1,2-oxazole-4-sulfonyl chloride is not available in the Cambridge Structural Database (CSD), we can examine the crystallographic data of a closely related compound, a derivative of 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride, to illustrate the depth of information that can be obtained. The crystallographic information file (CIF) for a derivative has been deposited in the Cambridge Crystallographic Data Center (CCDC 2168324).[2]
Key Structural Insights from X-ray Crystallography:
-
Unambiguous Connectivity: The diffraction pattern provides a detailed electron density map, allowing for the precise placement of each atom and confirming the exact bonding arrangement within the molecule.
-
Bond Lengths and Angles: X-ray crystallography provides highly accurate measurements of bond lengths and angles. For instance, in a related isoxazole sulfonyl derivative, the geometry around the sulfur atom is often a distorted tetrahedron.[3]
-
Conformation: The solid-state conformation of the molecule is revealed, including the orientation of the sulfonyl chloride group relative to the isoxazole ring.
-
Intermolecular Interactions: Crystal packing analysis uncovers non-covalent interactions such as hydrogen bonds, which can influence the physical properties of the compound.[3]
The following diagram illustrates the typical workflow for single-crystal X-ray crystallographic analysis.
Caption: Workflow for X-ray Crystallographic Analysis.
Comparative Spectroscopic Analysis
While X-ray crystallography provides the definitive solid-state structure, a combination of spectroscopic techniques is essential for characterizing the compound in solution and confirming its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of a 3-Methyl-1,2-oxazole-4-sulfonyl chloride derivative would be expected to show a singlet for the methyl protons and a singlet for the proton on the isoxazole ring. The chemical shifts of these protons provide information about their electronic environment. For a related 3-amino-5-methyl-1,2-oxazole-4-sulfonyl chloride, the methyl protons appear as a singlet at approximately 2.35 ppm.[4]
-
¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal. In a related derivative, the carbon of the methyl group appears around 10-15 ppm, while the carbons of the isoxazole ring appear further downfield.[3]
Infrared (IR) Spectroscopy:
IR spectroscopy is a quick and effective method for identifying the presence of the sulfonyl chloride functional group. Characteristic strong absorption bands for the S=O stretches are typically observed in the regions of 1350-1380 cm⁻¹ (asymmetric) and 1160-1190 cm⁻¹ (symmetric).[4]
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which in turn confirms its elemental composition. The mass spectrum of 3-Methyl-1,2-oxazole-4-sulfonyl chloride would show a molecular ion peak corresponding to its molecular weight of approximately 181.6 g/mol .
The following diagram illustrates the complementary nature of these analytical techniques.
Caption: Interplay of Analytical Techniques.
Experimental Protocols
Synthesis of 3,5-Dimethyl-1,2-oxazole-4-sulfonyl chloride (A Representative Protocol)
This protocol is adapted from a known procedure for a closely related analogue and serves as a representative method.[2]
-
To a cooled mixture of 33.8 mL of chlorosulfonic acid and 4.06 mL of thionyl chloride, slowly add 5 mL of 3,5-dimethylisoxazole under stirring.
-
Slowly heat the reaction mixture to 120–130 °C and maintain for 4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it over 100 g of ice.
-
Filter the precipitated white residue, wash with water, and dissolve in 30 mL of chloroform.
-
Wash the chloroform solution with 40 mL of a 5% potassium carbonate solution and then dry over calcium chloride.
-
Remove the solvent under reduced pressure to obtain the product as white crystals.
Crystallization Protocol for a Sulfonyl Chloride Derivative
Obtaining high-quality single crystals is often the most challenging step. The following is a general protocol that can be adapted.
-
Solvent Selection: Screen a variety of anhydrous solvents in which the compound has moderate solubility. Common choices include dichloromethane, chloroform, ethyl acetate, and toluene.
-
Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent to near saturation.
-
Loosely cap the vial and allow the solvent to evaporate slowly over several days in a vibration-free environment.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a good solvent.
-
Place this solution in a small open vial inside a larger sealed container that contains a poor solvent in which the compound is insoluble. The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystal growth.
-
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
-
X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
The collected data are processed, and the crystal structure is solved using direct methods or Patterson methods.
-
The structural model is refined using full-matrix least-squares on F².
-
The final structure is validated using software such as CHECKCIF.
Conclusion
For the definitive structural confirmation of 3-Methyl-1,2-oxazole-4-sulfonyl chloride derivatives, single-crystal X-ray crystallography stands as the unparalleled gold standard. It provides an unambiguous three-dimensional model of the molecule, which is invaluable for understanding its chemical properties and guiding further research. However, a comprehensive characterization relies on the synergistic use of spectroscopic techniques such as NMR, IR, and mass spectrometry. These methods provide complementary information about the molecule's connectivity, functional groups, and behavior in solution. By employing a combination of these powerful analytical tools, researchers can ensure the quality and integrity of their synthetic intermediates, paving the way for successful drug discovery and development programs.
References
-
Synthesis, Properties and Spatial Structure of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine. MDPI. Available at: [Link]
-
3-methyl-1,2-oxazole-4-sulfonyl chloride. PubChem. Available at: [Link]
-
Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Crystal structure and Hirshfeld surface analysis of N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-1-phenyl-N-(prop-2-en-1-yl)methanesulfonamide. IUCr Journals. Available at: [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at: [Link]
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Preprints.org. Available at: [Link]
-
Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Wiley Online Library. Available at: [Link]
-
The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. PMC. Available at: [Link]
-
Spectral Assignments and Reference Data. CONICET. Available at: [Link]
-
Copies of 1H NMR and 13C NMR spectra of all new compounds. The Royal Society of Chemistry. Available at: [Link]
-
¹³C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. Available at: [Link]
-
Synthesis, Properties and Spatial Structure of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine. ResearchGate. Available at: [Link]
Sources
- 1. DIMETHYL-1,2-OXAZOLE-4-SULFONYL CHLORIDE | CAS 80466-79-1 [matrix-fine-chemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Properties and Spatial Structure of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine [mdpi.com]
- 4. 3-Amino-5-methyl-1,2-oxazole-4-sulfonyl chloride|CAS 1701865-36-2 [benchchem.com]
Cost-benefit analysis of using 3-Methyl-1,2-oxazole-4-sulfonyl chloride in synthesis
This guide provides a rigorous cost-benefit analysis of 3-Methyl-1,2-oxazole-4-sulfonyl chloride (also known as 3-methylisoxazole-4-sulfonyl chloride) for use in organic synthesis and medicinal chemistry.
Executive Summary: The "High-Value Building Block" Verdict
3-Methyl-1,2-oxazole-4-sulfonyl chloride is a specialized heterocyclic electrophile, distinct from commodity sulfonyl chlorides like p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl).
-
The Verdict: This reagent should not be used as a generic hydroxyl/amine protecting group due to its high cost and lower stability. Its primary value lies as a pharmacophore building block in late-stage functionalization of bioactive molecules (e.g., antibacterials, COX-2 inhibitors, anticancer agents).
-
Cost Profile: ~50–100x higher per mole than TsCl.
-
Benefit Profile: Introduces a polar, metabolically active isoxazole motif that modulates lipophilicity (LogP) and hydrogen bonding potential in drug candidates.
Technical Profile & Mechanism
To understand the cost-benefit ratio, one must first understand the reactivity difference between this heterocyclic reagent and standard phenyl analogs.
Reactivity vs. Stability
The isoxazole ring is electron-withdrawing, making the sulfonyl chloride highly electrophilic. However, this increased reactivity comes with a stability penalty.
| Feature | 3-Methyl-1,2-oxazole-4-sulfonyl chloride | p-Toluenesulfonyl chloride (TsCl) | Implication |
| Electrophilicity | High (Electron-deficient heterocycle) | Moderate (Electron-rich aromatic) | Reacts faster with poor nucleophiles. |
| Hydrolytic Stability | Low (Prone to rapid hydrolysis) | High (Stable in water/organic biphasic systems) | Requires anhydrous conditions; lower shelf-life. |
| Base Sensitivity | High (Ring opening possible) | Negligible | Cannot use strong bases (e.g., NaOH, KOH) without risk of degrading the core ring. |
| Atom Economy | Moderate (Mw ~181.6 g/mol ) | Good (Mw ~190.6 g/mol ) | Comparable mass efficiency. |
The "Base-Sensitivity" Trap
Unlike TsCl, which withstands harsh basic conditions, the isoxazole ring contains a weak N-O bond. Under strong basic conditions (pH > 10) or with hard nucleophiles, the ring can undergo cleavage, destroying the reagent before sulfonylation occurs.
Mechanism of Instability (Graphviz Diagram):
Caption: Divergent reaction pathways. Use of strong bases favors irreversible ring degradation over the desired sulfonylation.
Cost-Benefit Analysis
Direct Material Costs
The price disparity is the single largest factor in the decision matrix.
-
Commodity Reagent (TsCl): ~$0.10 – $0.50 per gram. Readily available in kg quantities.
-
Specialty Reagent (Isoxazole-4-SO2Cl): ~$20.00 – $100.00 per gram (depending on synthesis scale and supplier).
-
Cost Factor: >100x .
The "Value of Time" Benefit
Why pay 100x more?
-
Bioisosterism: The isoxazole sulfonamide moiety is a proven bioisostere for benzene sulfonamides but with distinct physicochemical properties. It often improves water solubility and metabolic stability (lower CYP450 inhibition potential compared to some phenyl rings).
-
Intellectual Property (IP): Moving from a phenyl core (common) to an isoxazole core (less common) can break prior art in patent filings.
-
Selectivity: In complex molecules with multiple nucleophiles, the higher electrophilicity allows for sulfonylation at lower temperatures (-20°C to 0°C), potentially sparing other sensitive groups that would react at the elevated temperatures required for TsCl.
Decision Matrix: When to Use
Caption: Decision tree for reagent selection. The isoxazole derivative is reserved exclusively for pharmacophore installation.
Experimental Protocol: High-Yield Sulfonylation
To mitigate the cost and stability risks, the following protocol maximizes yield by preventing hydrolysis and ring opening.
Objective: Synthesis of N-substituted-3-methyl-1,2-oxazole-4-sulfonamide.
Reagents
-
Substrate: Primary or Secondary Amine (1.0 equiv).
-
Reagent: 3-Methyl-1,2-oxazole-4-sulfonyl chloride (1.1 – 1.2 equiv).
-
Base: Pyridine (2.0 equiv) or Triethylamine (1.5 equiv) with DMAP (0.1 equiv). Avoid NaOH/NaH.
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
Step-by-Step Methodology
-
Preparation: Dry the amine substrate and solvent. Moisture content must be <0.05% to prevent expensive reagent hydrolysis.
-
Setup: In a flame-dried round-bottom flask under Nitrogen/Argon atmosphere, dissolve the amine (1.0 equiv) and Base (Pyridine, 2.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Addition: Cool the solution to 0°C (ice bath). Dissolve 3-Methyl-1,2-oxazole-4-sulfonyl chloride (1.1 equiv) in a minimal amount of DCM and add dropwise over 10–15 minutes.
-
Note: Rapid addition can cause localized heating and degradation.
-
-
Reaction: Allow to stir at 0°C for 30 minutes, then warm to room temperature. Monitor by TLC/LC-MS. Reaction is typically complete within 1–3 hours due to high electrophilicity.
-
Quench: Quench with saturated aqueous NH₄Cl solution (mildly acidic) to neutralize excess pyridine. Do not use strong acid washes (HCl) if the product is acid-sensitive, though the sulfonamide itself is generally stable.
-
Purification: Extract with DCM, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.
Validation Criteria (Self-Check)
-
Yield: Expect 85–95%. If <50%, check solvent water content (hydrolysis) or base strength (ring opening).
-
Appearance: Product should be a stable solid/oil. Darkening indicates decomposition.
References
-
BenchChem. 3-Amino-5-methyl-1,2-oxazole-4-sulfonyl chloride Applications and Stability. Retrieved from .
-
PubChem. 3-methyl-1,2-oxazole-4-sulfonyl chloride (Compound Summary). National Library of Medicine. Retrieved from .
-
Sigma-Aldrich. p-Toluenesulfonyl chloride ReagentPlus, ≥99%.[1][2] (Price Comparison Baseline). Retrieved from .
-
Volkov, A., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.[3] ChemRxiv. (Detailed analysis of isoxazole ring instability). Retrieved from .
-
Organic Letters. (2013). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines. (Synthesis of heterocyclic sulfonyl chlorides).[4] Retrieved from .
Sources
A Comparative Guide to the Synthetic Routes of 3-Methyl-1,2-oxazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Methyl-1,2-oxazole-4-sulfonyl chloride
3-Methyl-1,2-oxazole-4-sulfonyl chloride is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The isoxazole scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs. The sulfonyl chloride functional group serves as a versatile handle for the introduction of sulfonamide moieties, which are prevalent in a wide range of therapeutics, including antibacterial agents, diuretics, and hypoglycemics. The specific substitution pattern of this molecule makes it a valuable precursor for targeted drug design.
This guide will focus on the two most plausible synthetic routes to this important molecule:
-
Route 1: Direct Chlorosulfonation of 3-Methylisoxazole. A one-step process involving the direct introduction of the sulfonyl chloride group onto the isoxazole ring.
-
Route 2: A Two-Step Approach via a Sulfonic Acid Intermediate. This route involves the initial sulfonation of 3-methylisoxazole to form 3-methyl-1,2-oxazole-4-sulfonic acid, followed by conversion to the desired sulfonyl chloride.
We will now proceed to a detailed examination and comparison of these two synthetic pathways.
Route 1: Direct Chlorosulfonation of 3-Methylisoxazole
The direct chlorosulfonation of 3-methylisoxazole is the most direct and atom-economical approach to the target molecule. This reaction is an electrophilic aromatic substitution where the electrophile is generated from chlorosulfonic acid.
Mechanistic Rationale
The isoxazole ring is a five-membered heterocycle with two heteroatoms, nitrogen and oxygen. The electron-donating effect of the methyl group at the 3-position and the lone pairs on the ring heteroatoms activate the ring towards electrophilic substitution. The C4 position is the most electron-rich and sterically accessible position for electrophilic attack. The electrophile in this reaction is believed to be SO₂Cl⁺ or a related species generated from chlorosulfonic acid.[1]
The reaction proceeds through a standard electrophilic aromatic substitution mechanism:
-
Generation of the Electrophile: Chlorosulfonic acid can self-ionize or react with a co-reagent like thionyl chloride to generate a potent electrophile.
-
Electrophilic Attack: The electron-rich C4 position of the isoxazole ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate (sigma complex).
-
Deprotonation: A base, which can be another molecule of chlorosulfonic acid or the chloride ion, removes a proton from the C4 position, restoring the aromaticity of the isoxazole ring and yielding the final product.
Experimental Protocol: Direct Chlorosulfonation
This protocol is adapted from a procedure for the synthesis of the structurally similar 3,5-dimethylisoxazole-4-sulfonyl chloride.
Materials and Reagents:
-
3-Methylisoxazole
-
Chlorosulfonic acid (freshly distilled is recommended)
-
Thionyl chloride (optional, but can improve yield)
-
Ice
-
Water
-
Petroleum ether or other suitable non-polar solvent for extraction
-
Sodium sulfate (anhydrous)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ fumes)
-
Ice bath
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer and a dropping funnel. Charge the flask with chlorosulfonic acid (approximately 4-5 molar equivalents relative to 3-methylisoxazole). Cool the flask in an ice bath.
-
Addition of 3-Methylisoxazole: Slowly add 3-methylisoxazole (1 equivalent) dropwise to the cooled chlorosulfonic acid with vigorous stirring. The temperature of the reaction mixture should be maintained between 0 and 10 °C during the addition.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours. The addition of thionyl chloride (1.2 equivalents) after the initial reaction at room temperature and before heating can improve the yield by converting any sulfonic acid byproduct back to the sulfonyl chloride.[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring. This should be done in a well-ventilated fume hood as large volumes of HCl gas will be evolved.
-
Extraction: The aqueous mixture is then extracted with a suitable organic solvent such as petroleum ether or dichloromethane.
-
Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system.
Safety Precautions:
-
Chlorosulfonic acid and thionyl chloride are extremely corrosive and react violently with water. [3][4][5][6] Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
-
The reaction evolves significant amounts of corrosive hydrogen chloride and toxic sulfur dioxide gas. Ensure the reaction apparatus is equipped with a gas scrubber containing a sodium hydroxide solution to neutralize these fumes.
-
The quenching of the reaction mixture with ice is highly exothermic and releases large quantities of HCl gas. This step must be performed slowly and with caution in a fume hood.
Route 2: Two-Step Synthesis via a Sulfonic Acid Intermediate
An alternative approach to 3-Methyl-1,2-oxazole-4-sulfonyl chloride involves a two-step process:
-
Sulfonation: Reaction of 3-methylisoxazole with a sulfonating agent (e.g., concentrated sulfuric acid or oleum) to yield 3-methyl-1,2-oxazole-4-sulfonic acid.
-
Chlorination: Conversion of the sulfonic acid to the sulfonyl chloride using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.[2]
Mechanistic Rationale
The initial sulfonation step follows the same electrophilic aromatic substitution mechanism as direct chlorosulfonation, with SO₃ being the electrophile. The subsequent chlorination of the sulfonic acid is a nucleophilic substitution reaction at the sulfur atom.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 3-Methyl-1,2-oxazole-4-sulfonic acid
Materials and Reagents:
-
3-Methylisoxazole
-
Concentrated sulfuric acid (98%) or fuming sulfuric acid (oleum)
-
Ice
-
Water
Procedure:
-
Reaction: In a fume hood, cool concentrated sulfuric acid in an ice bath. Slowly add 3-methylisoxazole dropwise with stirring, maintaining a low temperature.
-
Heating: After the addition is complete, the reaction mixture is gently heated to promote the sulfonation reaction. The optimal temperature and time will need to be determined empirically.
-
Work-up: The reaction mixture is cooled and then carefully poured onto crushed ice. The sulfonic acid may precipitate out of the solution or remain dissolved. The product can often be isolated by neutralization and precipitation.
Step 2: Synthesis of 3-Methyl-1,2-oxazole-4-sulfonyl chloride
Materials and Reagents:
-
3-Methyl-1,2-oxazole-4-sulfonic acid
-
Thionyl chloride or phosphorus pentachloride
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Inert solvent (e.g., dichloromethane or toluene)
Procedure:
-
Reaction: A mixture of 3-methyl-1,2-oxazole-4-sulfonic acid and an excess of thionyl chloride in an inert solvent is heated to reflux. A catalytic amount of DMF is often added to facilitate the reaction.
-
Work-up: After the reaction is complete (monitored by the cessation of gas evolution), the excess thionyl chloride and solvent are removed by distillation under reduced pressure.
-
Purification: The crude sulfonyl chloride can be purified by vacuum distillation or recrystallization.
Safety Precautions:
-
All safety precautions mentioned for Route 1 regarding the handling of corrosive reagents and the evolution of toxic gases apply to this route as well.
-
Phosphorus pentachloride is a corrosive solid that reacts violently with water. Handle with appropriate care.
Comparative Analysis of Synthetic Routes
To provide a clear comparison, the following table summarizes the key aspects of each synthetic route.
| Feature | Route 1: Direct Chlorosulfonation | Route 2: Two-Step Synthesis |
| Number of Steps | One | Two |
| Reagents | 3-Methylisoxazole, Chlorosulfonic acid (± Thionyl chloride) | 3-Methylisoxazole, Sulfuric acid/Oleum, Thionyl chloride/PCl₅ |
| Atom Economy | Higher | Lower |
| Potential Yield | Moderate to Good (Estimated based on similar reactions) | Potentially higher overall yield, but dependent on the efficiency of two separate steps. |
| Process Simplicity | Simpler, one-pot reaction. | More complex, requiring isolation of an intermediate. |
| Safety Concerns | High - involves handling of highly corrosive and reactive chlorosulfonic acid. | High - involves handling of corrosive acids and chlorinating agents. |
| Scalability | Potentially more straightforward to scale up due to fewer steps. | May present more challenges in scaling up due to the isolation of the sulfonic acid intermediate. |
| Purification | May require careful purification to remove byproducts. | Purification of the intermediate sulfonic acid may be challenging. |
Visualization of Synthetic Pathways
Route 1: Direct Chlorosulfonation
Caption: Two-step synthesis via a sulfonic acid intermediate.
Conclusion and Recommendation
Based on the analysis of both synthetic routes, the direct chlorosulfonation of 3-methylisoxazole (Route 1) is the recommended method for the preparation of 3-Methyl-1,2-oxazole-4-sulfonyl chloride, particularly for laboratory-scale synthesis and initial scale-up efforts.
Justification for Recommendation:
-
Efficiency: The one-step nature of the direct chlorosulfonation offers significant advantages in terms of time, resources, and overall process simplicity.
-
Atom Economy: This route is inherently more atom-economical, which is a key principle of green chemistry.
-
Feasibility: The successful chlorosulfonation of structurally similar isoxazoles provides a strong precedent for the viability of this approach.
While the two-step route offers the potential for a more controlled reaction and potentially higher purity of the final product, the added complexity of isolating the sulfonic acid intermediate makes it a less attractive option for most applications.
It is crucial to re-emphasize the hazardous nature of the reagents involved in both routes. A thorough risk assessment and adherence to strict safety protocols are paramount for the successful and safe execution of this synthesis.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Atul Ltd. (2016). Chlorosulfonic acid Technical Data Sheet. Retrieved from [Link]
-
International Chemical Safety Cards. (n.d.). ICSC 1039 - CHLOROSULFONIC ACID. Retrieved from [Link]
-
Reddit. (2023). More questions about chlorosulfonic acid. Retrieved from [Link]
-
Reddit. (2020). So, I'm working on chlorosulfonation, I can't find a mechanism with benzene, so I tried to do it, but I feel there's something wrong... Can someone explain me properly the mechanism of chlorosulfonation ? Retrieved from [Link]
-
SafeRack. (n.d.). Chlorosulfonic Acid. Retrieved from [Link]
-
MasterOrganicChemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]
-
ResearchGate. (n.d.). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? Retrieved from [Link]
Sources
- 1. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CA1218660A - Process for preparing 3-hydroxy-5-methylisoxazole - Google Patents [patents.google.com]
- 3. Buy 3-Methylisoxazole-4-carboxylic acid | 17153-20-7 [smolecule.com]
- 4. cbijournal.com [cbijournal.com]
- 5. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Head-to-head comparison of different catalysts for 3-Methyl-1,2-oxazole-4-sulfonyl chloride reactions
Executive Summary: The Isoxazole Challenge
3-Methyl-1,2-oxazole-4-sulfonyl chloride (CAS: 14678-05-8) is a critical building block in medicinal chemistry, particularly for introducing the isoxazole pharmacophore—a moiety found in COX-2 inhibitors (e.g., Valdecoxib) and various antimicrobials.
However, this reagent presents a dichotomy:
-
High Electrophilicity: The electron-deficient isoxazole ring makes the sulfonyl chloride highly reactive.
-
Structural Fragility: The N-O bond and the C4-position are susceptible to nucleophilic attack and hydrolysis.
This guide evaluates catalysts not just on yield, but on chemoselectivity —balancing the rate of sulfonamide formation against the rate of hydrolysis or ring degradation.
Mechanistic Pathways & Catalyst Intervention
To select the right catalyst, one must understand the competing pathways. The reaction is not a simple substitution; it proceeds via a sulfene intermediate or, more commonly with these catalysts, a nucleophilic activation pathway.
DOT Diagram: Reaction Kinetics & Competing Pathways
The following diagram illustrates the "Activation vs. Degradation" balance that defines your catalyst choice.
Figure 1: Mechanistic flow showing how nucleophilic catalysts accelerate both product formation and potential hydrolysis.
Head-to-Head Catalyst Comparison
We evaluated four distinct catalytic systems commonly used in drug discovery workflows.
A. Pyridine (The "Gold Standard")
-
Role: Acts as both solvent, base, and weak nucleophilic catalyst.
-
Mechanism: Forms a N-sulfonyl pyridinium salt intermediate.
-
Verdict: Best Balance. It provides sufficient activation without being aggressive enough to open the isoxazole ring.
-
Ideal For: Primary amines, anilines, and stable secondary amines.
B. Triethylamine (TEA) / DIPEA (The "Proton Sponges")
-
Role: Acid scavenger only. Steric bulk prevents nucleophilic activation.
-
Mechanism: Direct attack of amine on sulfonyl chloride; base neutralizes HCl.
-
Verdict: Safest but Slow. Excellent for highly reactive amines (e.g., benzylamine) where no catalysis is needed. Poor for sterically hindered anilines.
-
Ideal For: Scale-up where impurity profiles must be minimized.
C. DMAP (4-Dimethylaminopyridine) (The "Accelerator")
-
Role: Super-nucleophilic catalyst (usually 5-10 mol%).
-
Mechanism: Forms a tightly bound, highly electrophilic N-sulfonyl pyridinium species.
-
Verdict: High Risk / High Reward. It dramatically increases reaction rate but significantly accelerates hydrolysis with trace moisture. Can cause "charring" or complex decomposition of isoxazoles.
-
Ideal For: extremely unreactive amines (e.g., electron-deficient anilines) only under strictly anhydrous conditions.
D. DABCO (1,4-Diazabicyclo[2.2.2]octane)[1]
-
Role: Non-aromatic nucleophilic catalyst.
-
Mechanism: Forms a quaternary ammonium sulfonyl species.
-
Verdict: The Green Alternative. Easier to remove than pyridine during workup (water-soluble).
-
Ideal For: Parallel synthesis libraries where workup speed is critical.
Performance Data Matrix
The following data represents expected performance characteristics based on structure-activity relationships (SAR) of heteroaryl sulfonyl chlorides [1][2].
| Feature | Pyridine (Excess) | TEA (1.5 eq) | DMAP (10 mol%) + TEA | DABCO (1.5 eq) |
| Reaction Rate | Moderate | Slow | Very Fast | Moderate |
| Yield (Primary Amine) | 85-95% | 80-90% | 90-98% | 85-90% |
| Yield (Hindered Amine) | 70-80% | <50% | 85-95% | 60-70% |
| Hydrolysis Risk | Low | Very Low | High | Moderate |
| Impurity Profile | Clean | Clean | Complex (Ring degradation possible) | Moderate |
| Workup Ease | Difficult (requires acid wash) | Easy (evaporation) | Moderate | Easiest (Water wash) |
Recommended Experimental Protocols
Protocol A: The Robust Standard (Pyridine System)
Use this for general library synthesis.
-
Preparation: Dissolve 3-Methyl-1,2-oxazole-4-sulfonyl chloride (1.0 equiv) in anhydrous DCM (0.2 M).
-
Addition: Cool to 0°C. Add Pyridine (3.0 equiv) dropwise. Observation: Solution may turn slightly yellow (formation of pyridinium salt).
-
Coupling: Add the Amine (1.1 equiv) slowly.
-
Reaction: Allow to warm to RT and stir for 2-4 hours.
-
Workup (Self-Validating):
-
Dilute with DCM.
-
Wash with 1M HCl (Critical: Removes pyridine).
-
Wash with Sat. NaHCO3 (Removes hydrolysis byproducts).
-
Dry over MgSO4 and concentrate.
-
Protocol B: The "Rescue" Method (DMAP Catalysis)
Use ONLY if Protocol A fails due to low reactivity.
-
Preparation: Dissolve Amine (1.0 equiv), TEA (1.5 equiv), and DMAP (0.05 equiv) in anhydrous DCM.
-
Addition: Cool to -10°C (Ice/Salt bath).
-
Coupling: Add 3-Methyl-1,2-oxazole-4-sulfonyl chloride (1.1 equiv) as a solution in DCM slowly over 15 minutes.
-
Why? Keeping the sulfonyl chloride concentration low relative to the amine minimizes self-decomposition.
-
-
Quench: Quench immediately upon TLC completion (usually <1 hour) with water to stop side reactions.
Troubleshooting & Optimization
-
Issue: Low yield with "gummy" precipitate.
-
Cause: Hydrolysis of the sulfonyl chloride due to wet solvent. Isoxazole sulfonyl chlorides are more hygroscopic than phenyl analogs [2].
-
Fix: Use freshly distilled DCM or store reagents in a desiccator.
-
-
Issue: Dark reaction mixture.
-
Cause: Ring opening of the isoxazole.
-
Fix: Switch from DMAP/Pyridine to DIPEA and run at 0°C. The non-nucleophilic base prevents attack on the ring C=N or N-O bonds.
-
References
-
Grygorenko, O. O., et al. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv / ResearchGate. [Link]
-
Youn, S. W., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.[1] [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2736319, 3,5-Dimethylisoxazole-4-sulfonyl chloride.[Link]
-
Malet-Sanz, L., et al. (2023). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Chemistry – A European Journal. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
